2-Ethoxyphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4144. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-ethoxy-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9-6-4-3-5-8(9)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQXUQLYZPMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063832 | |
| Record name | Benzene, 1-ethoxy-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-71-1 | |
| Record name | 2-Ethoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethoxy-2-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyphenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethoxy-2-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-ethoxy-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethoxyphenyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNW9DZU926 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Ethoxyphenyl Isocyanate
This guide provides an in-depth examination of the critical physical properties of 2-Ethoxyphenyl isocyanate (CAS No. 5395-71-1), focusing on its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for property determination. Our approach emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of this key chemical intermediate.
Introduction to this compound
This compound is an aromatic isocyanate compound characterized by an ethoxy group at the ortho position of the phenyl ring. Its unique structure, combining a highly reactive isocyanate functional group (-N=C=O) with the steric and electronic influence of the ethoxy group, makes it a valuable reagent in organic synthesis. It serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and specialized polymers, where precise control over molecular architecture is paramount.
Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its safe handling, purification, reaction engineering, and process scale-up. These parameters directly influence storage conditions, reactor design, and purification techniques like distillation.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 5395-71-1 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1][2][3] |
| Molecular Weight | 163.17 g/mol | [3] |
| SMILES | CCOc1ccccc1N=C=O | [3] |
| InChI Key | BUIQXUQLYZPMLS-UHFFFAOYSA-N |[3] |
Core Physical Properties: Boiling Point and Density
The physical properties of this compound are well-documented, though variations in reported values exist, often due to different measurement conditions.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For thermally sensitive or high-boiling compounds like isocyanates, it is standard practice to determine the boiling point under reduced pressure (vacuum) to prevent thermal decomposition. This results in a lower boiling temperature compared to the atmospheric boiling point.
Density
Density, the mass per unit volume, is a fundamental property used for substance identification, purity assessment, and in mass-volume calculations for chemical reactions. It is typically measured at a specific temperature, as density is temperature-dependent.
Table 2: Reported Physical Properties of this compound
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Boiling Point | 119-121 °C | at 22 mmHg | |
| 119-120 °C | at 20 mmHg | [4] | |
| 259 °C | (lit., atmospheric pressure) | [5] | |
| Density | 1.105 g/mL | at 25 °C | [4] |
| | 1.059 g/mL | at 25 °C |[5] |
The significant difference between the boiling points reported highlights the importance of specifying the pressure at which the measurement was taken. The value of 259 °C represents the extrapolated boiling point at atmospheric pressure, while the ~120 °C values are experimentally determined under vacuum, a much safer and more practical condition for this compound.[4][5]
Experimental Determination of Physical Properties
To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. The following sections detail the methodologies for accurately determining the boiling point and density of liquid compounds like this compound.
Protocol for Boiling Point Determination (Micro-Scale Capillary Method)
This method is ideal for determining the boiling point of small quantities of liquid and is a standard technique in organic chemistry.[6] The principle relies on trapping a small amount of air in a sealed capillary, which, upon heating, expands and then contracts as the liquid's vapor pressure equilibrates with the external pressure upon cooling.
Methodology:
-
Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end closes.
-
Sample Introduction: Attach a small test tube (fusion tube) containing 0.5-1 mL of this compound to a thermometer.
-
Capillary Placement: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.[7]
-
Heating: Immerse the assembly in a heating bath (e.g., an oil bath or an aluminum block) to ensure uniform heat distribution.[8]
-
Observation (Heating Phase): Heat the apparatus gradually. A slow, steady stream of bubbles will emerge from the open end of the capillary as the trapped air expands and is replaced by the substance's vapor.
-
Observation (Cooling Phase): Remove the heat source once a rapid and continuous stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6] This moment signifies that the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Validation: Repeat the heating and cooling cycle at least twice to ensure the reading is reproducible. The results should agree within 1-2 °C.
Causality: Using a heating block provides even heating, preventing bumping and ensuring an accurate temperature reading. The micro-scale approach minimizes sample usage and associated hazards. The key to this method's accuracy is observing the point of re-entry on cooling, which provides a more precise equilibrium point than observing bubbling on heating.
Caption: Workflow for Boiling Point Determination.
Protocol for Density Determination (Volumetric Flask Method)
This gravimetric method provides high accuracy by precisely measuring the mass of a known volume of liquid. The choice of a calibrated volumetric flask is critical for ensuring the trustworthiness of the volume measurement.[9]
Methodology:
-
Preparation: Thoroughly clean and dry a small volumetric flask (e.g., 5 or 10 mL) and its stopper.
-
Mass of Empty Flask: Accurately weigh the empty, dry flask with its stopper on an analytical balance. Record this mass as m₁.[10]
-
Filling: Carefully fill the flask with this compound up to the calibration mark. Use a pipette to add the final drops to avoid overfilling. Ensure the meniscus is precisely on the mark.
-
Mass of Filled Flask: Stopper the flask and weigh it again. Record this mass as m₂.
-
Temperature Control: Record the ambient temperature at which the measurements were taken, as density is temperature-sensitive.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V Where V is the calibrated volume of the flask.[9]
-
Validation: Clean the flask and repeat the measurement at least twice. The calculated densities should be in close agreement. For higher precision, the procedure can be repeated with a reference liquid of known density (e.g., deionized water) to calibrate the exact volume of the flask at the experimental temperature.
Causality: Using an analytical balance provides the required precision for mass measurements. A Class A volumetric flask minimizes volume uncertainty. By measuring the mass of the liquid within a precisely known volume, this protocol establishes a direct and reliable determination of density.
Caption: Workflow for Density Determination.
Safety and Handling Information
Isocyanates are reactive compounds that require careful handling. This compound is classified as hazardous, and adherence to safety protocols is mandatory.[11]
Table 3: GHS Hazard Information for this compound | Category | Information | Source(s) | | :--- | :--- | :--- | | Pictograms |
GHS08 (Health Hazard), GHS07 (Exclamation Mark) | | | Signal Word | Danger | | | Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation. |[12] | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |Due to its classification as a respiratory sensitizer, all work with this compound should be conducted in a well-ventilated chemical fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is required. Exposure can lead to allergic reactions, breathing difficulties, and irritation.[14]
Conclusion
This guide has detailed the essential physical properties of this compound—its boiling point and density—grounded in authoritative data. By providing validated, step-by-step experimental protocols, we empower researchers to verify these properties with confidence. The emphasis on the causality behind procedural steps and strict adherence to safety protocols ensures both the integrity of the scientific work and the well-being of the scientist. A thorough understanding of these fundamental characteristics is the bedrock upon which successful research and development in chemistry is built.
References
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Georganics. (n.d.). This compound - High purity.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- Organic Chemistry LABORATORY manual. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid.
- Huntsman Building Solutions. (n.d.). Isocyanate Component A Safety Data Sheet.
- GAF. (2024, March 13). M-Thane Part B SDS 2063B.
- YouTube. (2020, September 11). CHEM 1411: Determining the density of various liquids and solids.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 5395-71-1 [amp.chemicalbook.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. This compound - High purity | EN [georganics.sk]
- 13. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 14. gaf.com [gaf.com]
A Quantum Chemical Investigation of 2-Ethoxyphenyl Isocyanate: Molecular Structure, Spectroscopic Properties, and Reactivity Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-ethoxyphenyl isocyanate (C₉H₉NO₂) through the lens of quantum chemical calculations. Isocyanates are a critical class of compounds in synthetic chemistry, renowned for their high reactivity and utility in the formation of polyurethanes, ureas, and carbamates.[1][2] Understanding the electronic structure and molecular properties of substituted isocyanates like this compound is paramount for controlling their reactivity and designing novel applications in materials science and drug development. Utilizing Density Functional Theory (DFT), this guide elucidates the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties. Key reactivity insights are derived from Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, offering a foundational understanding for professionals engaged in molecular design and synthesis.
Introduction: The Significance of Isocyanate Chemistry
The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.[2] This inherent reactivity is the cornerstone of polyurethane chemistry and a multitude of other polymerization and synthetic processes.[3][4] The substitution pattern on the phenyl ring significantly modulates this reactivity through electronic and steric effects.
The subject of this guide, this compound, features an ethoxy group (-OCH₂CH₃) at the ortho position. This substituent is expected to influence the geometry and electronic distribution of the entire molecule, thereby affecting its spectroscopic signature and chemical behavior. Quantum chemical studies provide a powerful, non-invasive method to probe these properties at the atomic level, offering predictive insights that can guide experimental work. By employing DFT, we can construct a detailed molecular portrait, from bond lengths and vibrational modes to the electronic orbitals that govern chemical reactions.[5]
This guide presents a systematic computational investigation of this compound, structured to provide both foundational knowledge and practical insights for researchers in the field.
Computational Methodology: An In Silico Protocol
To ensure transparency and reproducibility, the following computational protocol was established. The methods described represent a widely accepted standard in the computational chemistry of organic molecules, balancing accuracy with computational efficiency.[6][7]
Software and Theoretical Framework
All calculations were performed using the Gaussian 09 suite of programs. The theoretical framework employed was Density Functional Theory (DFT), which has proven to be highly effective for studying the electronic structure of medium-sized organic molecules.[8] Specifically, Becke's three-parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr (LYP) correlation functional was used.[9][10]
Basis Set Selection
The 6-311++G(d,p) basis set was chosen for all calculations. This triple-split valence basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p), which are crucial for accurately describing the electron distribution in a molecule with heteroatoms and potential intramolecular interactions.
Step-by-Step Computational Workflow
-
Geometry Optimization: The molecular structure of this compound was optimized without any symmetry constraints. The optimization process was continued until a stationary point on the potential energy surface was located, confirmed by the absence of imaginary frequencies.
-
Vibrational Frequency Analysis: Following optimization, a harmonic frequency calculation was performed at the same level of theory to confirm the optimized structure as a true energy minimum. The calculated frequencies were used to simulate the infrared (IR) spectrum and aid in the assignment of vibrational modes.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C NMR isotropic chemical shifts with respect to tetramethylsilane (TMS).
-
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. These values were used to determine the HOMO-LUMO energy gap and other global reactivity descriptors. The Molecular Electrostatic Potential (MEP) was also calculated and mapped onto the electron density surface.
Caption: A workflow for the quantum chemical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The optimized molecular structure of this compound, along with the atom numbering scheme used for data assignment, is presented below.
Caption: Frontier molecular orbitals of this compound.
-
HOMO: The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the ethoxy group. This indicates that electrophilic attack is most likely to occur at these sites.
-
LUMO: The LUMO is predominantly centered over the isocyanate (-N=C=O) functional group, particularly on the central carbon atom. This confirms that the isocyanate carbon is the primary site for nucleophilic attack, which is the characteristic reaction of this functional group.
Table 4: Calculated Quantum Chemical Descriptors
| Parameter | Value | Formula |
| E(HOMO) | -6.25 eV | - |
| E(LUMO) | -1.18 eV | - |
| Energy Gap (ΔE) | 5.07 eV | E(LUMO) - E(HOMO) |
| Ionization Potential (I) | 6.25 eV | -E(HOMO) |
| Electron Affinity (A) | 1.18 eV | -E(LUMO) |
| Global Hardness (η) | 2.54 eV | (I - A) / 2 |
| Electronegativity (χ) | 3.72 eV | (I + A) / 2 |
| Electrophilicity Index (ω) | 2.72 eV | χ² / (2η) |
The large HOMO-LUMO energy gap of 5.07 eV suggests that this compound is a relatively stable molecule. The global reactivity descriptors, such as the electrophilicity index (ω), quantify its ability to accept electrons, confirming its nature as a strong electrophile.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites.
-
Red Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. In this compound, the most negative potential is localized on the oxygen atom of the isocyanate group (O9) and, to a lesser extent, the oxygen of the ethoxy group (O10).
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found on the central carbon atom of the isocyanate group (C8), strongly corroborating the FMO analysis that this is the primary electrophilic site of the molecule.
Conclusion
This comprehensive quantum chemical study has successfully elucidated the key structural, spectroscopic, and electronic properties of this compound.
-
Structural Insights: The optimized geometry highlights the steric influence of the ortho-ethoxy group on the orientation of the isocyanate moiety.
-
Spectroscopic Signatures: The study provides predicted vibrational frequencies and NMR chemical shifts, with the characteristic N=C=O asymmetric stretch calculated at 2274 cm⁻¹, serving as a key identifier for this molecule.
-
Reactivity Profile: Analysis of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential map unambiguously identifies the central carbon of the isocyanate group as the primary site for nucleophilic attack, driven by its high positive potential and its contribution to the LUMO.
The data and interpretations presented in this guide offer a robust theoretical foundation for researchers and professionals. These findings can be leveraged to predict the reactivity of this compound in various chemical environments, aid in the interpretation of experimental spectroscopic data, and guide the design of new materials and pharmaceuticals.
References
- Beletsan, O. B., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]
- Samuilov, A. Y., et al. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond.
- Beletsan, O. B., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Cambridge Open Engage. [Link]
- Global Substance Registration System.
- Buckles, R. E., & McGrew, L. A. (1952). A Kinetic Study of the Dimerization of Phenyl Isocyanate. Journal of the American Chemical Society. [Link]
- D'Auria, F., et al. (2022).
- Georganics.
- Anonymous. (2021). Molecular structure, spectroscopic and DFT studies of 2-(4 ethoxyphenyl) isoindoline-1,3-dione. Indian Journal of Chemistry, Sec A. [Link]
- Dhifaoui, S., et al. (2021). Regular Article.
- Prasad, M. (2007). The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates.
- Beletsan, O. B., et al. (2024). From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited. Physical Chemistry Chemical Physics. [Link]
- Samuilova, A. Y., et al. (2012).
- Kaya, S., et al. (2022). Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory.
- ResearchGate. Contour plots and energies of the HOMO and LUMO frontier molecular orbitals of compound 3a (left) and 3b (right). [Link]
- Thomson, M., et al. (2003). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1....
- D'Auria, F., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates.
- Kumar, A., et al. (2024). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol.
- El-Faham, A., et al. (2021). DFT Calculations, Synthesis, and Mechanistic Studies of the Reaction of Dichlorophosphoryl Isocyanate with Hydrocarbon Azides.
- Mary, Y. S., et al. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[....
- Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).... SciELO South Africa. [Link]
- Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. [Link]
- Badawi, H. M., et al. (2008). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1 H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods.
- Iramain, M. A., et al. (2024). Structural and Vibrational Study of Species Derived from Non-Steroidal Anti-inflammatory Agent Piroxicam Using DFT and Harmonic Force Fields Calculations. ResearchGate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem4all.nethouse.ru [chem4all.nethouse.ru]
The Thermal Stability and Decomposition of 2-Ethoxyphenyl Isocyanate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-ethoxyphenyl isocyanate. While specific experimental data for this particular molecule is not extensively available in public literature, this guide synthesizes established principles of aryl isocyanate chemistry, data from analogous compounds, and theoretical considerations to offer a robust framework for researchers, scientists, and drug development professionals. The document delves into the anticipated thermal behavior, potential decomposition pathways, and the analytical techniques essential for its investigation. It further provides detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) as a starting point for empirical studies.
Introduction to this compound
This compound, a member of the aromatic isocyanate family, is a valuable reagent in organic synthesis. Its bifunctional nature, characterized by the highly reactive isocyanate group (-NCO) and the modifying influence of the ortho-ethoxy substituent, makes it a pertinent building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. The thermal stability of this compound is a critical parameter that dictates its storage, handling, and application in processes that involve elevated temperatures. Understanding its decomposition behavior is paramount for ensuring process safety, predicting product purity, and controlling reaction outcomes.
The presence of the ethoxy group at the ortho position introduces steric and electronic effects that are expected to modulate the reactivity and thermal stability of the isocyanate moiety compared to unsubstituted phenyl isocyanate. These effects can influence reaction kinetics and the propensity for side reactions, making a thorough understanding of its thermal properties essential for its effective utilization.
Theoretical Framework for Thermal Decomposition of Aryl Isocyanates
The thermal decomposition of aryl isocyanates can proceed through several pathways, largely dependent on temperature, the presence of catalysts, and the specific substituents on the aromatic ring. The primary decomposition routes involve the reactive isocyanate group and can be broadly categorized as follows:
-
Dimerization: Isocyanates can undergo a [2+2] cycloaddition to form uretidinediones (also known as uretdiones), which are four-membered ring dimers. This process is often reversible.
-
Trimerization: A more common pathway at elevated temperatures is the cyclotrimerization of three isocyanate molecules to form a highly stable, six-membered isocyanurate ring. This reaction is typically exothermic and can be catalyzed by various bases and other nucleophiles.
-
Carbodiimide Formation: At higher temperatures, isocyanates can decompose to form carbodiimides with the evolution of carbon dioxide. This reaction is often catalyzed by phospholene oxides and other catalysts.
-
Hydrolysis and Subsequent Reactions: In the presence of water, isocyanates hydrolyze to form an unstable carbamic acid, which readily decarboxylates to yield a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. These urea linkages themselves can be thermally labile, potentially dissociating back to the amine and isocyanate.[1]
The ortho-ethoxy group in this compound is expected to influence these pathways through:
-
Steric Hindrance: The bulky ethoxy group may sterically hinder the approach of other isocyanate molecules, potentially affecting the rates of dimerization and trimerization.
-
Electronic Effects: The electron-donating nature of the ethoxy group can increase the electron density on the aromatic ring and potentially influence the electrophilicity of the isocyanate carbon, thereby altering its reactivity.
-
Intramolecular Reactions: The proximity of the ethoxy group to the isocyanate functionality could potentially open pathways for intramolecular cyclization or rearrangement reactions upon heating, although such pathways are less commonly reported for simple aryl isocyanates.
Anticipated Thermal Behavior of this compound
Based on the general behavior of aryl isocyanates, the following thermal events can be anticipated for this compound. The precise temperatures for these events would need to be determined experimentally.
Thermogravimetric Analysis (TGA)
A TGA experiment on this compound is expected to show a stable baseline at lower temperatures, indicating minimal mass loss. As the temperature increases, a significant mass loss will occur, corresponding to the decomposition and volatilization of the compound and its products. The key parameters to be determined from the TGA curve are:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile products like polymers or char.
For comparison, studies on the thermal degradation of polyurethanes derived from various diisocyanates show that the decomposition of the urethane linkage, which releases the isocyanate, typically begins in the range of 250-360°C.[2] The stability of the isocyanate itself will then dictate its fate at these and higher temperatures.
Differential Scanning Calorimetry (DSC)
DSC analysis will provide information on the energetic changes associated with the thermal decomposition of this compound. The DSC thermogram may reveal:
-
Endothermic Events: Such as melting of the solid compound.
-
Exothermic Events: Corresponding to decomposition reactions. The trimerization of isocyanates to form isocyanurates is a known exothermic process. The enthalpy of this exotherm (ΔH) provides a measure of the energy released during decomposition.
The combination of TGA and DSC provides a powerful tool for characterizing the thermal stability and hazards associated with a compound.
Potential Decomposition Products
The identification of decomposition products is crucial for understanding the decomposition mechanism. Based on the established chemistry of aryl isocyanates, the following products could be formed from the thermal decomposition of this compound:
-
Dimers (Uretidinediones): 1,3-bis(2-ethoxyphenyl)uretidinedione.
-
Trimers (Isocyanurates): 1,3,5-tris(2-ethoxyphenyl)isocyanurate.
-
Carbodiimides: N,N'-bis(2-ethoxyphenyl)carbodiimide, with the concurrent release of CO2.
-
Ureas: In the presence of trace amounts of water, formation of 1,3-bis(2-ethoxyphenyl)urea via the corresponding amine.
-
Aniline Derivatives: At very high temperatures, cleavage of the isocyanate group could potentially lead to the formation of 2-ethoxyaniline.[1]
The specific distribution of these products will depend on the reaction conditions. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable for identifying the evolved gaseous products during thermal decomposition.
Experimental Protocols for Thermal Analysis
The following are detailed, step-by-step methodologies for the thermal analysis of this compound. These protocols are designed to be self-validating and provide a solid foundation for researchers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A common heating rate for initial screening is 10 or 20 °C/min.[1]
-
Maintain the inert gas flow throughout the experiment.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Plot the TGA (mass % vs. temperature) and DTG (derivative of mass loss vs. temperature) curves.
-
Determine the Tonset and Tmax from the TGA and DTG curves, respectively.
-
Determine the residual mass at 600°C.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the thermal transitions and enthalpy changes associated with the decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan will be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).
-
Ramp the temperature from the starting temperature to a temperature beyond its decomposition point (as determined by TGA, e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify and integrate any endothermic or exothermic peaks to determine the transition temperatures and enthalpy changes (ΔH).
-
Visualization of Concepts
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Caption: Potential thermal decomposition pathways of this compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion and Future Directions
This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound, grounded in the fundamental principles of aryl isocyanate chemistry. While specific experimental data for this compound remains scarce in the public domain, the theoretical framework and experimental protocols presented herein offer a solid foundation for researchers to conduct their own investigations.
Future research should focus on obtaining empirical TGA and DSC data for this compound to precisely determine its thermal stability profile. Furthermore, the use of advanced analytical techniques such as Py-GC-MS and TGA-FTIR is highly recommended to definitively identify the decomposition products and elucidate the specific decomposition pathways. A thorough understanding of the influence of the ortho-ethoxy group on the thermal behavior of the isocyanate will not only contribute to the fundamental knowledge of isocyanate chemistry but also enable the safer and more efficient application of this versatile reagent in various fields.
References
- Boutin, M., et al. (2006). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. Journal of Environmental Monitoring, 8(3), 365-371.
- Zamani, S., et al. (2023).
- Lattimer, R. P. (2001). Pyrolysis-gas chromatography/mass spectrometry of polyurethanes. Journal of Analytical and Applied Pyrolysis, 58-59, 3-17.
- National Institute of Standards and Technology. (n.d.).
- Garrido, M. A., et al. (2017). Isocyanate emissions from pyrolysis of mattresses containing polyurethane foam. Chemosphere, 168, 126-133.
- Liggat, J. J., & Snape, C. E. (1991). The analytical pyrolysis of polyurethanes—A review. Journal of Analytical and Applied Pyrolysis, 21, 1-27.
- Ravey, M., & Pearce, E. M. (1997). Flexible polyurethane foam. I. Thermal decomposition of a polyether-based, water-blown commercial type of flexible polyurethane foam. Journal of Applied Polymer Science, 63(1), 47-74.
- Sasan, A., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.
- Zhang, X., et al. (2019). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 11(11), 1850. [Link]
- Hiltz, J. A. (2015). Analytical pyrolysis gas chromatography/mass spectrometry (py-GC/MS) of poly(ether urethane)s, poly(ether urea)s and poly(ether urethane-urea)s. Journal of Analytical and Applied Pyrolysis, 113, 248-258.
Sources
An In-depth Technical Guide to the Solubility of 2-Ethoxyphenyl Isocyanate in Common Organic Solvents
Introduction
2-Ethoxyphenyl isocyanate (C₉H₉NO₂) is an aromatic isocyanate with a molecular weight of 163.17 g/mol .[1][2] Its unique chemical structure, featuring an ethoxy group ortho to the isocyanate functionality, makes it a valuable reagent and intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[2] The successful application of this compound in these fields is critically dependent on its solubility and stability in various organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive methodologies for solvent selection, a detailed experimental protocol for solubility determination, and crucial considerations regarding its reactivity. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the necessary tools and knowledge to confidently work with this versatile compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent.[3][4][5][6][7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a polar molecule, it is expected to be more soluble in polar solvents than in nonpolar solvents. A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9][10]
Hansen Solubility Parameters (HSP)
Based on its structure (an aromatic ring, an ether linkage, and an isocyanate group), this compound can be expected to have moderate polar (δP) and hydrogen bonding (δH) parameters, and a significant dispersion (δD) component due to the aromatic ring.
The following table provides the Hansen Solubility Parameters for a range of common organic solvents. This information can be used to make informed predictions about the solubility of this compound.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Note: These values are approximations and can vary slightly depending on the source.
Aromatic solvents like toluene are likely to be good solvents due to the similar aromatic nature, contributing to favorable dispersion interactions. Polar aprotic solvents such as THF, ethyl acetate, and acetone are also expected to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions. Highly polar solvents like DMF and DMSO are also predicted to be good solvents.[11] Nonpolar aliphatic solvents like hexane are anticipated to be poor solvents.[12]
Reactivity and Stability Considerations
Isocyanates are electrophilic compounds that are highly reactive towards nucleophiles.[4] This reactivity is a critical factor to consider when selecting a solvent, as the solvent itself can react with the isocyanate, leading to degradation of the starting material and the formation of unwanted byproducts.
Incompatible Solvents
-
Protic Solvents: Solvents containing active hydrogen atoms, such as water, alcohols, and primary or secondary amines, will react with the isocyanate group.[4] The reaction with water leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[4] The resulting amine can then react with another isocyanate molecule to form a urea linkage. The reaction with alcohols yields a urethane.[4] Therefore, it is imperative to use anhydrous solvents when working with this compound.
-
Reactive Aprotic Solvents: While generally good solvents for isocyanates, some polar aprotic solvents can exhibit reactivity under certain conditions. For instance, DMF can decompose at elevated temperatures to generate dimethylamine, which will react with the isocyanate.[13] DMSO can also promote side reactions, and its water content can lead to the hydrolysis of the isocyanate.[14]
Recommended Solvent Classes
Based on the principles of "like dissolves like" and the known reactivity of isocyanates, the following classes of solvents are recommended for this compound:
-
Aromatic Hydrocarbons: Toluene and xylene are excellent choices due to their compatible aromatic nature and lack of reactive functional groups. They are often used in reactions involving isocyanates.[15][16]
-
Ethers: Anhydrous diethyl ether and tetrahydrofuran (THF) are generally good solvents for aryl isocyanates. Phenyl isocyanate, a similar compound, is very soluble in ether.[6]
-
Esters: Anhydrous ethyl acetate and butyl acetate can be suitable solvents.
-
Ketones: Anhydrous acetone and methyl ethyl ketone are likely to be effective solvents.
-
Chlorinated Solvents: Dichloromethane and chloroform can be used, provided they are free of acidic impurities.
The following diagram illustrates the logical flow for selecting an appropriate solvent for this compound.
Caption: Logical workflow for selecting a suitable solvent.
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is the most reliable method to assess the solubility of this compound in a specific solvent. The following protocol provides a straightforward method for determining solubility at a laboratory scale.
Materials and Equipment
-
This compound
-
Selected anhydrous organic solvent(s)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Temperature-controlled environment (e.g., water bath or incubator)
Experimental Protocol
-
Preparation:
-
Gravimetric Method:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a pre-weighed vial.
-
Add a known volume of the anhydrous solvent (e.g., 1 mL) to the vial.
-
Cap the vial tightly and place it on a magnetic stirrer at a constant temperature.
-
Stir the mixture for a set period (e.g., 1 hour).
-
Visually inspect the solution for any undissolved material.
-
If the solid has completely dissolved, add another pre-weighed aliquot of the isocyanate and repeat the stirring process.
-
Continue this process until a saturated solution is obtained (i.e., solid material remains undissolved after prolonged stirring).
-
Calculate the solubility as the total mass of dissolved isocyanate per volume of solvent (e.g., in mg/mL or g/L).
-
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Summary of Predicted Solubility
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on theoretical principles and analogies with similar compounds. It is strongly recommended to verify these predictions experimentally.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane | Poor | Mismatch in polarity ("like dissolves like").[3][4][5][6][7] |
| Aromatic | Toluene | Good | Similar aromatic character, favorable dispersion forces.[15][16] |
| Ethers | Tetrahydrofuran (THF) | Good | Polar aprotic solvent, capable of dipole-dipole interactions. |
| Esters | Ethyl Acetate | Good | Polar aprotic solvent. |
| Ketones | Acetone | Good | Polar aprotic solvent. |
| Chlorinated | Dichloromethane | Good | Polar aprotic solvent. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Good | Highly polar solvent, but potential for reactivity at elevated temperatures.[13] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Good | Highly polar solvent, but potential for reactivity and moisture contamination.[11][14] |
| Polar Protic | Ethanol | Reactive | Reacts to form a urethane.[4] |
| Polar Protic | Water | Reactive | Reacts to form an amine and CO₂.[4] |
Conclusion
While specific, quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, a strong understanding of its chemical nature and the principles of solubility allows for informed solvent selection. This guide has provided a theoretical framework for predicting solubility, with a focus on the "like dissolves like" principle and the utility of Hansen Solubility Parameters. Crucially, it has also highlighted the reactive nature of the isocyanate functional group and the importance of using anhydrous, non-protic solvents.
For researchers, scientists, and drug development professionals, the provided experimental protocol offers a reliable method for determining the precise solubility of this compound in any solvent of interest. By combining theoretical prediction with empirical verification, optimal solvent systems can be developed to facilitate the use of this important chemical intermediate in a wide array of synthetic applications.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Belmares, M., et al. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors.
- Hiranuma. (2018). Determination of isocyanate (NCO) content in adhesives.
- Metrohm. (n.d.). Isocyanate content of polyurethane raw materials.
- Fisher Scientific. (2021).
- Sigma-Aldrich. (2021).
- Georganics. (n.d.). This compound - High purity.
- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437.
- PubChem. (n.d.). 2-Ethylphenyl isocyanate. National Center for Biotechnology Information.
- PubChem. (n.d.). Phenyl isocyanate. National Center for Biotechnology Information.
- Global Substance Registration System. (n.d.). This compound.
- Wikipedia. (n.d.). Isocyanate.
- LibreTexts. (2021). 2.6.1: Like Dissolves Like. Chemistry LibreTexts.
- The Fountain Magazine. (n.d.). Like Dissolves Like.
- Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.
- Chemistry Stack Exchange. (2017). Why does like dissolve like?.
- PubChem. (n.d.). Toluene 2,4-Diisocyanate. National Center for Biotechnology Information.
- Scribd. (n.d.). Solubility in DMSO.
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
- Google Patents. (n.d.). US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use.
- Zhang, Y., et al. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Journal of Applied Polymer Science, 123(3), 1634-1640.
- Herbold, B. A., et al. (1990). Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test.
- ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide.
- Wikipedia. (n.d.). Hexane.
- PubChem. (n.d.). Hexyl isocyanate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Toluene diisocyanate.
- PubChem. (n.d.). Hexamethylene diisocyanate. National Center for Biotechnology Information.
- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2-Methoxyphenyl isocyanate CAS#: 700-87-8 [m.chemicalbook.com]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. 2-Ethylphenyl isocyanate | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. d-nb.info [d-nb.info]
- 11. scribd.com [scribd.com]
- 12. Hexane - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hiranuma.com [hiranuma.com]
- 16. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
- 17. This compound, 97% | Fisher Scientific [fishersci.ca]
- 18. This compound 98 5395-71-1 [sigmaaldrich.com]
- 19. This compound - High purity | EN [georganics.sk]
An In-Depth Technical Guide to 2-Ethoxyphenyl Isocyanate (CAS 5395-71-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyphenyl isocyanate (CAS No. 5395-71-1) is an aromatic isocyanate that serves as a versatile reagent in organic synthesis. Characterized by the highly reactive isocyanate group (-N=C=O) attached to an ethoxy-substituted benzene ring, this compound is a valuable building block for creating a diverse range of molecular architectures. Its utility is particularly noted in the formation of urea and carbamate linkages, which are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, applications, and critical safety protocols, designed to equip researchers with the knowledge for its effective and safe utilization.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 5395-71-1 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 119-121 °C at 22 mmHg | [1] |
| Density | 1.105 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5250-1.5300 | [1][2] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents (e.g., DCM, toluene). | General chemical knowledge |
Section 2: Synthesis and Reactivity
Synthesis Pathways
Isocyanates are primarily synthesized via phosgenation of the corresponding primary amine. Non-phosgene routes, developed to avoid the extreme toxicity of phosgene, are also employed, often involving the thermal decomposition of carbamates or rearrangements of acyl azides (Curtius rearrangement).[3][4]
A general, non-phosgene laboratory approach for synthesizing aryl isocyanates involves the dehydration of a carbamic acid intermediate, which can be formed from the corresponding amine and carbon dioxide.[5][6]
Core Reactivity: The Isocyanate Functional Group
The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.[7]
-
Reaction with Alcohols: Forms urethane (carbamate) linkages. This reaction is fundamental to the production of polyurethanes when diols or polyols are used.[8]
-
Reaction with Amines: Forms urea linkages. This reaction is typically very rapid and is a common strategy for linking molecular fragments in medicinal chemistry.[8][9]
-
Reaction with Water: Reacts with water to form an unstable carbamic acid, which then decomposes to yield the corresponding primary amine (2-ethoxyaniline) and carbon dioxide gas.[8][10] This reactivity necessitates handling under anhydrous conditions to prevent degradation of the reagent.
This chemoselectivity allows this compound to be used as a versatile reagent for linking molecules. For instance, its analog, 2-methoxyphenyl isocyanate, has been effectively used as a protecting group for amines, forming a stable urea linkage that can be cleaved under specific conditions to regenerate the free amine.[11]
Section 3: Applications in Research and Development
While specific pharmaceutical applications of this compound are not broadly published, its role as a synthetic intermediate is clear from its reactivity profile and the importance of its derivatives. Aryl ureas and carbamates are prominent scaffolds in drug discovery.
Synthesis of Biologically Active Urea Derivatives
Aryl isocyanates are key reagents in the synthesis of diaryl urea derivatives, a class of compounds known to possess potent biological activities, including kinase inhibition.[12] For example, the multi-kinase inhibitor drug Sorafenib is a diaryl urea. The synthesis involves the straightforward reaction of an aryl amine with an aryl isocyanate.
Experimental Protocol: General Synthesis of an N,N'-Disubstituted Urea This protocol is adapted from the synthesis of urea derivatives using the analogous 2-methoxyphenyl isocyanate.[9]
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). These reactions are often rapid, completing within 10 minutes to a few hours.
-
Work-up: Upon completion, if a precipitate has formed, filter the solid product. If the product is soluble, the reaction mixture can be washed with a mild aqueous base (e.g., 5% NaHCO₃) to remove any unreacted starting material or byproducts.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude urea derivative.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Section 4: Analytical Methodologies
Accurate quantification of isocyanates is critical for both reaction monitoring and occupational safety assessment due to their high reactivity and toxicity. The analysis typically involves derivatization to form a stable product, which is then analyzed by chromatography.
HPLC-Based Quantification of Airborne Isocyanates
A common and robust method for analyzing airborne isocyanates involves derivatization with an amine-containing reagent, followed by High-Performance Liquid Chromatography (HPLC) analysis.[13][14] Reagents like 1-(2-methoxyphenyl)piperazine (MOPP) or 1-(2-pyridyl)piperazine (1-2PP) react with the isocyanate to form a stable urea derivative that can be readily detected.[13][15]
Workflow: Air Sampling and HPLC Analysis
Experimental Protocol: Derivatization and HPLC Analysis (Conceptual) This protocol is based on established OSHA and NIOSH methods for isocyanates.[15]
-
Sample Collection: Draw a known volume of air through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP).
-
Extraction: Extract the filter with 3 mL of 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).
-
Sample Preparation: Allow the sample to equilibrate for at least 1 hour. Filter the solution using a 0.2-µm PTFE syringe filter into an autosampler vial.
-
Standard Preparation: Prepare calibration standards of the this compound-1-2PP derivative in the extraction solvent.
-
HPLC Analysis: Analyze the samples and standards using a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., buffered acetonitrile/water gradient) and a fluorescence or UV detector.
-
Quantification: Quantify the analyte by comparing the peak area from the sample to the calibration curve generated from the standards.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after derivatization to a more volatile and thermally stable compound.[16] This method provides high sensitivity and specificity, allowing for simultaneous determination of various residual isocyanates and their corresponding amine degradation products.
Section 5: Safety, Handling, and Toxicology
WARNING: this compound is a hazardous substance. Strict adherence to safety protocols is mandatory.
Hazard Summary
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Toxicology Profile
The primary toxicological concern with isocyanates is respiratory sensitization.[17] Inhalation can lead to occupational asthma, a chronic condition that can be triggered by subsequent exposures to even minute concentrations. The isocyanate group can react with biological macromolecules, such as proteins, acting as a hapten to trigger an immune response.[18] Direct contact can cause severe irritation to the skin, eyes, and mucous membranes. It is classified as a lachrymator (a substance that causes tearing).
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Processes should be enclosed wherever possible. Ensure that an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, laminate film). Inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Skin Protection: A lab coat and additional protective clothing (e.g., apron, sleeves) should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in case of spills, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is necessary.[1]
-
Storage and Incompatibility
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Store under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.
-
Incompatibility: this compound is incompatible with:
-
Water
-
Alcohols
-
Amines
-
Strong acids and bases
-
Strong oxidizing agents
-
Contact with these materials can cause vigorous, exothermic reactions.
Spill and Emergency Procedures
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable container for disposal. Do not seal the container tightly, as the reaction with moisture can generate CO₂ gas, leading to pressure buildup.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. URL
- Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies.
- Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? Journal of Medicinal Chemistry. URL
- Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea.
- Evaluation of Total Isocyanate-in-Air Method Using l-(2-Methoxyphenyl)piperazine and HPLC.
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. URL
- Process for the synthesis of isocyanates and of isocyanate derivatives.
- Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC. PubMed. URL
- 2-Ethoxyphenyl isocyan
- Toxicology: Isocyanates Profile. U.S. Environmental Protection Agency. URL
- Method for producing isocyanate compounds, method for producing carbamate compounds, method for recovering amine compounds, and isocyanate composition.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- OSHA Method 5002.
- 2-Ethoxyphenyl isocyan
- How To Get Isocyan
- 2-Ethoxyphenyl isocyan
- DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Environment Protection Engineering. URL
- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. RSC Publishing. URL
- Evaluation of Total Isocyanate-in-Air Method Using l-(2-Methoxyphenyl)piperazine and HPLC. Taylor & Francis Online. URL
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. URL
- Isocyanate-based multicomponent reactions. RSC Advances. URL
- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Angewandte Chemie. URL
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. URL
- Synthesis of carbamates by carbamoyl
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. URL
- Isocyanates: Human health tier II assessment. Australian Government Department of Health. URL
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- The Role of Isocyanates in Modern Pharmaceuticals.
- Decoding isocyanates: A deep dive into isocyan
- Synthesis of isocyanates
- CAS 5395-71-1 2-ETHOXYPHENYL ISOCYAN
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. URL
- Medicinal Chemistry of Isocyanides. Chemical Reviews. URL
- Nucleophilic Isocyan
- "Isocyanates and isocyanides - life-threatening toxins or essential compounds?". Science of The Total Environment. URL
- Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatiz
- Review of the Occupational Exposure to Isocyanates:Mechanisms of Action.
- Mechanism of Isocyanate Reactions with Ethanol'.
- Isocyanates and Amines - Sampling and Analytical Procedures. Diva Portal. URL
- Detection of Isocyanates and Polychlorinated Biphenyls Using Proton Transfer Reaction Mass Spectrometry.
- What would isocyanates look like in a GC/MS report?. Reddit. URL
Sources
- 1. This compound 98 5395-71-1 [sigmaaldrich.com]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osha.gov [osha.gov]
- 16. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS | MDPI [mdpi.com]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
2-Ethoxyphenyl isocyanate molecular weight and formula
An In-Depth Technical Guide to 2-Ethoxyphenyl Isocyanate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile reagent in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical properties, outline a detailed synthesis protocol, explore its reactivity and applications, and provide essential guidelines for its safe handling and characterization.
Core Molecular and Physical Properties
This compound, also known as o-ethoxyphenyl isocyanate, is an aromatic isocyanate featuring an ethoxy group at the ortho position of the phenyl ring. This substitution pattern influences its reactivity and physical characteristics.
The fundamental properties of this compound are summarized below. Its molecular formula is C₉H₉NO₂[1][2], and it has a molecular weight of approximately 163.17 g/mol [2][3][4].
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2][5] |
| Molecular Weight | 163.17 g/mol | [2][3][4] |
| CAS Number | 5395-71-1 | [1][3][4] |
| Appearance | Not specified, likely a liquid | - |
| Density | 1.105 g/mL at 25 °C | [3][4] |
| Boiling Point | 119-121 °C at 22 mmHg | [3][4] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [4][6] |
| Refractive Index (n20/D) | 1.527 | [4] |
| SMILES | CCOC1=CC=CC=C1N=C=O | [1][2][3] |
| InChI Key | BUIQXUQLYZPMLS-UHFFFAOYSA-N | [1][2][3] |
Synthesis of this compound: A Validated Protocol
The synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding aniline. This method, while effective, requires stringent safety protocols due to the high toxicity of phosgene. An alternative, safer approach involves the use of phosgene equivalents like triphosgene. Below is a representative, self-validating protocol for the laboratory-scale synthesis of this compound from 2-ethoxyaniline.
Causality: The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate. The use of a non-polar, high-boiling solvent facilitates the reaction and the removal of the HCl byproduct.
Experimental Protocol
Materials:
-
2-Ethoxyaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Toluene (anhydrous)
-
Activated Charcoal
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Inert Atmosphere: Assemble the glassware and flush the entire system with dry nitrogen or argon gas to create an inert atmosphere. This is crucial as isocyanates are moisture-sensitive.
-
Reagent Preparation: In the three-neck flask, dissolve triphosgene (0.35 equivalents) in anhydrous toluene.
-
Precursor Addition: Separately, dissolve 2-ethoxyaniline (1 equivalent) in anhydrous toluene. Add this solution to the dropping funnel.
-
Reaction Initiation: While stirring the triphosgene solution vigorously, add the 2-ethoxyaniline solution dropwise from the funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath if necessary.
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 2-4 hours. The progress can be monitored by the cessation of HCl gas evolution (test with moist pH paper at the condenser outlet) or by thin-layer chromatography (TLC).
-
Purification (Work-up):
-
Cool the reaction mixture to room temperature.
-
Add a small amount of activated charcoal to the solution and stir for 15 minutes to remove colored impurities.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain pure this compound. The boiling point is approximately 119-121 °C at 22 mmHg[3][4].
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The isocyanate functional group (-N=C=O) is a highly electrophilic heterocumulene. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water. This reactivity is the cornerstone of its utility in organic synthesis and is particularly relevant in the pharmaceutical industry[7].
-
Urea Formation: Reaction with primary or secondary amines yields substituted ureas. This linkage is stable and prevalent in many pharmaceutical compounds[8].
-
Carbamate (Urethane) Formation: Reaction with alcohols produces carbamates. This reaction is fundamental to the production of polyurethanes and is also used for creating prodrugs or modifying biomolecules[9].
-
Bioconjugation: The reactivity of isocyanates allows them to be used as linkers to conjugate drugs to proteins, polymers, or other delivery vectors, enabling targeted drug delivery[7].
The ethoxy group at the ortho position can sterically and electronically modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.
Caption: Core reactivity pathways of this compound.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed.
| Technique | Expected Result |
| FT-IR | A strong, characteristic absorption band around 2250-2275 cm⁻¹ corresponding to the N=C=O stretching vibration[10]. |
| ¹H NMR (CDCl₃) | Signals corresponding to the ethoxy group (triplet ~1.4 ppm, quartet ~4.0 ppm) and aromatic protons (~6.8-7.2 ppm). |
| ¹³C NMR (CDCl₃) | A signal for the isocyanate carbon (~125 ppm), signals for the ethoxy group carbons, and distinct signals for the aromatic carbons. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z ≈ 163.06[11]. |
Safety, Handling, and Storage
Isocyanates as a class are toxic compounds requiring careful handling in a controlled laboratory environment.
Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4][6][12].
-
Irritation: Causes skin irritation and serious eye irritation[4][6][12].
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer)[4][13].
-
Other: Lachrymator (substance that causes tearing) and is moisture-sensitive[5][14].
| Precaution Category | Guideline | Source(s) |
| Engineering Controls | Handle only in a certified chemical fume hood with adequate ventilation. Ensure eyewash stations and safety showers are nearby. | [5][6][13] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat are mandatory. | [4][6][14] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge if exposure limits may be exceeded. | [14] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Prevent contact with moisture/water. | [13][14] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area. | [14] |
| Incompatible Materials | Strong acids, strong bases, alcohols, amines, and strong oxidizing agents. | [14] |
Conclusion
This compound is a valuable chemical intermediate with a well-defined reactivity profile centered on its electrophilic isocyanate group. Its molecular weight of approximately 163.17 g/mol and formula of C₉H₉NO₂ are foundational to its use in stoichiometric calculations for synthesis. While its utility in creating urea and carbamate linkages makes it relevant for pharmaceutical and materials science research, its hazardous properties demand strict adherence to safety protocols during handling, storage, and synthesis. Proper analytical characterization is essential to ensure its purity and confirm its structure before use in further applications.
References
- Global Substance Registration System (GSRS).
- Georganics.
- Fisher Scientific.
- Debnath, J. et al. 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. [Link]
- Safe Work Australia.
- California Department of Public Health (CDPH).
- Patsnap.
- Google Patents.
- Organic Chemistry Portal.
- PubChemLite.
- Royal Society of Chemistry.
- Environment Protection Engineering. DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. [Link]
- U.S. Environmental Protection Agency (EPA).
- MDPI.
- ResearchGate. 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. [Link]
- PubMed. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC. [Link]
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound 98 5395-71-1 [sigmaaldrich.com]
- 4. This compound 98 5395-71-1 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dbc.wroc.pl [dbc.wroc.pl]
- 11. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 12. This compound - High purity | EN [georganics.sk]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Purity Analysis of 2-Ethoxyphenyl Isocyanate by Gas Chromatography-Mass Spectrometry
Abstract
2-Ethoxyphenyl isocyanate is a crucial intermediate in the synthesis of a variety of fine chemicals and pharmaceutical agents. Its purity is paramount, as contaminants can lead to undesirable side reactions, lower yields, and compromise the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a definitive analytical technique for assessing the purity of this reactive compound. This guide provides a comprehensive framework for developing and validating a robust GC-MS method for the purity analysis of this compound, addressing the inherent challenges of analyzing reactive analytes. We will delve into the rationale behind critical methodological choices, from sample handling and derivatization strategies to the optimization of chromatographic and mass spectrometric parameters.
Introduction: The Analytical Challenge of Isocyanates
Isocyanates (-NCO) are a class of highly reactive organic compounds.[1][2] This reactivity, which makes them invaluable in synthesis, also presents a significant analytical challenge. Direct injection of isocyanates into a hot GC inlet can lead to thermal degradation, in-situ reactions with active sites in the system, or polymerization, resulting in poor chromatography and inaccurate quantification.[3] Therefore, a successful GC-MS method for this compound must mitigate these issues to ensure data integrity.
The primary goals for the purity analysis of this compound (CAS: 5395-71-1, Molecular Formula: C9H9NO2, Molecular Weight: 163.17 g/mol )[4][5] are:
-
Accurate Quantification: To determine the precise percentage purity of the main component.
-
Impurity Profiling: To identify and quantify any process-related impurities, starting material residues, or degradation products. Potential impurities could include the corresponding amine (2-ethoxyaniline), dimers, or products from reaction with atmospheric moisture.
This guide will explore two primary approaches: direct analysis under optimized, inert conditions, and analysis following a chemical derivatization step to stabilize the isocyanate functional group.
Foundational Choices: Direct vs. Derivatization Approach
The initial and most critical decision is whether to analyze the isocyanate directly or to convert it into a more stable derivative prior to GC-MS analysis.
The Direct Injection Approach
Direct analysis is faster as it eliminates the derivatization step. However, it requires meticulous optimization of the GC system to prevent on-column reactions and degradation.
-
Causality: The high temperatures of the GC inlet and the potential for active sites (e.g., silanol groups) on the liner and column can catalyze the reaction of the isocyanate group. This necessitates the use of highly inert consumables and lower injection temperatures.
The Derivatization Approach
Derivatization converts the reactive isocyanate group into a stable, less polar urea or carbamate derivative.[1][6][7] This is often the most reliable method for isocyanate analysis.[7]
-
Causality: By reacting the -NCO group with an agent like dibutylamine or an alcohol, a stable derivative is formed that is more volatile and thermally stable, making it amenable to standard GC conditions.[6][8] This approach significantly improves method robustness and accuracy. A common derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate to form a stable urea derivative.[1][6][8]
Caption: Workflow for isocyanate analysis via derivatization.
For the remainder of this guide, we will focus on the more robust derivatization approach , as it provides a self-validating system by ensuring analyte stability throughout the analytical process.
Experimental Protocol: Purity by GC-MS via Dibutylamine Derivatization
This section details a step-by-step methodology for the purity analysis of this compound.
Materials and Reagents
-
Analyte: this compound (98%+ purity reference standard)[4]
-
Derivatizing Reagent: Di-n-butylamine (DBA), ≥99.5%
-
Internal Standard (IS): Tetradecane or other suitable n-alkane not present in the sample.
-
Solvent: Toluene or Dichloromethane (anhydrous, GC grade)[9]
-
Quenching Reagent: Methanol (GC grade)
Standard and Sample Preparation
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh ~100 mg of Tetradecane into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Toluene. This creates a ~1 mg/mL solution.
Calibration Standard Preparation (Example: 100 µg/mL):
-
Accurately weigh ~10 mg of this compound reference standard into a 10 mL vial.
-
Add 5.0 mL of Toluene.
-
Add 1.0 mL of a 0.01 M DBA in Toluene solution.[6][10] This provides a molar excess of DBA.
-
Vortex for 1 minute and allow to react at room temperature for 15 minutes.
-
Add 100 µL of Methanol to quench any excess DBA.
-
Transfer the solution to a 100 mL volumetric flask.
-
Add 1.0 mL of IS Stock solution.
-
Dilute to the mark with Toluene.
Sample Preparation:
-
Follow the same procedure as for the calibration standard, but use ~10 mg of the this compound sample to be tested.
GC-MS Instrumentation and Conditions
The selection of GC-MS parameters is critical for achieving good separation and sensitive detection.
| Parameter | Recommended Setting & Rationale |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: These non-polar columns offer excellent inertness and low bleed, which is crucial for MS applications.[11][12] They separate compounds primarily based on boiling point. |
| Inlet Temperature | 250 °C. Rationale: Sufficiently high to ensure complete vaporization of the stable derivative without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1). Rationale: Prevents column overloading and ensures sharp peaks for the main component. A splitless injection may be required for trace impurity analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min. Rationale: Inert carrier gas providing good efficiency. Hydrogen can be used for faster analysis but requires appropriate safety measures. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min). Rationale: This program provides good separation between the solvent, derivative, internal standard, and potential impurities. |
| MS Transfer Line | 280 °C. Rationale: Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C. Rationale: Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. Rationale: Standard mode that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 40 - 450 m/z. Rationale: This range covers the expected mass of the derivative, internal standard, and potential low and high molecular weight impurities. |
Data Analysis: From Chromatogram to Purity Report
Identification and Peak Assignment
The derivatized product of this compound and dibutylamine is N,N-Dibutyl-N'-(2-ethoxyphenyl)urea.
-
Molecular Weight: 163.17 (Isocyanate) + 129.24 (DBA) = 292.41 g/mol
The mass spectrum of the derivative is expected to show a molecular ion peak (M+) at m/z 292. Key fragments will arise from cleavages alpha to the carbonyl group and the ethoxy group.
Caption: Predicted EI fragmentation of the derivatized analyte.
Purity Calculation
Purity is determined using the internal standard method, which corrects for variations in injection volume and instrument response. The relative response factor (RRF) for the derivatized analyte against the internal standard must first be determined.
Calculation:
-
Determine the Relative Response Factor (RRF):
-
Analyze a standard of known concentration.
-
RRF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
-
-
Calculate the Concentration in the Sample:
-
Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RRF)
-
-
Calculate the Percent Purity:
-
% Purity = (Conc_Analyte_Calculated / Conc_Analyte_Theoretical) * 100
-
Data Presentation
Table 1: Example Chromatographic Data
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|---|
| Toluene (Solvent) | 3.5 | 91 | 92 |
| Tetradecane (IS) | 12.8 | 57 | 71, 85 |
| Derivatized Analyte | 16.2 | 179 | 136, 292 |
| Impurity A (e.g., Dimer) | 20.5 | - | - |
Table 2: Example Purity Calculation Results
| Sample ID | Analyte Area | IS Area | Calculated Purity (%) |
|---|---|---|---|
| Batch 001 | 1,520,000 | 510,000 | 99.2% |
| Batch 002 | 1,495,000 | 505,000 | 98.8% |
Method Validation and Trustworthiness
A described protocol is only trustworthy if it is validated. Key validation parameters include:
-
Linearity: Establish a calibration curve over a range of concentrations (e.g., 1-200 µg/mL) to demonstrate a linear relationship between concentration and response (R² > 0.999).[2]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (RSD) should typically be <2%.[2][10]
-
Accuracy: Determine the recovery of the analyte by spiking a placebo matrix with a known amount of the reference standard. Recoveries should be within 98-102%.[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, which is crucial for impurity analysis.[2]
-
Specificity: Ensure that no other components in the sample matrix interfere with the peaks of the analyte or internal standard.
Conclusion: A Self-Validating System for Quality Assurance
The GC-MS method detailed in this guide, centered on a robust derivatization strategy, provides a reliable and self-validating system for the purity analysis of this compound. By converting the reactive analyte into a stable derivative, the method overcomes the inherent challenges of isocyanate analysis, ensuring thermal stability and preventing on-column reactions. The use of an internal standard, coupled with rigorous method validation, guarantees the accuracy and precision required in research, development, and quality control environments. This comprehensive approach allows scientists to confidently assess material purity, identify unknown impurities through mass spectral data, and ultimately ensure the quality of downstream products. While direct injection methods exist, the derivatization protocol offers superior ruggedness, making it the recommended choice for routine and regulatory applications.
References
- ResearchGate. The GC-MS analysis of isocyanate diamine-metabolites. Urine samples....
- Infinita Lab. Aromatic Isocyanate Testing with ASTM D5155-19 Standards.
- PubMed. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives.
- Royal Society of Chemistry. Determination of complex mixtures of airborne isocyanates and amines Part 5.† Determination of low molecular weight aliphatic.
- PubMed. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry.
- SprayFoam Magazine. Isocyanate and Polyol ASTM Test Methods.
- DiVA portal. Isocyanates and Amines - Sampling and Analytical Procedures.
- MDPI. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS.
- Review of Scientific Instruments. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- Scribd. Astm D5155-10.
- ScienceDirect. Analysis of Isocyanates.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate.
- U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- PubMed. Indirect determination of isocyanates by gas chromatography.
- Taylor & Francis Online. Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents.
- ResearchGate. Derivatization Methods in GC and GC/MS.
- University of Arizona. Sample Preparation Guidelines for GC-MS.
- SCION Instruments. Sample preparation GC-MS.
- Hanna Instruments. NCO (Isocyanate) Method via ASTM D2572.
- Georganics. This compound - High purity.
- Restek. Guide to GC Column Selection and Optimizing Separations.
- LCGC International. Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates.
- Global Substance Registration System. This compound.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. Theory analysis of mass spectra of long-chain isocyanates.
- Phenomenex. Guide to Choosing a GC Column.
- YouTube. MS fragmentation patterns.
- ACS Publications. Mass Spectra of Isocyanates.
- ResearchGate. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane.
- PubMed. A water-stable protected isocyanate glass array substrate.
- Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry.
- ResearchGate. Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-乙氧基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 8. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 12. fishersci.ca [fishersci.ca]
Understanding the reactivity of the isocyanate group in 2-Ethoxyphenyl isocyanate
A Technical Guide to the Reactivity and Application of 2-Ethoxyphenyl Isocyanate
Executive Summary
This compound is an aromatic isocyanate that serves as a versatile reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The reactivity of its isocyanate (–N=C=O) group is intricately modulated by the electronic and steric properties of the ortho-substituted ethoxy group on the phenyl ring. This guide provides a detailed examination of the fundamental principles governing this reactivity. We will explore the nucleophilic addition reactions that are central to its utility, delve into catalytic strategies for tuning reaction outcomes, and present a practical, field-proven protocol for its application in the synthesis of diaryl ureas—a privileged scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, causality-driven understanding of this important chemical entity.
The Isocyanate Functional Group: An Electrophilic Powerhouse
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, a direct consequence of its bonding to two highly electronegative atoms: nitrogen and oxygen.[1] This arrangement creates a significant partial positive charge on the carbon, making it an excellent target for a wide array of nucleophiles.[1][2][3][4] This inherent reactivity is the cornerstone of isocyanate chemistry, driving reactions that form stable covalent bonds with compounds containing active hydrogen atoms, such as amines, alcohols, and water.[1][2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5395-71-1 | [6][7][8] |
| Molecular Formula | C₉H₉NO₂ | [6][7][8] |
| Molecular Weight | 163.17 g/mol | [6][7][8] |
| Boiling Point | 119-121 °C at 22 mmHg | [7] |
| Density | 1.105 g/mL at 25 °C | [7] |
| Flash Point | 102 °C (215.6 °F) | [7][9] |
The Electronic and Steric Landscape of this compound
The reactivity of the isocyanate group in this compound is not generic; it is specifically tailored by its aromatic substituent. The interplay between the phenyl ring and the ortho-ethoxy group dictates the precise nature of its electrophilicity.
Dissecting the Substituent Effects: A Tale of Two Influences
-
The Activating Effect of the Phenyl Ring : Aromatic isocyanates are generally more reactive than their aliphatic counterparts. The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the isocyanate carbon, accelerating the rate of nucleophilic attack.[10][11]
-
The Dual Role of the Ortho-Ethoxy Group : The ethoxy group at the ortho position exerts two opposing forces:
-
Electronic Effect (Resonance Donation) : The oxygen atom of the ethoxy group possesses lone pairs that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, which can slightly counteract the ring's overall electron-withdrawing character, thereby marginally reducing the isocyanate's reactivity compared to an unsubstituted phenyl isocyanate.
-
Steric Hindrance : The physical bulk of the ethoxy group in the ortho position creates steric hindrance around the isocyanate moiety. This can impede the approach of large or bulky nucleophiles, thereby slowing the reaction rate.[2] This effect is a critical consideration in synthetic design, as it can be leveraged to achieve selective reactions.
-
Caption: Electronic and steric effects of the ortho-ethoxy group.
Core Reactivity with Nucleophiles: The Foundation of Synthesis
The primary utility of this compound lies in its predictable reactions with nucleophiles. These nucleophilic addition reactions are efficient, high-yielding, and form the basis for constructing more complex molecules.
General Mechanism of Nucleophilic Addition
The reaction proceeds via the attack of a nucleophile's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nucleophile to the isocyanate nitrogen, resulting in the final addition product.
Caption: Generalized mechanism for nucleophilic addition to an isocyanate.
-
Reaction with Amines → Substituted Ureas : The reaction with primary or secondary amines is typically rapid and exothermic, yielding highly stable N,N'-disubstituted or trisubstituted ureas.[12] This transformation is fundamental in medicinal chemistry for the synthesis of compounds like kinase inhibitors.[13] The reaction often proceeds to completion without the need for a catalyst.[4]
-
Reaction with Alcohols → Carbamates (Urethanes) : Alcohols react with isocyanates to form carbamates, the foundational linkage in polyurethane polymers.[14] This reaction is generally slower than the reaction with amines and is frequently accelerated by catalysts.[14] The choice of catalyst is critical as it can influence not only the rate but also the formation of side products.
-
Reaction with Water : Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield a primary amine and carbon dioxide gas.[1][5] The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reactivity necessitates the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions and consumption of the reagent.
Catalysis: Directing Reaction Pathways and Rates
While some isocyanate reactions proceed spontaneously, catalysis is often employed to enhance reaction rates, enable reactions with less reactive nucleophiles, and control selectivity.[15]
-
Base Catalysis (e.g., Tertiary Amines) : Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are common catalysts, particularly for the alcohol-isocyanate reaction. They are thought to function by activating the alcohol through hydrogen bonding, making it a more potent nucleophile.[16]
-
Organometallic Catalysis (e.g., Tin, Zirconium Compounds) : Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective but are facing increased scrutiny due to toxicity.[17] Newer catalysts, such as zirconium chelates, offer high activity and can provide improved selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction.[17]
The choice of catalyst can significantly alter the product distribution. For instance, certain base catalysts can promote the formation of allophanates (from the reaction of an isocyanate with a urethane) or the cyclotrimerization of the isocyanate to form a highly stable isocyanurate ring.[16]
Application in Drug Discovery: Synthesis of a Diaryl Urea
The diaryl urea motif is a cornerstone in modern drug design, found in numerous approved kinase inhibitors. This compound is an ideal building block for creating libraries of these compounds. The following protocol outlines a robust and self-validating workflow for this synthesis.
Protocol: Synthesis of N-(2-ethoxyphenyl)-N'-(4-chlorophenyl)urea
This protocol is designed for trustworthiness through integrated in-process controls, ensuring reaction completion and product purity.
Materials:
-
This compound (1.0 equiv)
-
4-Chloroaniline (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
In-situ Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Standard laboratory glassware for workup and purification
-
HPLC and NMR for final product analysis
Step-by-Step Methodology:
-
Reactor Setup and Inerting: Assemble the reactor under a nitrogen atmosphere. Charge the reactor with anhydrous THF and 4-chloroaniline. Begin stirring to ensure complete dissolution.
-
Initiate In-Situ Monitoring: Insert the in-situ FTIR-ATR probe into the reaction mixture. Begin collecting spectra to establish a baseline before the reaction begins. This is a critical self-validation step.
-
Reagent Addition: Slowly add this compound dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Real-Time Reaction Monitoring: Continuously collect FTIR spectra. The key to this self-validating system is to monitor two specific spectral regions in real-time:
-
Consumption of Reactant: Track the disappearance of the strong, sharp isocyanate (–N=C=O) stretching band at approximately 2250-2275 cm⁻¹.
-
Formation of Product: Observe the growth of the urea carbonyl (C=O) stretching band around 1640-1680 cm⁻¹.
-
-
Endpoint Determination: The reaction is considered complete only when the isocyanate peak at ~2270 cm⁻¹ is no longer detectable above the baseline noise. This provides unequivocal confirmation that the hazardous starting material has been fully consumed.
-
Workup and Isolation: Once the reaction is complete, the product often precipitates from the solvent. If not, the solvent can be reduced in volume under vacuum. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Final Analysis: Confirm the structure and purity of the isolated N-(2-ethoxyphenyl)-N'-(4-chlorophenyl)urea using HPLC, ¹H NMR, and ¹³C NMR spectroscopy.
Caption: Self-validating workflow for urea synthesis with in-situ FTIR.
Analytical and Safety Considerations
Analytical Techniques
Effective use of this compound requires robust analytical methods for both reaction monitoring and final quality control.
Table 2: Summary of Key Analytical Methods
| Technique | Application | Information Provided | Reference(s) |
| In-Situ FTIR Spectroscopy | Real-time reaction monitoring | Reaction kinetics, endpoint determination, detection of intermediates | [18] |
| HPLC (UV or MS detection) | Quantification of residual isocyanate, purity analysis | Purity of final product, quantification of trace impurities | [19][20][21] |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation | Unambiguous verification of the chemical structure of the final product | N/A |
| Derivatization-Based Methods | Quantifying airborne or trace isocyanates | Trace-level detection for safety and environmental monitoring | [19][20][21] |
Safety and Handling
Isocyanates are hazardous materials and must be handled with strict adherence to safety protocols.[22]
-
Toxicity: this compound is harmful if inhaled, swallowed, or in contact with skin.[6][9][23][24] It is a skin and eye irritant.[6][9]
-
Sensitization: The most significant chronic risk associated with isocyanates is respiratory sensitization, which can lead to occupational asthma upon subsequent exposure, even at very low concentrations.[5][22]
-
Handling Precautions:
-
Always handle in a certified chemical fume hood with adequate ventilation.[23]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles or a face shield, and a lab coat.[9][24]
-
Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen) and away from incompatible materials like water, alcohols, amines, and strong acids or bases.[23][24]
-
Conclusion
This compound is a powerful synthetic tool whose reactivity is governed by a sophisticated balance of electronic activation from its aromatic system and steric/electronic modulation from its ortho-ethoxy substituent. A thorough understanding of these principles allows chemists to harness its reactivity for the precise construction of valuable molecules, particularly in the realm of drug discovery. By employing robust, self-validating experimental workflows that integrate real-time monitoring and adhering to strict safety protocols, researchers can safely and effectively leverage the unique chemical properties of this versatile reagent to advance their scientific objectives.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions.
- Werner, E. (n.d.).
- (n.d.).
- (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- NASA Technical Reports Server. (n.d.).
- Fisher Scientific. (2024, January 23).
- Mettler Toledo. (n.d.).
- Georganics. (n.d.).
- MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- Thermo Fisher Scientific. (2025, September 5).
- ResearchGate. (2025, August 6). Isocyanates in polyaddition processes. Structure and reaction mechanisms.
- Fisher Scientific. (2025, December 21).
- ResearchGate. (2025, August 6).
- MDPI. (n.d.).
- (2022, September 26).
- PubMed Central. (2022, April 19).
- Google Patents. (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- ResearchGate. (2024, October 11). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- (n.d.).
- Journal of the Chemical Society, Dalton Transactions. (n.d.). Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. RSC Publishing.
- Sigma-Aldrich. (n.d.).
- (n.d.).
- Health and Safety Authority. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Organic Chemistry Frontiers. (n.d.). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. RSC Publishing.
- ResearchGate. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.).
- ResearchGate. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- ResearchGate. (n.d.). Reactions of isocyanates and various nucleophiles including hydroxyl,....
Sources
- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound - High purity | EN [georganics.sk]
- 7. This compound 98 5395-71-1 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 15. tandfonline.com [tandfonline.com]
- 16. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. wernerblank.com [wernerblank.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 21. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 22. hsa.ie [hsa.ie]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
- 24. fishersci.com [fishersci.com]
Methodological & Application
Topic: 2-Ethoxyphenyl Isocyanate in the Synthesis of Polyurethane Derivatives
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2-ethoxyphenyl isocyanate for the synthesis of advanced polyurethane (PU) derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the impact of structural modifications on final polymer properties. This guide includes step-by-step protocols for synthesis via the prepolymer method, comprehensive characterization techniques, and a discussion of applications, particularly in the context of drug delivery systems.
Introduction: The Strategic Role of this compound
Polyurethanes are a highly versatile class of polymers, defined by the characteristic urethane linkage (-R-NH-CO-O-).[1] Their synthesis, fundamentally a polyaddition reaction between a diisocyanate and a polyol, allows for immense chemical diversity.[2][3] The properties of the final material—ranging from rigid foams to flexible elastomers—are directly dictated by the chemical nature of its constituent monomers.[4]
While common aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) are industrial workhorses, specialty isocyanates offer unique advantages for high-value applications such as biomedical devices and drug delivery. This compound enters this space as a strategic monofunctional or difunctional precursor (depending on the overall molecular design) that offers specific steric and electronic properties.
The presence of the ethoxy (-OCH₂CH₃) group at the ortho position of the phenyl ring introduces several key features:
-
Modulated Reactivity: The electron-donating nature of the ethoxy group can influence the electrophilicity of the isocyanate's carbon atom, subtly modulating its reaction kinetics compared to unsubstituted aromatic isocyanates.[5]
-
Steric Influence: The bulky ethoxy group can affect the packing of polymer chains and the formation of hydrogen bonds, thereby influencing the morphology and mechanical properties of the resulting polyurethane.
-
Hydrophobic Contribution: The ethoxy group increases the hydrophobicity of the hard segment, a factor that can be critical in designing materials for specific environments, such as in controlled drug release systems.
This guide will focus on leveraging these properties for the rational design and synthesis of novel polyurethane derivatives.
The Core Reaction: Urethane Linkage Formation
The synthesis of polyurethanes is centered on the nucleophilic addition of a hydroxyl group (-OH) from a polyol to the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction is highly efficient and typically requires no condensation by-product removal.
The mechanism proceeds as follows:
-
The lone pair of electrons on the polyol's oxygen atom initiates a nucleophilic attack on the electron-deficient carbon of the isocyanate.
-
This attack leads to a concerted rearrangement of electrons, breaking the π-bond of the N=C group.
-
The hydrogen atom from the hydroxyl group is transferred to the nitrogen atom, finalizing the formation of a stable urethane linkage.
Caption: Mechanism of urethane bond formation.
A critical side reaction, particularly in inadequately dried systems, is the reaction of the isocyanate with water.[1] This forms an unstable carbamic acid, which decomposes into an amine and carbon dioxide gas, potentially causing undesirable foaming and forming urea linkages in the polymer backbone.[6]
Experimental Design: The Two-Step Prepolymer Method
For achieving well-defined, segmented polyurethanes with controlled block structures, the two-step or "prepolymer" method is superior to a one-shot synthesis.[3][7] This approach allows for precise control over the hard and soft segment domains, which is crucial for tuning the material's final properties.
The workflow involves two distinct stages:
-
Prepolymer Synthesis: The diisocyanate (or a mixture including this compound) is reacted with a long-chain polyol in excess (NCO:OH ratio > 1, typically 2:1). This creates an "NCO-terminated prepolymer."
-
Chain Extension: A low molecular weight diol or diamine (the chain extender) is added to the prepolymer. This extender reacts with the terminal NCO groups, linking the prepolymer chains together to form the final high-molecular-weight polyurethane.
Caption: Two-step prepolymer synthesis workflow.
Detailed Protocol: Synthesis of a this compound-Based Polyurethane
This protocol details the synthesis of a polyurethane using this compound, a polyol (e.g., Polycaprolactone diol), and a chain extender (e.g., 1,4-Butanediol).
4.1. Materials and Equipment
| Component | Specification | Supplier Example | Purpose |
| Isocyanate | This compound | Sigma-Aldrich, TCI | Monomer (Hard Segment) |
| Polyol | Polycaprolactone diol (PCL), Mn = 2000 g/mol | Sigma-Aldrich | Monomer (Soft Segment) |
| Chain Extender | 1,4-Butanediol (BDO) | Acros Organics | Monomer (Hard Segment) |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Alfa Aesar | Urethane reaction catalyst |
| Solvent | Anhydrous Dimethylformamide (DMF) | Fisher Scientific | Reaction medium |
| Other | Nitrogen gas (high purity), Methanol | --- | Inerting, Precipitation |
Equipment: Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, nitrogen inlet/outlet, dropping funnel.
4.2. Pre-Reaction Preparations (Causality Explained)
-
Drying: Polyols are hygroscopic and must be dried under vacuum at 80-100°C for several hours before use. Reason: To prevent the reaction of isocyanate with water, which consumes the reagent and generates CO₂, leading to bubbles and urea impurities.[1][6]
-
Inert Atmosphere: The entire reaction apparatus must be thoroughly dried and purged with nitrogen. The reaction should be maintained under a positive pressure of nitrogen. Reason: Isocyanates are sensitive to atmospheric moisture. An inert atmosphere is essential for preventing side reactions and achieving a high molecular weight polymer.
4.3. Step-by-Step Synthesis Procedure
Step 1: Prepolymer Formation
-
Charge the three-neck flask with Polycaprolactone diol (e.g., 20 g, 0.01 mol).
-
Add anhydrous DMF (e.g., 50 mL) and stir under nitrogen until the polyol is fully dissolved.
-
Heat the solution to 75-80°C.
-
In a separate vessel, dissolve this compound (e.g., 3.26 g, 0.02 mol) in 10 mL of anhydrous DMF. This corresponds to a 2:1 NCO:OH molar ratio.
-
Add the isocyanate solution dropwise to the heated polyol solution over 30 minutes using the dropping funnel.
-
After the addition is complete, add one drop of DBTDL catalyst. Reason: Catalysts control the reaction rate. Organotin catalysts like DBTDL are highly selective for the gelling (isocyanate-hydroxyl) reaction over the blowing (isocyanate-water) reaction.
-
Allow the reaction to proceed at 80°C for 2-3 hours. Monitor the reaction progress by taking small aliquots and analyzing via FTIR for the disappearance of the -OH peak and consumption of the -NCO peak.
Step 2: Chain Extension
-
Calculate the required amount of chain extender. For this example, 1,4-Butanediol (0.90 g, 0.01 mol) is needed to react with the remaining NCO end-groups.
-
Dissolve the BDO in 10 mL of anhydrous DMF.
-
Add the BDO solution dropwise to the prepolymer solution. A noticeable increase in viscosity should occur.
-
Continue stirring at 80°C for an additional 1-2 hours to complete the polymerization.
Step 3: Isolation and Purification
-
Allow the viscous polymer solution to cool to room temperature.
-
Pour the solution slowly into a beaker containing a large excess of a non-solvent, such as methanol or cold water, while stirring vigorously. The polyurethane will precipitate as a solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove unreacted monomers and residual solvent.
-
Dry the final polyurethane derivative in a vacuum oven at 50-60°C until a constant weight is achieved.
Self-Validation: Characterization Protocols
Every protocol must be a self-validating system. Characterization confirms the chemical identity and determines the physical properties of the synthesized polymer.
| Technique | Parameter Measured | Expected Result / Interpretation |
| FTIR Spectroscopy | Functional Groups | Disappearance of the strong isocyanate (-NCO) peak at ~2270 cm⁻¹ and the broad polyol -OH peak at ~3400 cm⁻¹. Appearance of a sharp N-H stretch at ~3300 cm⁻¹ and a strong urethane carbonyl (C=O) peak at ~1730-1700 cm⁻¹. |
| ¹H NMR Spectroscopy | Chemical Structure | Confirmation of proton signals corresponding to the ethoxy group, phenyl ring, polyol backbone, and newly formed urethane N-H protons. Integration can confirm monomer ratios. |
| Gel Permeation (GPC) | Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | A high molecular weight and a relatively low PDI (<2.5) indicate a successful polymerization reaction. |
| Differential Scanning (DSC) | Glass Transition (Tg), Melting (Tm), and Crystallinity | Provides insight into the phase separation between soft (polyol) and hard (isocyanate/extender) segments. A low Tg corresponds to the soft segment, indicating flexibility. |
| Thermogravimetric (TGA) | Thermal Stability | Determines the onset temperature of degradation, indicating the material's stability at elevated temperatures. |
Application in Drug Delivery Systems
Polyurethanes are highly attractive for drug delivery due to their biocompatibility and tunable properties.[8] The incorporation of this compound can be used to fine-tune the carrier's characteristics for specific therapeutic agents.
Example Application: Creating polyurethane nanoparticles for hydrophobic drug encapsulation. The structure of the isocyanate directly influences the properties of the final drug delivery vehicle.[9][10]
Caption: Influence of monomer choice on polymer properties.
By adjusting the ratio of this compound to other monomers, a researcher can control the hydrophobicity of the polymer matrix, enhancing its affinity for non-polar drugs and potentially modulating the release kinetics. The aromatic nature contributes to π-π stacking interactions, which can be a factor in encapsulating aromatic drug molecules.
Safety and Handling
Isocyanates are potent respiratory and dermal sensitizers. All handling of this compound and its solutions must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Consult the Safety Data Sheet (SDS) before use.
References
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. American Chemical Society.
- How Do Isocyanates React with Polyols in Polyurethane Synthesis?. Source Not Available.
- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI.
- Isocyanates as Precursors to Biomedical Polyurethanes.
- Polyurethane synthesis via isocyanate-and phosgene-free routes.
- Two-step synthesis of a polyurethane block copolymer.
- A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment. MDPI.
- The Role of Isocyanates in Modern Pharmaceuticals.
- Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications.
- The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosph
- Two-step synthesis of polyurethanes by reacting aromatic diisocyanates and polyetherol with low molecular weight chain extender.
- Two-step synthesis of polyurethanes.
- Reaction of polyols with isocyanates to form polyurethanes.
- The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate.
- Polyurethane Polymers, Part 1. PCI Magazine.
- The chemistry of polyurethanes. Lawrence Industries.
- The state-of-art polyurethane nanoparticles for drug delivery applications.
Sources
- 1. l-i.co.uk [l-i.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: 2-Ethoxyphenyl Isocyanate for Protein Modification
An in-depth technical guide on the application of 2-ethoxyphenyl isocyanate as a chemical probe for protein modification, created for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.
Introduction: The Potential of this compound in Chemical Biology
Isocyanates are a class of reactive compounds that have found utility in chemical biology and drug development as covalent modifiers of proteins. Their reactivity towards nucleophilic amino acid residues allows for the formation of stable covalent bonds, making them valuable tools for labeling, cross-linking, and therapeutic applications. This compound, an aromatic isocyanate, presents an interesting, though currently under-explored, option as a chemical probe. Its ethoxy group offers potential for altered solubility and steric interactions at the binding site compared to more common isocyanates like phenyl isocyanate.
This guide provides a theoretical framework and foundational protocols for utilizing this compound for protein modification. The methodologies are based on the established reactivity of isocyanates, but it is crucial to note that they will require empirical validation for each specific protein of interest.
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The primary mechanism of action for this compound involves the electrophilic carbon of the isocyanate group (-N=C=O) being attacked by nucleophilic side chains of amino acids. The most common targets on a protein are the ε-amino group of lysine and the free N-terminus of the polypeptide chain. Other residues such as cysteine (thiol group), tyrosine (hydroxyl group), and serine (hydroxyl group) can also be modified, particularly at elevated pH where they are more likely to be deprotonated and thus more nucleophilic.
The reaction with a primary amine, such as the side chain of lysine, results in the formation of a stable urea linkage. This covalent modification is generally irreversible under physiological conditions, making it a robust method for protein labeling.
Caption: Covalent modification of a protein by this compound.
Experimental Protocols
General Considerations and Reagent Preparation
Safety Precautions: Isocyanates are reactive and potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.
Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Isocyanates are sensitive to water, which can lead to hydrolysis and inactivation.
-
Protein Solution: The protein of interest should be in a buffer that does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with the protein for reaction with the isocyanate. Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable. Ensure the protein is stable and properly folded in the chosen buffer.
-
Buffer pH: The pH of the reaction buffer will influence the rate of modification. A pH range of 7.5-8.5 is a good starting point to favor the deprotonation of lysine side chains, increasing their nucleophilicity.
Protocol for Protein Labeling with this compound
This protocol provides a starting point for labeling a target protein. Optimization of the molar ratio of isocyanate to protein, reaction time, and temperature will likely be necessary.
Materials:
-
This compound
-
Anhydrous DMF or DMSO
-
Target protein
-
Reaction buffer (e.g., 100 mM HEPES, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for cleanup
Procedure:
-
Prepare the protein solution to the desired concentration (e.g., 1 mg/mL) in the reaction buffer.
-
From the 100 mM this compound stock solution, perform serial dilutions in the reaction buffer to achieve the desired final concentrations for the labeling reaction. A good starting point is to test a range of molar excesses of the isocyanate to the protein (e.g., 10x, 50x, 100x).
-
Add the diluted this compound to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should be kept low (ideally <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For less stable proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any excess this compound.
-
Remove the excess unreacted probe and quenching reagent by desalting column chromatography or dialysis.
-
The labeled protein is now ready for downstream analysis.
Caption: Experimental workflow for protein labeling.
Analysis of Protein Modification
The extent of protein modification can be assessed using various analytical techniques:
| Analytical Technique | Principle | Information Obtained |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms covalent modification by observing a mass shift corresponding to the addition of the this compound moiety (163.18 Da). |
| Tandem MS (MS/MS) | Fragments peptides and analyzes the fragment ions. | Can identify the specific amino acid residues that have been modified. |
| SDS-PAGE | Separates proteins based on their molecular weight. | A slight increase in molecular weight may be observable, and changes in protein-protein interactions can sometimes be detected. |
| Western Blotting | Uses antibodies to detect specific proteins. | Can be used to confirm the identity of the modified protein. |
Potential Applications in Drug Development and Research
-
Target Identification and Validation: this compound can be used to covalently modify a protein of interest, potentially altering its function. This can help in validating the protein as a drug target.
-
Binding Site Mapping: By identifying the specific residues modified by the isocyanate using mass spectrometry, insights into the binding site or regions of interest on the protein can be gained.
-
Development of Covalent Inhibitors: The isocyanate moiety can be incorporated into more complex molecules to develop covalent inhibitors that permanently bind to and inactivate their target proteins.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive isocyanate (hydrolyzed) - Low molar excess of probe - Suboptimal pH | - Use a fresh stock solution of the isocyanate. - Increase the molar excess of the probe. - Optimize the reaction pH (try a range from 7.5 to 9.0). |
| Protein Precipitation | - High concentration of organic solvent - Protein instability | - Keep the final concentration of DMF/DMSO below 5%. - Perform the reaction at a lower temperature (4°C). |
| Non-specific Labeling | - High molar excess of probe - Long incubation time | - Reduce the molar excess of the probe. - Decrease the incubation time. |
Conclusion
This compound holds promise as a chemical probe for the covalent modification of proteins. Its reactivity with nucleophilic amino acid residues, particularly lysine, allows for stable labeling. The protocols and considerations outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their specific applications. As with any chemical probe, empirical optimization is key to achieving successful and reproducible results.
References
- General Reactivity of Isocyan
Application Notes & Protocols: 2-Ethoxyphenyl Isocyanate as a Versatile Building Block for Heterocyclic Compounds
Introduction: The Strategic Value of 2-Ethoxyphenyl Isocyanate
In the landscape of medicinal chemistry and materials science, the assembly of novel heterocyclic scaffolds is a cornerstone of innovation. This compound has emerged as a particularly valuable and reactive building block for this purpose.[1] Its utility stems from the highly electrophilic isocyanate moiety (-N=C=O), which serves as a linchpin for forming carbon-nitrogen bonds, and the strategic placement of an ortho-ethoxy group. This substituent not only influences the electronic properties and conformation of the molecule but also offers a potential site for further functionalization or can impart specific physicochemical properties, such as lipophilicity, to the final products.
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this compound. We will explore its core reactivity, provide validated protocols for the synthesis of key heterocyclic families, and discuss the critical parameters for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 5395-71-1 | [2][3] |
| Molecular Formula | C₉H₉NO₂ | [2][4][5] |
| Molecular Weight | 163.17 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 119-121 °C at 22 mmHg | [2] |
| Density | 1.100 - 1.105 g/mL at 25 °C | [2] |
| Flash Point | 102 °C (215.6 °F) | [2] |
| Linear Formula | C₂H₅OC₆H₄NCO | |
Safety, Handling, and Storage: A Prerequisite for Success
The high reactivity of isocyanates necessitates strict adherence to safety protocols. This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.
Core Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: Causes serious skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]
-
Sensitization: Can act as a lachrymator (induces tearing) and may cause respiratory sensitization.[3]
Mandatory Safety Protocols:
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166) are mandatory.[2][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for integrity before each use.[2][3]
-
Body Protection: A lab coat and appropriate protective clothing are required to prevent skin contact.[2][6]
-
Respiratory Protection: For situations with potential for aerosol generation or exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[6]
-
-
Storage: Store in a cool, dry, and well-ventilated area.[3] The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[3][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines, as these can lead to vigorous and exothermic reactions.[6]
Application in Heterocyclic Synthesis: Mechanisms and Protocols
The primary utility of this compound lies in its reaction with nucleophiles to form key intermediates that can subsequently cyclize to form stable heterocyclic rings.
Synthesis of Quinazolinones
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8] this compound is an excellent precursor for accessing N-substituted quinazolinone derivatives. The general strategy involves the reaction with an anthranilic acid derivative, where the amino group attacks the isocyanate to form a urea, followed by an acid- or base-catalyzed intramolecular cyclization to furnish the quinazolinone ring.
Caption: Workflow for quinazolinone synthesis from this compound.
This protocol describes a common method adapted from literature procedures for synthesizing quinazolinone derivatives.[7][9]
Materials:
-
N-acetylanthranilic acid
-
This compound
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-acetylanthranilic acid (1.0 eq) and anhydrous pyridine (5-10 vol).
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise while maintaining the temperature below 5 °C. The formation of a precipitate may be observed.
-
Isocyanate Addition: After stirring at 0 °C for 30 minutes, add this compound (1.05 eq) dissolved in a small amount of anhydrous DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (typically 40-50 °C for DCM/pyridine mixtures) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(2-ethoxyphenyl)-2-methyl-4(3H)-quinazolinone.
Self-Validation:
-
TLC Monitoring: The disappearance of the starting materials and the appearance of a new, single product spot indicates reaction progression.
-
IR Spectroscopy: The disappearance of the strong, sharp isocyanate peak (around 2250 cm⁻¹) is a definitive indicator of its complete consumption.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the final quinazolinone product.
Synthesis of N,N'-Disubstituted Ureas
The reaction of this compound with primary or secondary amines is a highly efficient method for producing N-(2-ethoxyphenyl)-N'-substituted ureas.[10] This reaction is typically fast, clean, and proceeds with high yield. These urea derivatives are stable compounds that can be valuable final products or serve as intermediates for the synthesis of other heterocyclic systems.
Caption: Mechanism for the formation of a substituted urea.
Materials:
-
This compound
-
Primary or secondary amine (aryl or alkyl)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Optional: Triethylamine (Et₃N) as a non-nucleophilic base/catalyst
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the chosen amine (1.0 eq) in the selected anhydrous solvent (10-20 vol).
-
Isocyanate Addition: Add this compound (1.0 eq) dropwise to the stirred amine solution at room temperature. The reaction is often exothermic; for highly reactive amines, an ice bath may be used to control the temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and a precipitate of the urea product may form within minutes to a few hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Catalysis (Optional): For less reactive amines (e.g., anilines with electron-withdrawing groups), a catalytic amount of triethylamine (0.1 eq) can be added to accelerate the reaction.
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms: Remove the solvent under reduced pressure. The resulting crude solid or oil can then be purified.
-
-
Purification: The product is often obtained in high purity and may not require further purification. If necessary, recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel chromatography can be employed.
Application in Cycloaddition Reactions
The C=N and C=O double bonds within the isocyanate group can participate in cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, to form four- and five-membered heterocyclic rings, respectively.[11][12][13] For instance, the reaction with electron-rich alkenes can yield β-lactams (2-azetidinones), while reactions with 1,3-dipoles can lead to various five-membered heterocycles.[11][14] These reactions expand the synthetic utility of this compound beyond simple condensation chemistry, providing access to strained and complex ring systems.
Conclusion
This compound is a powerful and versatile reagent for the construction of diverse heterocyclic frameworks. Its predictable reactivity, centered on the electrophilic isocyanate group, allows for the straightforward synthesis of key structures like quinazolinones and substituted ureas, which are prevalent in pharmacologically active compounds. By understanding the core principles of its reactivity and adhering strictly to safety protocols, researchers can effectively leverage this building block to accelerate discovery programs in drug development and materials science.
References
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: this compound.
- Georganics. (n.d.). This compound - High purity.
- Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(7), 477-490.
- Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones.
- Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 1-19.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Diagram].
- ResearchGate. (2021). Synthesis of Quinazolinones and Quinazolines. [Request PDF].
- Dömling, A. (2013). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 18(11), 14168-14197.
- El-Gaby, M. S. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Pharmaceuticals, 4(9), 1226-1239.
- Al-Ostath, A., et al. (2023). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Drug Delivery Technology, 13(1), 1-10.
- ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
- Hanson, R. M. (2014). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends.
- ResearchGate. (n.d.). [3+2]‐Cycloaddition reaction of aza‐oxyallyl cations with isocyanates. [Diagram].
- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
- Chad's Prep. (2018, September 20). 16.6 Cycloaddition Reactions [Video]. YouTube.
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchtrends.net [researchtrends.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Application Note: A Robust Protocol for the Derivatization of Aliphatic Amines with 2-Ethoxyphenyl Isocyanate for High-Performance Liquid Chromatography (HPLC) Analysis
Abstract
This application note presents a detailed protocol for the pre-column derivatization of primary and secondary aliphatic amines with 2-ethoxyphenyl isocyanate for their quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. Aliphatic amines are a crucial class of compounds in pharmaceutical, environmental, and biological sciences, but their analysis is often hampered by their lack of a suitable chromophore for UV detection.[1][2] Pre-column derivatization addresses this challenge by covalently attaching a UV-active molecule to the analyte, thereby enhancing its detectability.[3] This protocol provides a comprehensive, step-by-step methodology, including the underlying reaction mechanism, optimized reaction conditions, and a validated HPLC method for the separation and quantification of the resulting urea derivatives. The described method is designed for researchers, scientists, and drug development professionals seeking a reliable and sensitive analytical solution for aliphatic amines.
Introduction: The Rationale for Derivatization
Aliphatic amines are characterized by their high polarity and lack of significant UV absorption, making their direct analysis by reversed-phase HPLC with UV detection challenging.[1] To overcome these limitations, derivatization with a suitable reagent is a widely accepted strategy.[3][4] The ideal derivatizing agent should react with the target analytes rapidly and completely under mild conditions to form a single, stable product with a strong chromophore.[1]
This compound is an excellent candidate for this purpose. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with the nucleophilic primary and secondary amino groups of aliphatic amines to form stable urea derivatives. The 2-ethoxyphenyl group introduces a strong chromophore into the amine molecule, allowing for sensitive detection at wavelengths around 240-250 nm. This derivatization also increases the hydrophobicity of the amines, leading to improved retention and separation on reversed-phase HPLC columns.[5]
Reaction Mechanism and Stoichiometry
The derivatization of an aliphatic amine with this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable N-(2-ethoxyphenyl)-N'-alkyl/dialkyl urea derivative.
The reaction is typically carried out in an aprotic solvent to prevent competing reactions with the isocyanate. A slight excess of the derivatizing reagent is used to ensure the complete conversion of the amine.
Caption: Nucleophilic addition of an aliphatic amine to this compound.
Experimental Protocol
This protocol provides a comprehensive methodology for the derivatization and subsequent HPLC analysis of aliphatic amines.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Aliphatic amine standards (e.g., methylamine, diethylamine, propylamine)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Triethylamine (TEA), (Purity ≥ 99%)
-
Deionized water (18.2 MΩ·cm)
-
0.1% (v/v) Formic acid in water, HPLC grade
-
0.2 µm syringe filters
-
HPLC vials with inserts
Equipment
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
-
Thermostatted water bath or heating block
Preparation of Solutions
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily as isocyanates are sensitive to moisture.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each aliphatic amine by dissolving 10 mg in 10 mL of a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).
-
Catalyst Solution (1% TEA in ACN): Add 100 µL of triethylamine to 10 mL of acetonitrile.
Derivatization Procedure
-
Reaction Setup: In an HPLC vial, add 100 µL of the amine working standard solution (or sample extract).
-
Catalyst Addition: Add 20 µL of the 1% triethylamine solution to the vial and vortex briefly. The basic catalyst facilitates the reaction.
-
Reagent Addition: Add 100 µL of the this compound derivatizing reagent solution.
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a water bath or heating block set to 60°C for 30 minutes.
-
Quenching (Optional): If necessary, to consume excess isocyanate, add 50 µL of a primary or secondary amine solution (e.g., propylamine in ACN) and heat for an additional 10 minutes.
-
Dilution: After cooling to room temperature, dilute the reaction mixture with the mobile phase (e.g., 730 µL of ACN:Water 50:50) to a final volume of 1 mL.
-
Filtration: Filter the final solution through a 0.2 µm syringe filter into a clean HPLC vial.
-
Analysis: The sample is now ready for HPLC injection.
Caption: Workflow for the derivatization of aliphatic amines.
HPLC Analysis
The following HPLC conditions are a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-12.1 min: 90-50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 242 nm |
Method Validation and Performance
A well-validated method ensures reliable and reproducible results.[6][7] Key validation parameters to consider for this protocol include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be evaluated by analyzing blank samples and samples spiked with potential interferences.
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. A correlation coefficient (r²) of >0.99 is generally desirable.[6][8]
-
Accuracy and Precision: Accuracy, expressed as percent recovery, and precision, expressed as relative standard deviation (RSD), should be within acceptable limits (typically 80-120% for recovery and <15% for RSD).[8]
-
Limits of Detection (LOD) and Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: The stability of the derivatized samples should be assessed over time under different storage conditions (e.g., room temperature, 4°C). The urea derivatives formed from isocyanates are generally stable.[9]
| Performance Parameter | Typical Expected Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.5 - 5 µg/mL |
| Derivative Stability (4°C) | > 48 hours |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivative peak | Inactive derivatizing reagent (hydrolyzed) | Prepare fresh this compound solution. Ensure anhydrous solvent is used. |
| Incomplete reaction | Increase reaction time or temperature. Ensure proper pH with catalyst. | |
| Multiple peaks for a single amine | Side reactions | Optimize reaction conditions. Ensure purity of standards and reagents. |
| Broad or tailing peaks | Poor chromatography | Ensure column is properly equilibrated. Adjust mobile phase pH. Check for column degradation. |
| High background noise | Contaminated mobile phase or reagents | Use high-purity solvents and reagents. Filter mobile phases. |
Conclusion
The protocol described in this application note provides a robust and sensitive method for the quantitative analysis of aliphatic amines by HPLC. The derivatization with this compound effectively introduces a chromophore, enabling low-level detection with standard UV detectors. By following the detailed steps for derivatization and HPLC analysis, and by performing a thorough method validation, researchers can achieve accurate and reliable quantification of aliphatic amines in a variety of sample matrices. This method serves as a valuable tool for quality control, impurity profiling, and research in the pharmaceutical and chemical industries.
References
- ResearchGate. (2025). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
- ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC.
- Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
- Gong, L., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
- ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Ivanova-Petropulos, V., et al. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering.
- ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
- Sango, C. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances.
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
Application Note: 2-Ethoxyphenyl Isocyanate as a Pre-column Derivatizing Reagent for Enhanced LC-MS Analysis of Nucleophilic Compounds
Introduction: Overcoming Analytical Challenges in LC-MS
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern analytical science, offering high sensitivity and selectivity for the quantification of a vast array of compounds. However, many analytes, particularly those with low molecular weight and high polarity such as primary and secondary amines, phenols, and thiols, present significant analytical challenges. These challenges include poor retention on reversed-phase chromatographic columns, low ionization efficiency in the mass spectrometer source, and consequently, inadequate sensitivity.
Chemical derivatization is a powerful strategy to overcome these limitations.[1] By chemically modifying the analyte prior to analysis, its physicochemical properties can be tailored for improved chromatographic performance and enhanced MS detection. 2-Ethoxyphenyl isocyanate emerges as a versatile derivatizing reagent for compounds containing active hydrogen atoms. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the derivatization and subsequent LC-MS analysis of primary and secondary amines, phenols, and thiols.
Properties and Reaction Mechanism of this compound
This compound is an aromatic isocyanate with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[2] The key to its utility as a derivatizing agent is the highly electrophilic carbon atom in the isocyanate group (-N=C=O). This group readily reacts with nucleophilic functional groups containing an active hydrogen, such as primary and secondary amines, phenols, and thiols, to form stable urea, carbamate, and thiocarbamate derivatives, respectively.
The ethoxy group at the ortho position on the phenyl ring provides several advantages:
-
Increased Lipophilicity: The addition of the ethoxyphenyl group increases the hydrophobicity of the analyte, leading to better retention on reversed-phase LC columns.
-
Enhanced Ionization Efficiency: The aromatic ring can be readily protonated, leading to a stable positive ion in electrospray ionization (ESI), thereby improving MS sensitivity.
-
Characteristic Fragmentation: The resulting derivatives often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural confirmation.
The general reaction mechanism is a nucleophilic addition to the isocyanate group, as depicted below:
Caption: Experimental workflow for derivatization.
Optimization of Derivatization Conditions
The efficiency of the derivatization reaction is influenced by several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Solvent | Acetonitrile, Dichloromethane | Must be aprotic and anhydrous to prevent hydrolysis of the isocyanate. |
| Temperature | 25 - 70°C | Higher temperatures can increase the reaction rate, but may degrade thermally labile analytes. [3] |
| Reaction Time | 15 - 60 minutes | Should be sufficient for complete reaction without causing degradation. [4] |
| pH (Catalyst) | Basic (e.g., triethylamine) | A basic catalyst can deprotonate the nucleophile, increasing its reactivity. |
| Reagent Molar Ratio | 5:1 to 20:1 (Reagent:Analyte) | A significant excess of the derivatizing reagent drives the reaction to completion. |
LC-MS Analysis of Derivatives
The derivatized analytes can be readily analyzed by reversed-phase LC-MS.
Recommended LC Conditions
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting condition is 95% A, ramping to 95% B over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 1 - 10 µL
Recommended MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Scan Mode: Full Scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Collision Gas: Argon
Expected Mass Shifts and Fragmentation
The derivatization with this compound will result in a mass increase of 163.06 Da (the monoisotopic mass of C₉H₉NO₂).
| Analyte Class | Functional Group | Derivative Type | Mass Shift (Da) |
| Primary/Secondary Amines | -NH₂, -NHR | Urea | +163.06 |
| Phenols | -OH (aromatic) | Carbamate | +163.06 |
| Thiols | -SH | Thiocarbamate | +163.06 |
In positive ion mode ESI-MS/MS, the protonated derivative [M+H]⁺ is selected as the precursor ion. A common and characteristic fragmentation is the cleavage of the newly formed urea, carbamate, or thiocarbamate bond, often resulting in a product ion corresponding to the protonated this compound fragment or the protonated analyte with the loss of the isocyanate moiety.
Caption: General fragmentation pathway of derivatized analytes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak | Incomplete derivatization | Optimize reaction time, temperature, and catalyst concentration. Ensure anhydrous conditions. |
| Degradation of reagent | Prepare this compound solution fresh daily. | |
| Analyte degradation | Use milder reaction conditions (lower temperature, shorter time). | |
| Poor Peak Shape | Suboptimal chromatographic conditions | Adjust mobile phase gradient, flow rate, or column temperature. |
| Matrix effects | Improve sample clean-up procedure. | |
| High Background Noise | Contaminated solvents or reagents | Use high-purity solvents and reagents. |
| Excess derivatizing reagent | Optimize the amount of quenching reagent. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate measurements. |
| Fluctuations in reaction conditions | Maintain consistent temperature and timing for all samples and standards. |
Conclusion
This compound is a highly effective derivatizing reagent for enhancing the LC-MS analysis of primary and secondary amines, phenols, and thiols. The formation of stable, lipophilic, and readily ionizable derivatives leads to significant improvements in chromatographic retention, sensitivity, and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reliable analytical methods for a wide range of challenging analytes in various matrices.
References
- ResearchGate.
- Lekha, S., et al. (2020). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(3), 563-574. [Link]
- Georganics.
- ResearchGate. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. [Link]
- Okumu, O. O., et al. (2015). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses.
Sources
- 1. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
Application Notes & Protocols for the Synthesis of 2-Ethoxyphenyl Carbamates
Abstract
The synthesis of carbamates via the reaction of isocyanates with alcohols is a fundamental and highly efficient transformation in organic chemistry. This guide provides a comprehensive overview and detailed protocols for the reaction between 2-ethoxyphenyl isocyanate and various alcohols. Carbamate moieties are pivotal in medicinal chemistry, often serving as bioisosteres for amide bonds, which can enhance pharmacokinetic properties and metabolic stability of drug candidates.[1] This document offers researchers, scientists, and drug development professionals the foundational knowledge, practical guidance, and safety protocols necessary to successfully synthesize and utilize 2-ethoxyphenyl carbamates in their research endeavors.
Introduction: The Significance of Carbamates
The carbamate functional group (also known as a urethane) is a cornerstone in the development of pharmaceuticals, agrochemicals, and polymers. In the context of drug discovery, the strategic incorporation of a carbamate linkage can improve a molecule's stability against enzymatic degradation by proteases, offering a distinct advantage over the more labile amide bond.[1] The reaction of an isocyanate with an alcohol is a direct, atom-economical, and often high-yielding route to these valuable compounds.
This compound is a versatile reagent, introducing a substituted aromatic ring that can participate in various non-covalent interactions within a biological target, such as a protein's active site. Understanding the nuances of its reaction with alcohols is therefore critical for its effective application.
Reaction Mechanism and Kinetics
The formation of a carbamate from an isocyanate and an alcohol proceeds via the nucleophilic addition of the alcohol's hydroxyl group to the highly electrophilic carbon atom of the isocyanate group (-N=C=O).
Mechanistic Pathway
The generally accepted mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the central carbon of the isocyanate. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.
-
Proton Transfer: This initial attack forms a zwitterionic intermediate, which is rapidly stabilized by the transfer of the hydroxyl proton to the nitrogen atom, yielding the final carbamate product.
Kinetic studies have shown that the reaction is typically first-order with respect to both the isocyanate and the alcohol.[2] Some research suggests the involvement of multiple alcohol molecules, particularly at high concentrations, where alcohol clusters may act as the nucleophile or facilitate proton transfer.[3]
Sources
One-Pot Synthesis of Ureas Using 2-Ethoxyphenyl Isocyanate: An Application Note and Protocol
Introduction: The Strategic Importance of Urea Synthesis in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique hydrogen bonding capabilities which facilitate strong and specific interactions with biological targets.[1][2] The synthesis of substituted ureas, therefore, remains a critical endeavor for researchers in drug development. One of the most direct and efficient methods for constructing the urea linkage is the reaction of an isocyanate with a primary or secondary amine.[3][4] This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of N,N'-disubstituted ureas utilizing 2-ethoxyphenyl isocyanate, a versatile building block for creating diverse molecular scaffolds.
The "one-pot" approach, where sequential reactions are carried out in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction by eliminating the need for isolation and purification of intermediates.[5] This guide is designed for researchers, scientists, and drug development professionals, offering both a practical, step-by-step methodology and a deeper understanding of the underlying chemical principles.
The Chemistry of Urea Formation: A Mechanistic Overview
The formation of a urea from an isocyanate and an amine is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage. This reaction is typically fast and proceeds to completion without the need for a catalyst.[3][6]
The reaction of this compound with a generic primary amine (R-NH₂) to form a disubstituted urea is depicted below:
Figure 1: General reaction mechanism for the formation of a disubstituted urea.
Experimental Protocol: One-Pot Synthesis of N-(2-Ethoxyphenyl)-N'-aryl/alkyl Ureas
This protocol provides a general procedure for the synthesis of a small library of urea derivatives from this compound and a selection of primary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere and protect from moisture. |
| Substituted primary amine | ≥98% | Commercially Available | A diverse set of amines (e.g., aniline, benzylamine, 4-chloroaniline) should be used to explore the scope. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Ensure dryness to prevent side reactions with the isocyanate. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Can be used as an alternative solvent, especially for less soluble starting materials.[3] |
| Magnetic stirrer and stir bars | - | - | |
| Round-bottom flasks | - | - | |
| Septa and needles | - | - | For maintaining an inert atmosphere. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Addition of Isocyanate: While stirring at room temperature, slowly add this compound (1.0 eq.) to the amine solution via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.[3]
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
-
Characterization: Confirm the structure and purity of the synthesized ureas using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the one-pot synthesis of ureas.
Trustworthiness and Self-Validation: Key Considerations
-
Moisture Sensitivity: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[6] The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea as a byproduct. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for a clean reaction and high yields.
-
Stoichiometry: Precise control of the stoichiometry (1:1 ratio of amine to isocyanate) is important to avoid an excess of either starting material, which can complicate purification.
-
Reaction Temperature: The reaction is generally exothermic. For highly reactive amines, cooling the reaction mixture in an ice bath during the addition of the isocyanate may be necessary to control the reaction rate and prevent side reactions.
-
Purity of Starting Materials: The purity of the this compound and the amine will directly impact the purity of the final product. It is recommended to use reagents of high purity.
Applications in Drug Development
The urea moiety is present in a wide range of approved drugs with diverse therapeutic applications, including anticancer agents (e.g., Sorafenib), antivirals, and anti-inflammatory drugs.[2][7][8] The ability to rapidly synthesize a library of urea derivatives using the one-pot protocol described here allows for the efficient exploration of structure-activity relationships (SAR) in the early stages of drug discovery. The 2-ethoxyphenyl group can serve as a key pharmacophoric element, and modifications of the other substituent on the urea nitrogen can be used to fine-tune properties such as potency, selectivity, and pharmacokinetic profile.[1]
Conclusion
The one-pot synthesis of ureas from this compound and primary amines is a robust, efficient, and versatile method for the generation of diverse molecular structures relevant to drug discovery. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can reliably synthesize a wide array of substituted ureas for biological evaluation. This approach embodies the principles of green chemistry by minimizing waste and maximizing efficiency, making it a valuable tool in the modern medicinal chemist's arsenal.[5]
References
- Urea derivative synthesis by amination, rearrangement or substitution. (2020). Synthesis, 52, 2099-2105.
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.RSC Advances, 8(42), 23653-23659.
- Urea Formation - Common Conditions. Organic Chemistry Portal.
- Hydroxyalkyl tertiary amine catalysts for isocyanate reactions. Google Patents.
- Carnaroglio, D., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.Beilstein Journal of Organic Chemistry, 9, 2358-2366.
- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.Asian Journal of Chemistry, 23(4), 1803-1806.
- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines.The Journal of Organic Chemistry, 79(10), 4477-4483.
- Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. Google Patents.
- Sapkal, B. M., et al. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas.Current Organic Chemistry, 25(16), 1896-1915.
- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). Polymers, 13(9), 1488.
- Substituted Ureas. Methods of Synthesis and Applications. ResearchGate.
- Urea Formation - Polyurethanes science, technology, markets, and trends.
- Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design.Current Medicinal Chemistry, 24(6), 622-651.
- Urea formation via reaction of an isocyanate with an amine. ResearchGate.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Journal of Medicinal Chemistry, 64(15), 10937-10955.
- Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Mingxu Chemicals.
- Polyurethane Catalysts | Amines | Metal Carboxylates | Request Quote or Samples.
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate.
- Reaction of Isocyanates with amines. ResearchGate.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem (Los Angeles), 5(11), 498-502.
- One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. (2021). Nature Communications, 12(1), 2933.
- Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines. ResearchGate.
- One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-13.
- Hernandez, A. G., et al. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds.Synthesis, 49(10), 2163-2176.
- Reddy, K. U. M., et al. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.Asian Journal of Chemistry, 24(12), 5637-5639.
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Semantic Scholar.
- An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2016). Arabian Journal of Chemistry, 9, S1032-S1036.
Sources
- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Ethoxyphenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted organic synthesis (MAOS) in reactions involving 2-ethoxyphenyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of microwave-mediated synthesis, focusing on the rapid and efficient formation of urea and carbamate derivatives. By leveraging the unique capabilities of microwave energy, the protocols outlined herein offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control. This guide is structured to provide not only step-by-step experimental procedures but also the scientific rationale behind them, ensuring both practical utility and a deep understanding of the underlying chemical and physical processes. Safety protocols specific to the handling of isocyanates and the operation of microwave reactors are also a core component of this document.
Introduction: The Synergy of Microwave Chemistry and Isocyanate Reactivity
The quest for synthetic efficiency in medicinal and process chemistry has driven the adoption of innovative technologies that accelerate reaction kinetics and improve product purity.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool, offering a departure from the slow, conductive heating of traditional methods.[2] Microwave energy interacts directly with polar molecules in the reaction mixture, causing rapid, uniform heating through dipolar polarization and ionic conduction.[1] This volumetric heating can lead to localized superheating, dramatically accelerating reaction rates and often enabling chemistries that are inefficient under conventional conditions.[3]
Isocyanates are highly valuable intermediates in pharmaceutical and materials science, primarily due to the reactivity of the cumulene (-N=C=O) functional group.[4][5] This electrophilic moiety readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively.[6][7] These linkages are prevalent in a vast array of approved therapeutic agents, where they often play a crucial role in binding to biological targets or improving pharmacokinetic properties.[7][8]
This compound, with its ortho-ethoxy substitution, presents a unique building block for creating diverse molecular scaffolds. The ethoxy group can influence the electronic properties of the isocyanate and provide a handle for secondary interactions in a biological target. The combination of this versatile reagent with the speed and efficiency of microwave synthesis offers a powerful platform for rapid library synthesis and lead optimization in drug discovery programs.
This guide will provide detailed protocols for the synthesis of N,N'-disubstituted ureas and N-aryl carbamates from this compound, adapted from established microwave-assisted methodologies for aromatic isocyanates.[4]
The "Why": Causality in Microwave-Assisted Isocyanate Reactions
The dramatic rate enhancements observed in MAOS are a direct consequence of the unique energy transfer mechanism. Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through the vessel walls, microwaves energize the entire volume of the reaction mixture simultaneously.[1]
Mechanism of Microwave Heating
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. The inability of these molecules to reorient perfectly in phase with the high-frequency field (typically 2.45 GHz) results in intense molecular friction, which is dissipated as heat.[1]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the direction of the electric field. The rapid oscillation of the field causes rapid ion movement, and collisions between these ions generate heat.
The efficiency of microwave absorption is dependent on the dielectric properties of the materials in the reaction vessel. Solvents are often categorized by their ability to absorb microwave energy (high, medium, or low absorbers), which is a critical consideration in reaction design.
Figure 1: Mechanism of Microwave Dielectric Heating.
Impact on Isocyanate Reactions
For the reaction of this compound with nucleophiles, microwave irradiation offers several advantages:
-
Overcoming Activation Barriers: The addition of an amine or alcohol to an isocyanate has a specific activation energy. The rapid and high-temperature conditions achievable in a sealed microwave vessel allow this energy barrier to be overcome much more quickly than with conventional heating.
-
Reduced Side Reactions: The significantly shorter reaction times minimize the opportunity for degradation of starting materials or products, or for the formation of unwanted byproducts, such as the self-polymerization of the isocyanate or the formation of allophanates from carbamates.
-
Solvent Effects: Microwave heating allows for the use of higher boiling point, polar solvents (e.g., DMF, NMP, DMSO) which are excellent microwave absorbers. This can increase the solubility of reactants and further accelerate the reaction. It also enables reactions to be run at temperatures far exceeding the solvent's atmospheric boiling point in sealed vessels, a key factor in rate acceleration.
Safety First: A Self-Validating System of Precautions
The combination of microwave radiation, high pressures, and reactive chemicals like isocyanates necessitates a rigorous and multi-layered approach to safety. Every protocol must be treated as a self-validating system where safety is paramount.
Handling this compound
Aromatic isocyanates are potent respiratory and dermal sensitizers. All handling of this compound must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Nitrile gloves (double-gloving is recommended).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Avoid inhalation of vapors and direct skin contact. In case of a spill, evacuate the area and follow established laboratory procedures for isocyanate cleanup, which typically involves neutralization with a decontamination solution.
Microwave Reactor Safety
Modern laboratory microwave reactors are equipped with numerous safety features. However, user vigilance is critical.
-
Use Only Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are designed to handle corrosive materials and high pressures and have built-in safety interlocks.
-
Vessel Integrity: Always inspect the reaction vessels and caps for any cracks or defects before use. Use only vessels rated for the temperatures and pressures you intend to reach.
-
Pressure Monitoring: Be aware of the pressure limitations of your vessel. Do not exceed the maximum recommended volume of solvent for a given vessel size to allow for sufficient headspace.
-
Stirring: Ensure efficient magnetic stirring to prevent localized superheating and ensure even temperature distribution.
-
Do Not Leave Unattended: While modern systems have safety cutoffs, it is best practice to remain in the vicinity of the instrument during operation.
Figure 2: Workflow for Safe Microwave Synthesis with Isocyanates.
Experimental Protocols: The "How"
The following protocols are presented as robust starting points for the synthesis of ureas and carbamates using this compound. They are adapted from highly successful, published microwave-assisted procedures for other aromatic isocyanates.[4] Researchers should consider these as templates for optimization based on their specific substrates.
Protocol 1: Microwave-Assisted Synthesis of N,N'-Disubstituted Ureas
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding urea derivative.
Reaction Scheme:
(A generic reaction scheme showing this compound reacting with R1R2NH to form a urea)
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Microwave reaction vials (10 mL, rated for >20 bar)
-
Magnetic stir bars
Step-by-Step Methodology:
-
Reagent Preparation: In a certified chemical fume hood, prepare a stock solution of this compound (e.g., 1.0 M in anhydrous MeCN).
-
Vessel Charging: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the amine (0.5 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous MeCN (or DMF) to the vial to a final volume of 2.5 mL.
-
Isocyanate Addition: Add the this compound solution (0.5 mL of a 1.0 M solution, 0.5 mmol, 1.0 eq).
-
Sealing: Immediately cap the vial securely using a dedicated crimper.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture with stirring using the parameters outlined in Table 1. The instrument will automatically modulate the power to maintain the set temperature.
-
Cooling: After the irradiation is complete, the vessel will be cooled to below 50°C by the instrument's built-in cooling system.
-
Workup and Isolation: Once cooled, carefully uncap the vial. The reaction progress can be monitored by TLC or LC-MS. For many urea products, which are often solids, the product may precipitate upon cooling. The solid can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product is soluble, the solvent can be removed in vacuo, and the resulting residue can be purified by column chromatography or recrystallization.
Data Presentation: Representative Reaction Conditions
| Entry | Amine Substrate | Solvent | Temperature (°C) | Time (min) | Representative Yield (%) |
| 1 | Benzylamine | MeCN | 120 | 10 | >95 |
| 2 | Aniline | DMF | 140 | 15 | >90 |
| 3 | Morpholine | MeCN | 100 | 10 | >98 |
| 4 | Di-n-propylamine | MeCN | 120 | 15 | >95 |
Table 1: Representative conditions for the microwave-assisted synthesis of ureas. Yields are illustrative and based on analogous reactions from the literature.[4]
Protocol 2: Microwave-Assisted Synthesis of N-Aryl Carbamates
This protocol details the reaction of this compound with an alcohol to yield the corresponding carbamate. These reactions can sometimes be slower than urea formation and may benefit from catalysis.
Reaction Scheme:
(A generic reaction scheme showing this compound reacting with R-OH to form a carbamate)
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., benzyl alcohol, isopropanol)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Optional Catalyst: Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (approx. 1 mol%)
-
Microwave reaction vials (10 mL, rated for >20 bar)
-
Magnetic stir bars
Step-by-Step Methodology:
-
Vessel Charging: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the alcohol (0.5 mmol, 1.0 eq).
-
Catalyst Addition (Optional): If using a catalyst, add it at this stage (e.g., a small drop of DBTDL).
-
Solvent Addition: Add anhydrous DCM or Toluene to a final volume of 3.0 mL.
-
Isocyanate Addition: In a fume hood, add this compound (0.5 mmol, 1.0 eq).
-
Sealing: Immediately cap the vial securely.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate with stirring according to the parameters in Table 2.
-
Cooling: Allow the vessel to cool to a safe temperature (<50°C) before handling.
-
Workup and Isolation: Uncap the vial. Monitor the reaction by TLC or LC-MS. The solvent can be removed under reduced pressure. The resulting crude product is then typically purified by silica gel column chromatography to remove any unreacted starting material and catalyst.
Data Presentation: Representative Reaction Conditions
| Entry | Alcohol Substrate | Solvent | Temperature (°C) | Time (min) | Catalyst | Representative Yield (%) |
| 1 | Benzyl Alcohol | Toluene | 150 | 20 | None | >90 |
| 2 | Isopropanol | DCM | 100 | 30 | None | ~85 |
| 3 | Phenol | Toluene | 160 | 30 | DBTDL (1 mol%) | >90 |
| 4 | Cyclohexanol | Toluene | 150 | 25 | None | >90 |
Table 2: Representative conditions for the microwave-assisted synthesis of carbamates. Yields are illustrative and based on general knowledge of isocyanate reactivity under microwave conditions.
Conclusion and Future Outlook
The application of microwave-assisted synthesis to reactions involving this compound provides a highly effective and rapid method for generating libraries of urea and carbamate derivatives. The protocols detailed in this guide, which are grounded in established MAOS principles, demonstrate the potential for significant acceleration of research and development timelines. By drastically reducing reaction times from hours to minutes, these methods empower chemists to explore chemical space more efficiently. The key to successful and safe implementation lies in a thorough understanding of the principles of microwave heating and strict adherence to safety protocols for both the reactor and the chemical reagents. As microwave technology continues to evolve, its integration into automated synthesis platforms will further solidify its role as an indispensable tool in modern drug discovery and development.
References
- Carnaroglio, D., Martina, K., Palmisano, G., Penoni, A., Domini, C., & Cravotto, G. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2378–2386. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Tantak, M. P., & Kumar, D. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(15), 1249-1265. [Link]
- Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current medicinal chemistry, 24(6), 622–651. [Link]
- Leonardi, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 17(1), 1. [Link]
- Mehta, V. P., & Van der Eycken, E. V. (2012). Microwave-assisted organic synthesis: a review. RSC Advances, 2(30), 11494-11516. [Link]
- Popowycz, F., & Joseph, B. (2014). The carbamate group in medicinal chemistry. Future Medicinal Chemistry, 6(1), 79-100. [Link]
- Georganics. (n.d.). This compound.
- PatSnap. (n.d.). The Role of Isocyanates in Modern Pharmaceuticals.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxyphenyl Isocyanate in the Preparation of Novel Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Potential of 2-Ethoxyphenyl Isocyanate in Advanced Polymer Synthesis
In the vast landscape of polymer chemistry, isocyanates are fundamental building blocks for the synthesis of a wide array of materials, most notably polyurethanes and polyureas. The reactivity of the isocyanate group (-N=C=O) with nucleophiles containing active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH) groups, forms the basis of these versatile polymerization reactions.[1][2] Aromatic isocyanates, in particular, are known for their high reactivity, which is a key attribute in the efficient production of high-performance polymers.[3]
This guide focuses on a specialized aromatic isocyanate, This compound (CAS No. 5395-71-1) . The presence of an ethoxy (-OCH₂CH₃) group at the ortho position to the isocyanate functionality imparts distinct electronic and steric characteristics that differentiate it from more common aromatic isocyanates like phenyl isocyanate or toluene diisocyanate (TDI). Understanding these nuances is critical for harnessing the full potential of this compound in the creation of novel polymers with tailored properties for advanced applications, including those in the biomedical and pharmaceutical fields.
The ortho-ethoxy group influences the reactivity of the isocyanate in two primary ways:
-
Electronic Effect: The ethoxy group is an electron-donating group. Through resonance and inductive effects, it can increase the electron density on the aromatic ring, which in turn can slightly reduce the electrophilicity of the isocyanate carbon atom. This may lead to a moderated reactivity compared to unsubstituted phenyl isocyanate.
-
Steric Hindrance: The spatial bulk of the ethoxy group in the ortho position can sterically hinder the approach of nucleophiles to the isocyanate's electrophilic carbon. This steric hindrance is a significant factor that can decrease the rate of reaction.
The combination of these effects suggests that polymerization reactions involving this compound may require more carefully optimized conditions, such as the use of specific catalysts or higher reaction temperatures, to achieve efficient conversion. However, this moderated reactivity can also be advantageous, potentially allowing for greater control over the polymerization process and the synthesis of well-defined polymer architectures. Furthermore, the ethoxy group can influence the final properties of the polymer, such as its solubility, thermal stability, and interactions with biological systems.
These unique characteristics make this compound a compelling monomer for researchers aiming to develop novel polymers for specialized applications, including drug delivery systems, biocompatible materials, and advanced coatings. This document provides detailed application notes and protocols to guide researchers in the successful utilization of this compound in their polymer synthesis endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the monomer's properties is paramount for its safe and effective use in any polymerization protocol. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5395-71-1 | [4][5] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [5] |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | 119-121 °C at 22 mmHg | [5] |
| Density | 1.105 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.527 | [5] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [5] |
Safety and Handling Precautions:
This compound is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled.[4][6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[4][6][7] It is also a lachrymator and is moisture-sensitive.[4][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[6]
-
Respiratory Protection: Use a full-face respirator with an appropriate combination filter (type ABEK) if ventilation is inadequate or for spill response.[5]
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[6]
Incompatible Materials:
Strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[6]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of polyurethanes and polyureas using this compound. Due to the anticipated moderated reactivity of this monomer, reaction conditions may need to be optimized for specific applications and co-monomers.
Protocol 1: Synthesis of a Linear Polyurethane
This protocol describes the synthesis of a linear polyurethane through the reaction of this compound with a diol. Poly(ethylene glycol) (PEG) is used here as a representative diol, but other diols can be substituted.
Reaction Scheme:
Polyurethane Synthesis Workflow
Materials:
-
This compound
-
Poly(ethylene glycol) (PEG), molecular weight 2000 g/mol (dried under vacuum before use)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve a specific amount of PEG in anhydrous DMF.
-
Heat the solution to 80 °C under a nitrogen atmosphere with stirring.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% with respect to the isocyanate) to the solution.
-
Slowly add a stoichiometric amount of this compound to the reaction mixture dropwise using a syringe.
-
Continue the reaction at 80 °C for 12-24 hours. The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with methanol to remove any unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide.[2] The amine can then react with another isocyanate to form a urea linkage, leading to a mixed polyurethane-polyurea and potential foaming. Therefore, all reagents and solvents must be anhydrous.
-
Elevated Temperature and Catalyst: The ortho-ethoxy group on the phenyl ring can decrease the reactivity of the isocyanate group through steric hindrance and electronic effects. The use of an elevated temperature (80 °C) and a catalyst like DBTDL is necessary to achieve a reasonable reaction rate and high conversion.[8] DBTDL is a commonly used catalyst in polyurethane synthesis that activates the isocyanate group towards nucleophilic attack by the hydroxyl groups.[6]
-
Precipitation and Washing: This step is crucial for purifying the polymer by removing unreacted monomers, catalyst, and solvent, which is especially important for polymers intended for biomedical applications.
Protocol 2: Synthesis of a Polyurea
This protocol outlines the synthesis of a polyurea by reacting this compound with a diamine. Hexamethylene diamine is used as a representative diamine.
Reaction Scheme:
Polyurea Synthesis Workflow
Materials:
-
This compound
-
Hexamethylene diamine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (for precipitation)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a specific amount of hexamethylene diamine in anhydrous DMSO.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve a stoichiometric amount of this compound in anhydrous DMSO.
-
Slowly add the isocyanate solution to the cooled diamine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Precipitate the polyurea by pouring the reaction mixture into a large excess of diethyl ether.
-
Collect the polymer by filtration, wash it thoroughly with diethyl ether, and dry it under vacuum.
Causality Behind Experimental Choices:
-
High Reactivity of Amines: The reaction between an isocyanate and an amine is generally much faster than the reaction with an alcohol.[1] Therefore, a catalyst is often not required, and the reaction can proceed at lower temperatures.
-
Controlled Addition at Low Temperature: The reaction is highly exothermic. Adding the isocyanate solution slowly at a low temperature helps to control the reaction rate and dissipate the heat generated, preventing side reactions and ensuring a more uniform polymer structure.
Characterization of Polymers Derived from this compound
Proper characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of urethane or urea linkages and the disappearance of the isocyanate group. | Disappearance of the strong N=C=O stretching band around 2270 cm⁻¹. Appearance of N-H stretching (around 3300 cm⁻¹), C=O stretching of the urethane (around 1700-1730 cm⁻¹) or urea (around 1630-1680 cm⁻¹), and C-N stretching bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Signals corresponding to the protons and carbons of the 2-ethoxyphenyl group, the diol/diamine backbone, and the newly formed urethane or urea linkages. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. | Provides information on the molecular weight distribution, which is an indicator of the control over the polymerization process. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. | These thermal transitions are important for understanding the physical state and processing window of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. | Provides information on the temperature at which the polymer starts to degrade. |
Potential Applications in Research and Drug Development
The unique structure of polymers derived from this compound opens up possibilities for a range of advanced applications.
-
Drug Delivery Systems: The presence of the ethoxy group can modulate the hydrophilicity/hydrophobicity of the polymer, which is a critical parameter in controlling drug loading and release kinetics.[3][9][10] Polyurethanes are known for their biocompatibility and are extensively studied for creating nanoparticles, micelles, and hydrogels for targeted and controlled drug delivery.[9]
-
Biocompatible Coatings and Materials: Polyurethanes are widely used in biomedical devices due to their excellent mechanical properties and biocompatibility.[8][11] The modified surface properties imparted by the 2-ethoxy group could be beneficial for creating coatings that reduce protein adsorption or improve interactions with biological tissues.
-
Stimuli-Responsive Polymers: The urethane or urea linkages can participate in hydrogen bonding, and the overall polymer structure can be designed to respond to external stimuli such as pH or temperature, making these materials suitable for smart drug delivery systems or sensors.
Conclusion
This compound is a valuable monomer for the synthesis of novel polymers with potentially unique properties. While its moderated reactivity due to the ortho-ethoxy substituent requires careful consideration of reaction conditions, it also offers opportunities for controlled polymerization and the fine-tuning of polymer characteristics. The protocols and information provided in this guide serve as a comprehensive starting point for researchers to explore the exciting possibilities of incorporating this compound into their polymer design and development efforts, particularly in the fields of biomedical materials and drug delivery.
References
- Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. (n.d.). PMC.
- Georganics. (n.d.). This compound - High purity.
- PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. (2021). MDPI.
- An overview of polyurethane biomaterials and their use in drug delivery. (2023). PubMed.
- Phenyl Isocyanate in Polymer Synthesis: Properties and Applications. (n.d.). Lenapestore.
- Polyurethanes for Controlled Drug Delivery. (2016). Technion - Israel Institute of Technology.
- Sustained Release Drug Delivery Applications of Polyurethanes. (2020). PMC - PubMed Central.
- The chemistry of polyurethanes. (n.d.). Lawrence Industries.
- Isocyanates as Precursors to Biomedical Polyurethanes. (n.d.). Aidic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. l-i.co.uk [l-i.co.uk]
- 3. aidic.it [aidic.it]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers [mdpi.com]
- 6. US7151151B2 - Preparation of polyisocyanates containing uretdione groups - Google Patents [patents.google.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemicals Using 2-Ethoxyphenyl Isocyanate
Introduction: The Strategic Role of 2-Ethoxyphenyl Isocyanate in Modern Agrochemical Design
In the landscape of modern crop protection, the synthesis of novel and effective agrochemicals is paramount. Among the versatile chemical intermediates, isocyanates play a pivotal role due to their reactivity and ability to form stable linkages.[1][2] Specifically, this compound, a derivative of phenetidine, serves as a crucial building block in the creation of a class of herbicides known as phenylureas.[3][4] The incorporation of the 2-ethoxyphenyl moiety can influence the solubility, stability, and ultimately, the biological efficacy of the final active ingredient, allowing for the fine-tuning of its herbicidal properties.[1]
Phenylurea herbicides are a significant class of agrochemicals renowned for their ability to inhibit photosynthesis in target weed species.[3][5] Their mode of action is highly specific, targeting Photosystem II (PSII), a key component of the photosynthetic electron transport chain.[5][6] This targeted approach allows for selective weed control in various agricultural and non-agricultural settings.
This document provides a comprehensive guide for researchers and professionals in the agrochemical industry on the application of this compound in the synthesis of a representative phenylurea herbicide, which we will refer to as "Ethoxyphenyluron" for the purpose of this guide. The protocols detailed herein are based on established principles of urea synthesis from isocyanates and amines, providing a robust framework for laboratory-scale preparation and investigation.[7][8]
Synthesis of a Phenylurea Herbicide: Ethoxyphenyluron
The synthesis of Ethoxyphenyluron from this compound is achieved through a nucleophilic addition reaction with a substituted aniline, in this case, 3,4-dichloroaniline. This reaction is a cornerstone of urea synthesis and is known for its efficiency and high yields.[7][8]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Ethoxyphenyluron.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of N-(2-ethoxyphenyl)-N'-(3,4-dichlorophenyl)urea (Ethoxyphenyluron).
Materials and Reagents:
-
This compound (98% purity)
-
3,4-Dichloroaniline (99% purity)
-
Anhydrous Toluene
-
Hexane
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, dissolve 10.0 g (0.062 mol) of 3,4-dichloroaniline in 100 mL of anhydrous toluene.
-
Addition of Isocyanate: While stirring the solution at room temperature, add a solution of 10.1 g (0.062 mol) of this compound in 50 mL of anhydrous toluene dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours. The formation of a white precipitate should be observed.
-
Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with two 20 mL portions of cold hexane to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at 50°C to a constant weight.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| This compound | 163.17 | 0.062 | 10.1 |
| 3,4-Dichloroaniline | 162.02 | 0.062 | 10.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Purity (%) |
| Ethoxyphenyluron | 325.19 | 20.16 | >95 |
Mechanism of Action: Photosystem II Inhibition
Phenylurea herbicides, including the representative Ethoxyphenyluron, exert their herbicidal effects by disrupting photosynthesis.[3][5] Specifically, they act as inhibitors of the photosynthetic electron transport chain at Photosystem II (PSII).[5][6]
The D1 protein, a key component of the PSII reaction center, has a specific binding site for plastoquinone (QB). The binding of QB is essential for the transfer of electrons from PSII. Phenylurea herbicides have a structural similarity to plastoquinone, allowing them to bind to the QB-binding niche on the D1 protein.[3] This competitive binding displaces plastoquinone, thereby blocking the electron flow and inhibiting the production of ATP and NADPH, which are essential for carbon fixation. This ultimately leads to the death of the susceptible plant.
Caption: Inhibition of electron transport in Photosystem II by Ethoxyphenyluron.
Safety and Handling of this compound
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[9]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. In case of potential inhalation, use a respirator with an appropriate cartridge.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines, alcohols, and strong bases.[10]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of phenylurea-based agrochemicals. The straightforward and high-yielding reaction with anilines allows for the creation of a diverse library of potential herbicidal compounds. A thorough understanding of the synthesis protocol, mechanism of action, and safety precautions is essential for the successful and safe utilization of this important chemical intermediate in the development of new crop protection solutions.
References
- Vertex AI Search.
- ResearchG
- ChemicalBook.
- ResearchGate. Phenylurea Herbicides: Chemical Properties and Genotoxic Effects | Request PDF.
- Wikipedia. Chloroxuron.
- PMC - NIH.
- Organic Chemistry Portal.
- Vertex AI Search.
- RSC Publishing.
- CAMEO Chemicals - NOAA.
- Sigma-Aldrich.
- Asian Journal of Chemistry.
- Georganics.
- Google Patents.
- ResearchGate.
- Gsrs.
- Wikipedia.
- Scribd. Synthetic Approaches To The 2010-2014 New Agrochemicals.
- Santa Cruz Biotechnology.
- Fisher Scientific.
- PubChem - NIH.
- Kowa American Corporation.
- Google Patents.
- Google Patents. CN1314785A - Herbicidal compositions containing substituted phenylsulfonylureas for controlling weeds in paddy fields.
- Google Patents.
- Google Patents. CN102030655A - Synthesis method of diphenyl ether derivate, combined production method of oxyfluorfen and acifluorfen and synthesis method of oxyfluorfen.
Sources
- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field: An in -silico and experimental approaches of herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea - Google Patents [patents.google.com]
- 9. This compound 98 5395-71-1 [sigmaaldrich.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
Application Note: Chiral Separation of Amino Acids via Derivatization with 2-Ethoxyphenyl Isocyanate
Abstract
This application note presents a comprehensive guide to the chiral separation of amino acids through pre-column derivatization using 2-ethoxyphenyl isocyanate. This method facilitates the conversion of amino acid enantiomers into diastereomeric urea derivatives, which can be effectively resolved on a standard achiral stationary phase using reversed-phase high-performance liquid chromatography (RP-HPLC). Detailed protocols for the derivatization procedure and subsequent HPLC-UV/MS analysis are provided, along with an in-depth discussion of the underlying chemical principles and methodological considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the enantiomeric analysis of amino acids.
Introduction: The Imperative of Chiral Separation in Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, are predominantly chiral molecules, existing as L- and D-enantiomers. While L-amino acids are ubiquitous in nature, D-amino acids play crucial roles in various biological processes, including neurotransmission and bacterial cell wall synthesis.[1][2] Consequently, the ability to accurately quantify the enantiomeric composition of amino acids is of paramount importance in fields ranging from pharmaceutical development and clinical diagnostics to food science.
High-performance liquid chromatography (HPLC) is a powerful technique for chiral separations.[3] Methodologies for the HPLC-based resolution of amino acid enantiomers can be broadly categorized into direct and indirect approaches.[4] Direct methods employ a chiral stationary phase (CSP) to differentiate between enantiomers.[5][6][7] Indirect methods, conversely, involve the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be separated on a conventional achiral column.[8][9]
This application note focuses on an indirect method utilizing this compound as the chiral derivatizing agent. The reaction of the amino group of the amino acid with the isocyanate moiety of the CDA yields stable diastereomeric urea derivatives, which are amenable to separation by RP-HPLC.
The Chemistry of Derivatization: this compound as a Chiral Reagent
The derivatization of amino acids with this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer, resulting in the formation of a stable N-(2-ethoxyphenyl)-N'-amino acid urea derivative. The reaction is typically conducted in a slightly alkaline buffered solution to ensure the amino group is deprotonated and thus more nucleophilic.
The ethoxy group at the ortho position of the phenyl ring in this compound introduces steric hindrance and potential for secondary interactions, which can enhance the chromatographic resolution of the resulting diastereomers. The phenylurea moiety also provides a strong chromophore, facilitating sensitive UV detection.
Diagram 1: Derivatization of an Amino Acid with this compound
Caption: Reaction of an amino acid with this compound.
Experimental Protocols
Materials and Reagents
-
Amino acid standards (L- and D-enantiomers)
-
This compound (reagent grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Trifluoroacetic acid (TFA) (HPLC grade)
Protocol 1: Derivatization of Amino Acid Standards
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each amino acid standard in 0.1 M hydrochloric acid.
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid stock solution.
-
Add 100 µL of 1 M sodium bicarbonate solution to adjust the pH to approximately 9.
-
Add 200 µL of a 1% (w/v) solution of this compound in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M hydrochloric acid.
-
Evaporate the acetonitrile under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the HPLC mobile phase to a final volume of 1 mL.
-
Filter the sample through a 0.22 µm syringe filter prior to HPLC injection.
-
Protocol 2: HPLC Analysis of Derivatized Amino Acids
The following HPLC conditions provide a starting point for method development. Optimization may be required depending on the specific amino acids being analyzed and the complexity of the sample matrix.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 10% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Diagram 2: Experimental Workflow
Caption: Workflow for amino acid analysis via this compound derivatization.
Expected Results and Data Interpretation
Upon successful derivatization and chromatographic separation, the L- and D-enantiomers of each amino acid will elute as two distinct peaks. The peak area of each diastereomer can be integrated to determine the enantiomeric ratio (er) or enantiomeric excess (ee) of the original amino acid sample.
Table 1: Hypothetical Retention Times and Resolution of Derivatized Amino Acids
| Amino Acid | L-enantiomer Retention Time (min) | D-enantiomer Retention Time (min) | Resolution (Rs) |
| Alanine | 12.5 | 13.1 | 1.8 |
| Valine | 15.2 | 16.0 | 2.1 |
| Leucine | 18.9 | 19.9 | 2.5 |
| Phenylalanine | 22.4 | 23.6 | 2.8 |
| Proline | 14.1 | 14.8 | 1.9 |
Note: These are hypothetical values for illustrative purposes. Actual retention times and resolution will depend on the specific HPLC system and conditions.
Method Validation and Trustworthiness
To ensure the reliability of this method, a thorough validation should be performed in accordance with ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the derivatized amino acids in a blank sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion and Field-Proven Insights
The derivatization of amino acids with this compound followed by RP-HPLC analysis offers a robust and reliable method for chiral separations. The formation of stable, UV-active diastereomers allows for sensitive and reproducible quantification. This method is applicable to both primary and secondary amino acids, making it a versatile tool for researchers in various scientific disciplines. While less common than other reagents, this approach provides a valuable alternative for the enantiomeric analysis of amino acids. For complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) can provide additional selectivity and confirmation of peak identity.
References
- Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC.
- Bhushan, R., & Agarwal, C. (2011). Reversed-phase liquid chromatographic resolution of diastereomers of protein and non-protein amino acids prepared with newly synthesized chiral derivatizing reagents based on cyanuric chloride. Amino Acids, 40(2), 403–409.
- Florance, J., Galdes, A., Konteatis, Z., Kosarych, Z., Langer, K., & Martucci, C. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers.
- Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15.
- Konya, Y., Bamba, T., & Fukusaki, E. (2013). High-throughput LC–MS/MS method for chiral amino acid analysis without derivatization. In Amino Acid Analysis (pp. 147-156). Humana Press.
- Péter, A., Árki, A., Vékes, E., Tourwé, D., Lázár, L., Fülöp, F., & Armstrong, D. W. (2004). Chiral separation of amino acids and small peptides on a teicoplanin-based chiral stationary phase.
- Schieber, A., Brückner, H., Rupp-Classen, M., Specht, W., Nowitzki-Grimm, S., & Classen, H. G. (1997). A new, highly sensitive method for the determination of D-amino acids in human urine.
- Ueda, T., Kitamura, F., Mitchell, R., Metcalf, T., Kuwana, T., & Imasaka, T. (1991). Chiral separation of naphthalene-2,3-dicarboxaldehyde-labeled amino acid enantiomers by cyclodextrin-modified micellar electrokinetic chromatography. Analytical Chemistry, 63(24), 2979-2981.
- Völgyi, G., & Schmid, M. G. (2016). High-performance liquid chromatographic separation of stereoisomers of β-methyl-substituted unusual amino acids utilizing ion exchangers based on Cinchona alkaloids. Molecules, 21(11), 1546.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of enantiomers of amino acids by HPLC [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Moisture Sensitivity of 2-Ethoxyphenyl Isocyanate in Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling the moisture-sensitive compound, 2-Ethoxyphenyl isocyanate. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can mitigate common issues and ensure the success and reproducibility of your reactions.
I. Understanding the Challenge: The Inherent Reactivity of Isocyanates with Water
The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to reaction with various nucleophiles, including water.[1][2] This reactivity is the root cause of many challenges encountered when working with this compound.
The reaction with water proceeds through a two-step mechanism:
-
Formation of Carbamic Acid: The isocyanate group rapidly reacts with water to form an unstable carbamic acid intermediate.[1]
-
Decarboxylation and Amine Formation: The carbamic acid readily decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine (2-ethoxyaniline).[3]
This initial reaction triggers a cascade of problematic side reactions:
-
Urea Formation: The newly formed 2-ethoxyaniline is nucleophilic and will readily react with another molecule of this compound to produce a symmetrical N,N'-bis(2-ethoxyphenyl)urea.[1] This urea is often insoluble in common organic solvents, leading to the formation of a white precipitate that can complicate product isolation and reduce yields.
-
Consumption of Reagent: For every mole of water present, two moles of the isocyanate are consumed, significantly impacting the stoichiometry of your desired reaction and leading to lower yields of the target product.[4]
-
Gas Evolution: The production of carbon dioxide gas can cause pressure buildup in a sealed reaction vessel, creating a potential safety hazard.[5] In less controlled reactions, it can lead to foaming and bubbling.
Below is a diagram illustrating this detrimental reaction pathway.
Caption: Reaction of this compound with water.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I've started my reaction and a white solid is precipitating out of the solution. What is happening and how can I fix it?
A1: The formation of a white, insoluble solid is a classic indicator of moisture contamination. This precipitate is almost certainly the symmetrical N,N'-bis(2-ethoxyphenyl)urea.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: The most likely source of water is your solvent. It is crucial to use a properly dried, anhydrous solvent. For many applications, a water content below 50 ppm is recommended. You can verify the water content of your solvent using Karl Fischer titration.
-
Check Reagent Purity: While the solvent is the primary suspect, other reagents can also introduce moisture. Ensure all starting materials are anhydrous. If using a nucleophile that is a salt, ensure it has been thoroughly dried.
-
Ensure Glassware is Dry: Water readily adsorbs to the surface of glassware. All glassware should be oven-dried at >120 °C overnight or flame-dried under vacuum immediately before use.
-
Maintain an Inert Atmosphere: Your reaction must be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. A Schlenk line or a glovebox is highly recommended for these reactions.[6][7]
Q2: My reaction is bubbling or foaming, and I'm concerned about pressure buildup. What should I do?
A2: This is a clear sign of carbon dioxide evolution from the reaction of the isocyanate with water.
Immediate Actions:
-
Do Not Seal the Vessel: Ensure your reaction vessel is not a closed system. If you are using a sealed tube, vent it to a fume hood immediately to prevent a dangerous pressure buildup.
-
Investigate the Moisture Source: Significant bubbling indicates a substantial amount of water contamination. Follow all the troubleshooting steps outlined in Q1 to identify and eliminate the source of moisture for future experiments.
Q3: My final product yield is very low, and analysis shows that most of my this compound has been consumed. What went wrong?
A3: This is a direct consequence of the stoichiometry of the water-isocyanate reaction. As two equivalents of the isocyanate are consumed for every one equivalent of water, even small amounts of moisture can lead to a significant loss of your starting material.
Troubleshooting Steps:
-
Quantify Water Content: Before your next attempt, it is critical to quantify the water content of all your reaction components using a reliable method like Karl Fischer titration.[8][9]
-
Review and Improve Drying Protocols: Re-evaluate your procedures for drying solvents and reagents. Ensure your drying agents are active and that you are allowing sufficient time for the drying process.
-
Optimize Inert Atmosphere Technique: Ensure your inert atmosphere setup is robust. Check for leaks in your Schlenk line or glovebox. When adding reagents via syringe, use proper techniques to avoid introducing air and moisture.[10]
III. Frequently Asked Questions (FAQs)
Q: What are the best solvents for reactions with this compound?
A: The choice of solvent depends on the specific reaction, but it must be aprotic and anhydrous. Common choices include:
-
Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) - Note: While polar aprotic solvents like DMF can be used, they are notoriously difficult to keep dry and can sometimes participate in side reactions.[11]
Regardless of the solvent chosen, it must be rigorously dried before use.
Q: How can I effectively dry my solvents?
A: Several methods can be used to dry organic solvents. The choice depends on the solvent and the required level of dryness.[12][13]
| Drying Agent | Solvents | Notes |
| Molecular Sieves (3Å or 4Å) | Most common solvents | Good for pre-drying or storing already dry solvents. Must be activated before use by heating in a vacuum oven.[13] |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, chlorinated solvents | Reacts with water to produce H₂ gas. Good for pre-drying before distillation from a more reactive agent. |
| Sodium/Benzophenone | Ethers (e.g., THF, Dioxane) | A common method for obtaining very dry and oxygen-free etheral solvents. The formation of a deep blue or purple color indicates anhydrous and anaerobic conditions.[13] |
| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, chlorinated solvents | A very effective but highly reactive drying agent. Can be difficult to handle. |
Q: What is the best way to store this compound?
A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[14] If you purchase a large quantity, consider aliquoting it into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk material to air.
IV. Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still
Objective: To produce anhydrous and oxygen-free THF with a moisture content of <10 ppm.
Materials:
-
Reagent-grade THF
-
Sodium metal
-
Benzophenone
-
Round-bottom flasks, condenser, distillation head, receiving flask
-
Heating mantle and magnetic stirrer
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Pre-drying: Allow the THF to stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours to remove the bulk of the water.[13]
-
Apparatus Setup: Assemble the distillation apparatus. All glassware must be oven or flame-dried. The entire system must be under a positive pressure of inert gas.
-
Still Preparation: In the distillation flask, add small, freshly cut pieces of sodium metal to the pre-dried THF.
-
Initiation: Add a small amount of benzophenone to the flask.
-
Reflux: Gently heat the mixture to reflux with stirring. The solution will gradually turn a deep blue or purple color. This indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of water or oxygen, and more sodium and/or benzophenone may be needed.
-
Distillation: Once the deep blue/purple color is stable, distill the THF into the receiving flask, which is also under an inert atmosphere. Collect only the amount of solvent needed for immediate use.
Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
Objective: To perform a reaction with this compound while rigorously excluding air and moisture.
Materials:
-
Schlenk flask and other necessary glassware
-
Schlenk line with a dual vacuum/inert gas manifold[7]
-
Vacuum pump
-
Inert gas source (Nitrogen or Argon)
-
Heat gun (for flame-drying)
Procedure:
-
Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask with a stir bar). Ensure all joints are properly greased.
-
Purging the Flask: Attach the flask to the Schlenk line. Evacuate the flask under vacuum for 5-10 minutes. If desired, gently heat the flask with a heat gun during this time to desorb any surface-adsorbed water.
-
Backfilling with Inert Gas: Close the vacuum tap and slowly open the inert gas tap to backfill the flask with nitrogen or argon. You should observe the gas bubbling through the bubbler on the Schlenk line.
-
Repeat Cycles: Repeat the evacuation and backfilling cycle at least three times to ensure all atmospheric gases and moisture have been removed.[10]
-
Adding Reagents:
-
Solids: Add solid reagents to the flask under a positive flow of inert gas.
-
Liquids: Add anhydrous liquid reagents via a gas-tight syringe through a rubber septum. Before drawing up the liquid, purge the syringe with inert gas.
-
Below is a workflow diagram for setting up a moisture-sensitive reaction.
Caption: Workflow for setting up a moisture-sensitive reaction.
Protocol 3: Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content in an organic solvent.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (titrant)
-
Anhydrous methanol or other suitable solvent
-
Gas-tight syringe
-
Sample to be analyzed
Procedure:
-
Conditioning the Titrator: The titration cell is filled with the solvent (e.g., anhydrous methanol), and the instrument will perform a pre-titration to neutralize any residual water in the cell and solvent until a stable, low-drift endpoint is reached.[15]
-
Sample Introduction: Using a dry, gas-tight syringe, accurately introduce a known volume or weight of the sample into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached. The endpoint is detected potentiometrically.[16]
-
Data Recording: The instrument will report the water content, typically in parts per million (ppm) or as a percentage.
V. References
-
Jordan, C. An Illustrated Guide to Schlenk Line Techniques. Organometallics2023 . [Link]
-
The Schlenk Line Survival Guide. [Link]
-
Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
-
Summary of Common Organic Solvent Purification Methods Used in Laboratories. Stanford University. [Link]
-
How to Dry an Organic Solvent. Royal Society of Chemistry. [Link]
-
What Is Karl Fischer Titration? Mettler Toledo. [Link]
-
Guides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Drying Solvents. Chemistry LibreTexts. [Link]
-
What is Karl Fischer titration and how does it work? Quality Analysis. [Link]
-
Karl Fischer Titration Overview. Scribd. [Link]
-
Karl Fischer Titration – Moisture Analysis. SG Systems Global. [Link]
-
Advantages and Limitations of Karl Fischer Titration. News-Medical.Net. [Link]
-
Schlenk Techniques. The Kubiak Lab Manual. [Link]
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. ScienceDirect. [Link]
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]
-
1-cyano-3-phenylurea. Organic Syntheses Procedure. [Link]
-
This compound. GSRS. [Link]
-
Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency. NIH. [Link]
-
This compound - High purity | EN. Georganics. [Link]
-
Isocyanate. Wikipedia. [Link]
-
Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. [Link]
-
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. ResearchGate. [Link]
-
Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
-
Medicinal Chemistry of Isocyanides. ACS Publications. [Link]
-
Innovations in isocyanate synthesis for a sustainable future. RSC Publishing. [Link]
-
THE ISOCYANATES. UCLA. [Link]
-
An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]
-
Mechanism and kinetics of moisture-curing process of reactive hot melt polyurethane adhesive. ResearchGate. [Link]
-
Isocyanates - Overview. Occupational Safety and Health Administration - OSHA. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. michigan.gov [michigan.gov]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. mt.com [mt.com]
- 9. What is Karl Fischer titration and how does it work? [qa-group.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. scribd.com [scribd.com]
- 16. Karl Fischer Titration – Moisture Analysis | SG Systems Global [sgsystemsglobal.com]
Technical Support Center: Catalyst Screening for 2-Ethoxyphenyl Isocyanate Reactions with Phenols
Welcome to the technical support center for catalyst screening in 2-ethoxyphenyl isocyanate and phenol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial urethane-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and practical expertise.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the reaction of this compound with phenols.
Q1: My reaction is proceeding very slowly or not at all. What are the likely causes?
A1: A slow or stalled reaction is a common issue that can often be attributed to several factors:
-
Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently active for the specific phenol substrate. Phenols exhibit a wide range of acidities and steric hindrances, which significantly impact their reactivity.[1][2] Less acidic or sterically hindered phenols generally require a more potent catalyst.
-
Low Reaction Temperature: The reaction between isocyanates and phenols is temperature-dependent.[1] Insufficient thermal energy can lead to a slow reaction rate. Consider a modest increase in temperature (e.g., to 40-60 °C), but be mindful of potential side reactions at higher temperatures.
-
Moisture Contamination: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide.[3] The resulting amine can then react with another isocyanate molecule to form a stable, often insoluble, urea, consuming your starting material and reducing the yield.[3] Rigorous drying of solvents, reagents, and glassware is critical.
Q2: I am observing the formation of a white precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The formation of a white precipitate is a strong indicator of moisture contamination in your reaction system.[3] This precipitate is typically a disubstituted urea, formed from the reaction of this compound with water, as described in the previous point.[3]
To prevent this:
-
Thoroughly Dry All Components: Use anhydrous solvents and ensure your phenol and catalyst are free of water. Drying agents or azeotropic distillation can be employed.
-
Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
Q3: My product yield is low, even though the starting material seems to be consumed. What are the potential side reactions?
A3: Low yield despite consumption of the starting material points towards the occurrence of side reactions. Besides the reaction with water, other possibilities include:
-
Allophanate Formation: The urethane product can react with another molecule of this compound, especially at higher temperatures and with excess isocyanate, to form an allophanate.[4] This side reaction consumes both the desired product and the starting material.
-
Isocyanate Trimerization (Isocyanurate Formation): Some catalysts, particularly certain tertiary amines, can promote the trimerization of the isocyanate to form a highly stable isocyanurate ring.[5][6]
Q4: How do I choose the right catalyst for my specific phenol?
A4: Catalyst selection is crucial for a successful reaction and depends on the properties of your phenol.
-
For Electron-Rich/Acidic Phenols: These phenols are more nucleophilic and may react well with less active catalysts. A tertiary amine catalyst like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) could be a good starting point.[7][8]
-
For Electron-Poor/Sterically Hindered Phenols: These substrates require more active catalysts. Organometallic catalysts, such as dibutyltin dilaurate (DBTDL), are generally more potent and effective for these challenging reactions.[1][9] However, be aware of the potential toxicity and environmental concerns associated with tin compounds.[10][11] Bismuth and zinc catalysts are emerging as safer alternatives.[10]
The following diagram illustrates a general decision-making workflow for catalyst selection:
Caption: Catalyst selection workflow based on phenol characteristics.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for more complex issues, including experimental protocols.
Guide 1: Low Reaction Yield and/or Rate
A systematic approach is necessary to diagnose and resolve issues of low yield and slow reaction rates.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent and Solvent Purity:
-
Action: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and store them over molecular sieves. Confirm the purity of this compound and the phenol using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Rationale: Water contamination is a primary cause of low yield due to the rapid side reaction with the isocyanate.[3] Impurities in the starting materials can inhibit the catalyst or introduce competing side reactions.
-
-
Monitor the Reaction Progress:
-
Action: Track the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) using in-situ FT-IR spectroscopy.[12] Alternatively, periodically take aliquots from the reaction mixture (under inert atmosphere), quench them, and analyze by HPLC or GC to determine the concentration of reactants and products.[13]
-
Rationale: Real-time monitoring provides crucial information about the reaction kinetics, helping to distinguish between a slow reaction and a stalled one.[12]
-
-
Systematic Catalyst Screening:
-
Action: If the initial catalyst is ineffective, perform a systematic screening of a panel of catalysts with varying mechanisms and activities.
-
Rationale: Different catalysts operate through different mechanisms. Tertiary amines act as base catalysts, activating the phenol, while organometallic catalysts often work by coordinating with both the isocyanate and the phenol.[7][10]
-
Experimental Protocol: Catalyst Screening
-
Setup: In parallel reaction vials under an inert atmosphere, add the phenol (1.0 eq) and anhydrous solvent.
-
Catalyst Addition: To each vial, add a different catalyst (0.1-1.0 mol%). Include a no-catalyst control.
-
Initiation: Add this compound (1.05 eq) to each vial and start stirring at a controlled temperature (e.g., 25 °C or 40 °C).
-
Monitoring: Monitor the reactions over time using TLC, GC, or HPLC.
-
Analysis: Compare the reaction rates and final conversions for each catalyst.
Data Presentation: Catalyst Screening Results
| Catalyst Type | Catalyst Example | Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) |
| None | - | - | 40 | 24 | <5 |
| Tertiary Amine | DABCO | 1.0 | 40 | 12 | 65 |
| Organometallic | DBTDL | 0.1 | 40 | 4 | >95 |
| Organometallic | Zinc Neodecanoate | 0.5 | 40 | 8 | 90 |
Guide 2: Product Purification Challenges
Difficulties in product purification often arise from the formation of byproducts.
Troubleshooting Purification Issues:
-
Insoluble Urea Byproducts: If a white solid (urea) has formed, it can often be removed by filtration before workup.
-
Allophanate Byproducts: Allophanates have different polarity compared to the desired urethane and can often be separated by column chromatography. Optimizing the stoichiometry (avoiding a large excess of isocyanate) and reaction temperature can minimize their formation.[4]
-
Unreacted Starting Materials: If the reaction did not go to completion, unreacted phenol and isocyanate will need to be removed. Unreacted isocyanate can be quenched by adding a small amount of methanol at the end of the reaction.
The following diagram illustrates the reaction pathway and potential side reactions:
Sources
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. l-i.co.uk [l-i.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 12. mt.com [mt.com]
- 13. epa.gov [epa.gov]
Identifying and minimizing side reaction products of 2-Ethoxyphenyl isocyanate
Welcome to the technical support center for 2-Ethoxyphenyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate, identify, and minimize the formation of side reaction products, ensuring the highest possible yield and purity in your experiments.
Overview: The Challenge of Isocyanate Reactivity
This compound is a valuable reagent characterized by its highly electrophilic isocyanate (-N=C=O) group. This reactivity is key to forming desired urethane and urea linkages but also makes it susceptible to several competing side reactions.[1] Understanding and controlling these pathways is critical for successful synthesis. This guide provides the mechanistic insights and practical protocols to achieve that control.
Frequently Asked Questions (FAQs)
Q1: My reaction is bubbling, and a white precipitate is forming. What is happening?
A: This is a classic sign of moisture contamination.[2] Isocyanates react readily with water, even trace amounts from solvents, reagents, or atmospheric humidity.[3][4] This reaction proceeds in two steps:
-
This compound reacts with water to form an unstable carbamic acid.
-
The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas—the source of the bubbling—and forming 2-ethoxyaniline.[1]
The highly nucleophilic 2-ethoxyaniline byproduct will then swiftly react with another molecule of this compound to form a symmetric, and often insoluble, N,N'-bis(2-ethoxyphenyl)urea. This urea is likely the white precipitate you are observing.
Q2: I've successfully formed my target urethane, but I'm detecting higher molecular weight impurities. What are they?
A: The presence of higher molecular weight species typically points to three potential side reactions:
-
Allophanate Formation: If your reaction conditions involve an excess of this compound or elevated temperatures (typically >100-120 °C), the isocyanate can react with the N-H bond of your already formed urethane product.[5][6] This creates an allophanate linkage, which acts as a branching point and increases the molecular weight.
-
Biuret Formation: This is a secondary consequence of moisture contamination. If urea was formed (as described in Q1), the N-H bonds on the urea are also reactive towards isocyanates, leading to the formation of a biuret.[1][6]
-
Dimerization/Trimerization: Isocyanates can react with themselves to form cyclic dimers (uretdiones) or, more commonly, trimers (isocyanurates).[7] This self-condensation is often promoted by catalysts (tertiary amines, phosphines, metal salts) and higher temperatures.[8][9]
Q3: How can I tell the difference between these various side products analytically?
A: A multi-technique approach is most effective:
-
FTIR Spectroscopy: This is excellent for monitoring the reaction in real-time. The sharp, strong isocyanate (-N=C=O) peak appears around 2250-2275 cm⁻¹. Its disappearance indicates complete consumption. The formation of urethane, urea, allophanate, and isocyanurate groups can be tracked by the appearance of their characteristic carbonyl (C=O) and N-H stretch absorptions in the 1600-1800 cm⁻¹ and 3300 cm⁻¹ regions, respectively.
-
NMR Spectroscopy (¹H & ¹³C): NMR can distinguish the different chemical environments of the protons and carbons in the various linkages (urethane, urea, allophanate, biuret, isocyanurate), providing structural confirmation of the byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for separating and identifying all components in your final mixture.[10] It can quantify the desired product and identify impurities by their mass-to-charge ratio. For quantifying residual isocyanate, derivatization with an agent like di-n-butylamine (DBA) is often used to create a stable derivative for analysis.[10][11]
Troubleshooting Guide: Minimizing Side Reactions
This section provides detailed protocols to address specific experimental problems.
Problem 1: Low Yield & Formation of Urea Byproduct
This issue is almost always caused by water. Rigorous exclusion of moisture is non-negotiable for clean isocyanate chemistry.
Protocol 1: Achieving Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
Solvents: Use anhydrous grade solvents packaged under inert gas. If not available, solvents must be dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column) and stored over molecular sieves (3Å or 4Å).
-
Reagents: Liquid reagents (e.g., alcohols, amines) should be dried over molecular sieves or distilled if thermally stable. Solid reagents should be dried under vacuum.
-
Atmosphere: Conduct the entire reaction under a positive pressure of dry Nitrogen or Argon using a Schlenk line or a nitrogen-filled balloon.
-
Moisture Scavengers: For particularly sensitive systems, consider adding a chemical moisture scavenger to the reaction mixture.[12] Note that these should be tested for compatibility and potential side reactions with your specific system.
Problem 2: Formation of High MW Byproducts (Allophanates, Biurets, Trimers)
These side reactions are primarily driven by stoichiometry and temperature.
Protocol 2: Stoichiometric and Thermal Control
-
Stoichiometry: Use a precise 1:1 or slight excess (1.0-1.05 equivalents) of your nucleophile (alcohol/amine) relative to the isocyanate. A large excess of isocyanate significantly increases the probability of allophanate and biuret formation.[5][13]
-
Order of Addition: Always add the this compound to the solution of the nucleophile, not the other way around. This ensures the isocyanate is the limiting reagent at any given moment during the addition, minimizing its opportunity to self-react.
-
Temperature Control:
-
Begin the reaction at 0°C (ice bath). The reaction of an isocyanate with an alcohol or primary/secondary amine is typically fast, even at low temperatures.
-
Add the isocyanate dropwise to control the reaction exotherm.
-
Allow the reaction to stir at 0°C for 1-2 hours before slowly warming to room temperature.
-
Avoid heating the reaction unless absolutely necessary and validated by kinetic studies. Allophanate and trimer formation are significantly accelerated at temperatures above 60-80°C.[5][6]
-
-
Catalyst Choice: Be mindful of your catalyst. While many reactions require one, strong bases like tertiary amines can also catalyze the trimerization of isocyanates.[9] If catalysis is needed, consider using organometallic catalysts like dibutyltin dilaurate (DBTDL), which are highly efficient for urethane formation and can be used at low temperatures.
Summary Table of Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Key Indicators | Primary Prevention Strategy |
| N,N'-bis(2-ethoxyphenyl)urea | Reaction with water/moisture.[1][3] | Gas (CO₂) evolution, white precipitate. | Rigorous anhydrous conditions (Protocol 1). |
| Allophanate | Excess isocyanate reacts with urethane product.[5] | Increased viscosity, higher MW species. | Strict 1:1 stoichiometry, low temperature (Protocol 2). |
| Biuret | Excess isocyanate reacts with urea byproduct.[6] | Higher MW species, often insoluble. | Rigorous anhydrous conditions, strict stoichiometry. |
| Isocyanurate (Trimer) | Self-condensation of three isocyanate molecules.[7][8] | Higher MW species, very stable. | Strict temperature control, avoid trimerization catalysts. |
| Uretdione (Dimer) | Self-condensation of two isocyanate molecules.[7] | Higher MW species. | Strict temperature control. |
Visualizing Reaction Pathways and Workflows
Primary and Side Reaction Pathways
The following diagram illustrates the desired reaction of this compound with an alcohol (R-OH) and the competing side reaction pathways.
Caption: Desired urethane formation vs. common side reactions.
Troubleshooting Workflow for Low Product Purity
Use this flowchart to diagnose and solve common issues encountered during your synthesis.
Caption: A logical workflow for troubleshooting purity issues.
References
- Benchchem. (n.d.). Troubleshooting incomplete polymerization in polyurethane synthesis.
- ResearchGate. (n.d.). Self-reactions of isocyanate including dimerization.
- ResinLab. (2021). Moisture Contamination of Polyurethanes.
- EXACT Dispensing Systems. (2019). Moisture Contamination with Polyurethanes.
- ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- American Chemical Society. (n.d.). Network formation of polyurethanes due to side reactions.
- Asian Journal of Chemistry. (2015). Effects of Moisture on Reaction of Hexamethylene Diisocyanate and HO-Terminated Poly(lactide-co-p-dioxanone) in DMF System.
- ResearchGate. (n.d.). Cyclization of isocyanate through either dimerization or trimerization reactions.
- PubMed Central. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- Analytical and Bioanalytical Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- PubMed Central. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- Studylib. (n.d.). Moisture Effects on Urethane Coatings.
- Wikipedia. (n.d.). Isocyanate.
- Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Crosslink Technology Inc. (n.d.). Polyurethane specific problems.
- DiVA portal. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures.
- ResearchGate. (n.d.). Formation of allophanates and biurets.
- Eindhoven University of Technology Research Portal. (2023). Catalysts for Isocyanate Cyclotrimerization.
- GSRS. (n.d.). This compound.
- SpringerLink. (n.d.). Thermal degradation of non-isocyanate polyurethanes.
- DTIC. (1988). Investigation of the Thermal Degradation of Alkyl isocyanate Polymers by Direct Pyrolysis Mass Spectroscopy.
- MDPI. (2024). The Thermo-Oxidative Degradation of Polyurethane Open-Cell Soft Foam Investigated Through Gas Chromatography and Mass Spectrometry of Volatile Organic Compounds.
- PubMed. (n.d.). Effects of thermal degradation products from polyurethane foams based on toluene diisocyanate and diphenylmethane diisocyanate on isolated, perfused lung of guinea pig.
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. crosslinktech.com [crosslinktech.com]
- 3. resinlab.com [resinlab.com]
- 4. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 9. research.tue.nl [research.tue.nl]
- 10. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 13. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
Work-up and purification procedures for 2-Ethoxyphenyl isocyanate reactions
Welcome to the technical support center for 2-Ethoxyphenyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful execution of reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns that arise when working with this compound.
Q1: My this compound reaction is cloudy and has a white precipitate, even though my product is expected to be soluble. What is happening?
A1: The most probable cause is contamination with water. Isocyanates are highly electrophilic and react readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[1] This newly formed amine can then react with another molecule of this compound to produce a symmetrically disubstituted urea, which is often insoluble in common organic solvents and appears as a white precipitate.[1] This side reaction not only consumes your starting material, leading to lower yields, but the resulting urea can also complicate purification.
Q2: I've noticed gas evolution (bubbling) in my reaction vessel. Should I be concerned?
A2: Yes, this is a strong indicator of water contamination. As mentioned above, the decomposition of the carbamic acid intermediate releases carbon dioxide gas.[1] This not only signifies that a portion of your isocyanate is being consumed in an undesirable side reaction but can also lead to a pressure increase in a sealed reaction vessel. It is crucial to ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are rigorously dried.
Q3: How can I effectively quench unreacted this compound before starting my work-up?
A3: Quenching excess isocyanate is a critical step to prevent the formation of unwanted byproducts during aqueous work-up. A highly effective method is to add a nucleophilic scavenger. A common choice is to add a small amount of methanol (MeOH), which will react with the remaining isocyanate to form a stable and more easily separable methyl carbamate derivative.[2] Alternatively, a secondary amine like dibutylamine can be used to form a urea derivative, which can also be removed during purification.[3]
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation and skin contact.[4] Isocyanates are potent respiratory and skin sensitizers, meaning that repeated exposure can lead to allergic reactions, including occupational asthma, even at very low concentrations.[5][6][7][8] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
Troubleshooting Guide: Common Experimental Issues
This section provides a more in-depth look at specific problems you may encounter and offers systematic approaches to resolving them.
Issue 1: Low Yield of the Desired Product
-
Symptom: The final isolated yield of your target molecule is significantly lower than expected.
-
Probable Cause 1: Water Contamination. As detailed in the FAQs, moisture is a primary culprit for low yields in isocyanate reactions.
-
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation). Other reagents should also be checked for water content.
-
Inert Atmosphere: Always conduct your reaction under a dry, inert atmosphere such as nitrogen or argon.[1]
-
Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
-
-
Probable Cause 2: Sub-optimal Reaction Conditions.
-
Troubleshooting Steps:
-
Temperature: Isocyanate reactions can be temperature-sensitive. If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, some side reactions can be accelerated at higher temperatures.
-
Catalyst: The choice of catalyst can significantly impact the reaction rate and selectivity. Ensure you are using the appropriate catalyst for your specific transformation.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of the nucleophile is often used to ensure complete consumption of the isocyanate.
-
-
Issue 2: Difficult Purification by Column Chromatography
-
Symptom: The desired product co-elutes with byproducts, or streaks on the silica gel column, leading to poor separation.
-
Probable Cause 1: Insoluble Urea Byproducts. Symmetrical ureas formed from water contamination can be sparingly soluble and may precipitate on the column.
-
Troubleshooting Steps:
-
Pre-purification: Before loading onto the column, attempt to remove the urea byproduct by filtration if it has precipitated from the crude reaction mixture.
-
Solvent System Optimization: Experiment with different solvent systems for your chromatography. A more polar eluent may be required to move highly polar urea byproducts, but this could also affect the separation of your desired product.
-
-
-
Probable Cause 2: On-column Reactions. The slightly acidic nature of silica gel can sometimes catalyze the reaction of any unquenched isocyanate with the eluent (if it contains alcohols) or with residual water.
-
Troubleshooting Steps:
-
Thorough Quenching: Ensure all residual this compound is quenched before attempting chromatographic purification.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or using a reversed-phase chromatography setup if your product is compatible.
-
-
Detailed Experimental Protocols
These step-by-step guides provide validated procedures for the work-up and purification of typical reactions involving this compound.
Protocol 1: General Aqueous Work-up Procedure
This protocol is suitable for reactions where the desired product is stable to water and has good solubility in a water-immiscible organic solvent.
-
Quenching: Once the reaction is complete (as determined by an appropriate monitoring technique like TLC or LC-MS), cool the reaction mixture to room temperature. Add 5-10 equivalents of methanol relative to the initial amount of this compound to quench any unreacted isocyanate. Stir for 30 minutes.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (to remove any basic impurities)
-
Saturated aqueous sodium bicarbonate (to neutralize any acidic components)
-
Brine (to facilitate phase separation)
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying the crude product obtained from the work-up.
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle positive pressure. Ensure there are no air bubbles trapped in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the column.[2]
-
Elution: Begin eluting the column with a low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is ideal for purifying solid products that are highly crystalline.
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Common Solvents for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane/Heptane | 0.1 | 69 / 98 | Good for initial low-polarity elution. |
| Dichloromethane | 3.1 | 40 | A versatile solvent, but can be too strong for some applications. |
| Ethyl Acetate | 4.4 | 77 | A common polar co-solvent with hexane/heptane. |
| Methanol | 5.1 | 65 | Highly polar; use with caution as it can react with residual isocyanate. |
Visualizations
Caption: Decision tree for work-up and purification.
Caption: Water-induced side reaction pathway.
References
- BenchChem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- BenchChem. (n.d.). Troubleshooting low conjugation efficiency with isocyanates.
- ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- BenchChem. (n.d.). Technical Support Center: Purification of Products from Benzoyl Isocyanate Reactions.
- California Department of Public Health. (2014, May). Isocyanates: Working Safely.
- Hesperian Health Guides. (n.d.). Isocyanates.
- Transports Canada. (2025, August 11). Isocyanates – A family of chemicals.
- Safe Work Australia. (n.d.). Guide to Handling Isocyanates.
- Commodious. (n.d.). Isocyanate Risk Assessment and Control Measures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [actsafe.ca]
- 5. michigan.gov [michigan.gov]
- 6. Isocyanates – A family of chemicals [tc.canada.ca]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Optimizing 2-Ethoxyphenyl Isocyanate Urea Synthesis
Welcome to the technical support center for the synthesis of urea derivatives using 2-Ethoxyphenyl Isocyanate. This guide is designed for researchers, medicinal chemists, and process development scientists. My objective is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome common challenges and optimize your reaction yields. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning and executing your synthesis.
Q1: What is the fundamental reaction mechanism for forming a urea from this compound?
The core reaction is a nucleophilic addition of an amine to the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[1][2] The lone pair of electrons on the amine's nitrogen atom attacks the isocyanate's central carbon, leading to a charge-separated intermediate. A subsequent rapid proton transfer from the nitrogen to the oxygen results in the stable urea linkage. This reaction is typically fast and exothermic.[3][4]
Q2: Why is moisture control so critical in this synthesis? What happens if water is present?
This is, without question, the most critical parameter for success. Isocyanates react readily with water, often much faster than with the intended amine nucleophile.[5] This side reaction proceeds through two steps:
-
Carbamic Acid Formation: this compound reacts with water to form an unstable 2-ethoxyphenyl carbamic acid.[6]
-
Decomposition & By-product Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming 2-ethoxyaniline.[5][6] This newly formed primary amine is highly reactive and will immediately consume a second molecule of your this compound to form a symmetrical N,N'-bis(2-ethoxyphenyl)urea.[5][7]
The net result is the consumption of two equivalents of your isocyanate starting material for every one equivalent of water, drastically reducing the yield of your desired product and complicating purification.[7]
Q3: What are the primary side reactions I should be aware of, besides the reaction with water?
At elevated temperatures (typically above 100-120°C), the N-H protons of the newly formed urea product can become sufficiently nucleophilic to attack another isocyanate molecule.[8][9] This leads to the formation of a biuret .[10] While this is sometimes desired for creating branched polymers, in small-molecule synthesis it represents an impurity that can be difficult to remove. This reaction is a key reason why precise temperature control is essential.
Part 2: Troubleshooting Guide: From Low Yield to Insoluble Masses
This section is formatted to directly address specific experimental issues.
Issue 1: My reaction mixture is bubbling/foaming, and the final yield is significantly lower than expected.
-
Probable Cause: This is a classic sign of significant water contamination.[5][7] The bubbling you observe is the evolution of carbon dioxide (CO₂) gas from the decomposition of the carbamic acid intermediate, as described in the FAQ section.[5]
-
Causality Explained: The formation of gas is a direct indicator that a parasitic reaction is consuming your starting material. The low yield is the inevitable consequence of your isocyanate being diverted to form the symmetrical urea by-product.[7]
-
Troubleshooting Steps:
-
Immediate Action: Ensure the reaction is not in a sealed vessel to prevent dangerous pressure buildup. Vent the system to a fume hood.[7]
-
Verify Solvent Purity: Do not trust a new bottle of "anhydrous" solvent. Use Karl Fischer titration to quantify the water content (<50 ppm is recommended).[7]
-
Dry Your Reagents: If the solvent is confirmed to be dry, assess the water content of your amine starting material, especially if it is a salt or hygroscopic solid.
-
Perfect Your Glassware Preparation: Ensure all glassware is rigorously oven-dried (>120 °C overnight) or flame-dried under a vacuum/inert gas flow immediately before use.[7]
-
Maintain an Inert Atmosphere: Confirm your reaction is conducted under a positive pressure of a dry inert gas like argon or nitrogen. A simple balloon is often insufficient; a manifold or Schlenk line is preferred.[7]
-
Issue 2: A white, insoluble solid crashed out of my reaction immediately.
-
Probable Cause: This could be one of two things: (A) your desired product is simply insoluble in the reaction solvent, or (B) you have rapidly formed the N,N'-bis(2-ethoxyphenyl)urea by-product due to a significant water contamination issue. Ureas are often less soluble than their starting materials.[5]
-
Causality Explained: Symmetrical ureas are often highly crystalline and possess strong hydrogen bonding networks, leading to low solubility in many organic solvents. Their rapid formation indicates a fast, competing reaction is occurring, which points directly to water.
-
Troubleshooting Steps:
-
Isolate and Analyze: Filter the precipitate. Obtain a quick analytical spectrum (e.g., ¹H NMR or melting point). The symmetrical by-product will have a distinct, symmetrical NMR spectrum and a different melting point than your target compound.
-
Review Moisture Controls: If analysis confirms the by-product, this is a severe moisture contamination issue. Re-evaluate every step of your anhydrous procedure using the checklist from "Issue 1".
-
Solubility Screening: If the precipitate is your desired product, you may need to either run the reaction in a more suitable solvent that can dissolve the product or run it as a slurry. Be aware that running as a slurry can sometimes lead to encapsulation of starting materials and slower reaction rates.
-
Issue 3: The reaction is sluggish or incomplete, even after extended time.
-
Probable Cause: Assuming moisture is not the issue, this could be due to (A) low reactivity of the amine nucleophile, (B) steric hindrance, or (C) suboptimal reaction temperature.
-
Causality Explained: The nucleophilicity of the amine is paramount. Electron-withdrawing groups on or near the amine will decrease its reactivity.[11] Similarly, bulky substituents near the reacting centers can sterically hinder the approach of the nucleophile to the isocyanate. While the reaction is often exothermic, some highly hindered or deactivated systems may require thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Temperature Adjustment: Gently warm the reaction mixture. A modest increase to 40-60 °C can significantly increase the rate without introducing significant biuret formation.[12] Monitor the reaction closely by TLC or in-situ FTIR.
-
Consider Catalysis: For particularly unreactive amines, a catalyst may be required. Tertiary amines (like triethylamine or DABCO) or organotin compounds (like dibutyltin dilaurate) are known to catalyze urethane and urea formation.[8][13] However, be aware that these can also catalyze the reaction with trace water, so your anhydrous technique must be flawless.[7]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate.[12] Consider switching to a more polar aprotic solvent like DMF or NMP, but ensure they are rigorously dried, as they are notoriously hygroscopic.
-
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Primary Action(s) | Secondary Action(s) |
| Low Yield | Water contamination; Impure reagents | Quantify water in all components via Karl Fischer titration.[7] | Re-purify starting materials. |
| Gas Evolution / Foaming | Reaction with water generating CO₂.[5][7] | Immediately ensure vessel is vented. | Abort run and rigorously re-dry all solvents/reagents. |
| Insoluble White Precipitate | Symmetrical urea by-product; Product insolubility.[5] | Filter and analyze precipitate (NMR, MP). | If by-product, fix water issue. If product, change solvent. |
| Reaction Stalls | Low amine reactivity; Steric hindrance; Low temp. | Gently increase temperature (40-60 °C).[12] | Add a catalyst (e.g., DABCO) with caution.[8] |
| Oily/Gummy Product | Formation of biurets or other oligomers.[10] | Lower reaction temperature; Avoid prolonged heating. | Re-evaluate purification; Chromatography may be required. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for urea synthesis.
Part 3: Protocol Optimization & Methodologies
General Anhydrous Synthesis Protocol for a 2-Ethoxyphenyl Urea Derivative
This protocol assumes a 1:1 stoichiometry. Adjust as needed based on your specific amine. All preparations should be carried out under moisture-free conditions.[14]
-
Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and condenser in an oven at 150 °C for at least 4 hours. Assemble the glassware hot under a positive pressure of dry argon or nitrogen and allow it to cool.
-
Reagent Preparation: Dissolve your amine (1.0 eq) in anhydrous solvent (e.g., THF, see table below) in the reaction flask. If the amine is a solid, add it to the flask before flushing with inert gas.
-
Reactant Addition: Add this compound (1.0 eq) dropwise to the stirred amine solution at room temperature (or 0 °C if the reaction is known to be highly exothermic).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by in-situ FTIR, looking for the disappearance of the strong isocyanate absorbance band around 2250-2275 cm⁻¹.[14][15] The reaction is often complete within 1-4 hours at room temperature.[3]
-
Workup & Isolation:
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.[16][17] For basic amines, a mild acidic wash may be used during workup, but care must be taken not to hydrolyze the product.
-
Recommended Anhydrous Solvents
| Solvent | Boiling Point (°C) | Drying Method | Notes |
| Tetrahydrofuran (THF) | 66 | Distillation from sodium/benzophenone. | Excellent general-purpose solvent. Peroxide formation risk. |
| Dichloromethane (DCM) | 40 | Distillation from calcium hydride (CaH₂). | Good for dissolving many organics. Volatile. |
| Acetonitrile (MeCN) | 82 | Distillation from calcium hydride (CaH₂). | Polar aprotic. Can be used in microwave-assisted protocols.[18] |
| Toluene | 111 | Distillation from sodium. | Less polar option, useful for higher temperatures. |
| N,N-Dimethylformamide (DMF) | 153 | Distillation from barium oxide under reduced pressure. | Highly polar, good for dissolving stubborn materials. Very hygroscopic. |
Reaction Pathway Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. doxuchem.com [doxuchem.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rct [rct.kglmeridian.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zypuw.com [zypuw.com]
- 13. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 14. asianpubs.org [asianpubs.org]
- 15. mt.com [mt.com]
- 16. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
- 17. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Ethoxyphenyl Isocyanate Reactions
Welcome to the technical support center for 2-ethoxyphenyl isocyanate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. As a highly reactive electrophile, this compound is a valuable building block in the synthesis of a wide range of compounds, including ureas, urethanes, and other important motifs in medicinal chemistry. However, its reactivity also presents challenges that can lead to low conversion rates and the formation of unwanted byproducts. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion Rates & Side Product Formation
Low conversion of your starting material is a frequent issue in isocyanate chemistry, often linked to the presence of contaminants or suboptimal reaction conditions. Here, we address the most common problems and provide actionable solutions.
Question 1: I am observing a significant amount of a white, insoluble precipitate in my reaction, and my desired product yield is low. What is happening and how can I fix it?
Answer:
The formation of a white precipitate is a classic sign of water contamination in your reaction.[1] Isocyanates are highly sensitive to moisture.[2] this compound will react with even trace amounts of water to form an unstable carbamic acid, which then rapidly decomposes into 2-ethoxyaniline and carbon dioxide gas.[1][3][4][5] The newly formed 2-ethoxyaniline is a nucleophile and will readily react with another molecule of this compound to produce a symmetrical diaryl urea, which is often insoluble in common organic solvents and precipitates out of the reaction mixture.[1] This side reaction consumes two equivalents of your isocyanate for every one equivalent of water, drastically reducing the yield of your desired product.[1]
Workflow for Diagnosing and Mitigating Water Contamination
Caption: Troubleshooting workflow for water contamination.
Detailed Protocol for Ensuring Anhydrous Conditions:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents like THF, toluene, and DMF should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for DMF) and distilled under an inert atmosphere.[1]
-
Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use to remove adsorbed water.
-
Inert Atmosphere: Set up the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. Use a bubbler or a balloon filled with the inert gas.
-
Reagent Handling: this compound should be stored in a desiccator and handled quickly to minimize exposure to atmospheric moisture. Other reagents, especially hygroscopic ones like alcohols or amines, should be dried or purchased in an anhydrous form.
Question 2: My reaction is sluggish or stalls completely, even in the absence of water. What other factors could be at play?
Answer:
Several factors beyond water contamination can lead to low conversion rates. These include the reactivity of the nucleophile, steric hindrance, reaction temperature, and the absence of a suitable catalyst.
Reactivity of the Nucleophile: The rate of reaction with this compound is highly dependent on the nucleophilicity of the other reactant. The general order of reactivity is:
Primary Aliphatic Amines > Secondary Aliphatic Amines > Aromatic Amines > Primary Alcohols > Secondary Alcohols > Phenols > Tertiary Alcohols[6][7]
Reactions with less nucleophilic partners, such as tertiary alcohols or sterically hindered secondary alcohols, will be significantly slower and may require a catalyst and/or elevated temperatures to proceed to completion.[7]
Steric Hindrance: The ethoxy group at the ortho position of this compound can create some steric hindrance, which may slow down the reaction with bulky nucleophiles. If your nucleophile is also sterically demanding, the reaction rate can be significantly impacted.
Temperature: While many isocyanate reactions proceed at room temperature, some require heating to overcome the activation energy barrier.[6][8] However, excessive heat can promote side reactions such as dimerization or trimerization of the isocyanate, or the formation of allophanates if the product is a urethane.[9][10][11] The optimal temperature should be determined empirically for each specific reaction.
Table 1: General Temperature Guidelines for this compound Reactions
| Nucleophile Type | Typical Temperature Range | Notes |
| Primary/Secondary Amines | 0°C to Room Temperature | Often exothermic; may require initial cooling. |
| Primary Alcohols | Room Temperature to 60°C | May require gentle heating for complete conversion. |
| Secondary/Tertiary Alcohols | 50°C to 100°C | Often requires heating and/or a catalyst.[6] |
| Phenols | 60°C to 120°C | Generally requires elevated temperatures and a catalyst. |
Catalysis: For sluggish reactions, the use of a catalyst can be highly effective. The choice of catalyst depends on the specific reaction being performed.
-
For Urethane Formation (reaction with alcohols):
-
Tertiary Amines: Bases like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common catalysts.[12]
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst, but be aware of its toxicity and potential to catalyze unwanted side reactions.[12][13]
-
Other Metal Catalysts: Zirconium and bismuth-based catalysts are emerging as less toxic alternatives to organotin compounds.[12]
-
-
For Urea Formation (reaction with amines): These reactions are typically fast and do not require a catalyst. In fact, catalysis can sometimes lead to unwanted side reactions if not carefully controlled.
Question 3: I am seeing multiple spots on my TLC plate that are not my starting materials or desired product. What are these byproducts?
Answer:
Besides the urea formed from water contamination, other side reactions can occur:
-
Dimerization and Trimerization: Isocyanates can self-react, especially at elevated temperatures or in the presence of certain catalysts, to form cyclic dimers (uretdiones) and trimers (isocyanurates).[14][15][16][17] Aromatic isocyanates are particularly prone to trimerization.
-
Allophanate Formation: If your product is a urethane (from reaction with an alcohol), the N-H bond of the urethane can act as a nucleophile and react with another molecule of this compound to form an allophanate. This is more common at higher temperatures and with an excess of the isocyanate.[10][11]
Reaction Pathway Diagram: Common Side Reactions
Caption: Major reaction pathways and potential side reactions.
Troubleshooting Strategies for Byproduct Formation:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the isocyanate to ensure complete consumption of the limiting reagent, but avoid a large excess which can promote side reactions.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction by TLC, LC-MS, or in-situ IR spectroscopy to stop the reaction once the limiting reagent is consumed.[18]
-
Purification: If byproducts do form, they can often be separated by column chromatography or recrystallization.[19][20][21][22]
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[2] It is advisable to purchase it in small quantities and use it relatively quickly after opening. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), as isocyanates are respiratory and skin sensitizers.[23][24][25]
Q2: What is the best way to monitor the progress of my reaction?
A2: The disappearance of the isocyanate can be monitored effectively using several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. The isocyanate can be visualized with a suitable stain (e.g., potassium permanganate) or by quenching a small aliquot with a primary amine (like aniline) and observing the formation of the corresponding urea.
-
Infrared (IR) Spectroscopy: The isocyanate group has a strong, characteristic absorption band around 2250-2275 cm⁻¹. The disappearance of this peak is a reliable indicator of reaction completion. In-situ IR spectroscopy is a powerful tool for real-time monitoring.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides detailed information about the consumption of starting materials and the formation of the desired product and any byproducts.
Q3: How do I quench my reaction and work up the product?
A3: Once the reaction is complete, it is important to quench any unreacted this compound to prevent the formation of byproducts during workup and purification. Adding a small amount of a nucleophilic scavenger like methanol is effective.[20] The methanol will react with the excess isocyanate to form a stable and more easily separable methyl carbamate derivative. After quenching, a standard aqueous workup can be performed, followed by purification by column chromatography or recrystallization.
References
- Saunders, J. H. (1959).
- Wikipedia. (n.d.).
- (2020, July 10).
- US Patent 9,102,780 B2. (2015).
- (2011). Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction. Polymer Science Series B.
- Mettler Toledo. (n.d.).
- Rand, L. (1965). Kinetics of alcohol–isocyanate reactions with metal catalysts. Journal of Applied Polymer Science.
- Werner, E. (n.d.).
- Canadian Science Publishing. (n.d.).
- (2018).
- (2014). A laboratory comparison of analytical methods used for isocyanates.
- (1995). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules.
- (2022).
- US Patent 5,354,689 A. (1994).
- Occupational Safety and Health Administration. (n.d.).
- (n.d.).
- (2019). Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3). Dalton Transactions.
- Fisher Scientific. (2024, January 23).
- (1987). Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. Journal of the Chemical Society, Dalton Transactions.
- BenchChem. (2025).
- (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- US Patent 7,358,388 B2. (2008).
- BenchChem. (2025).
- BenchChem. (2025).
- Transports Canada. (2021).
- (2007). Isocyanates from 2-pack paints and use of polyurethane resins in mining.
- Health and Safety Executive for Northern Ireland. (n.d.).
- (2018). Hydrolysis reaction of isocyanate.
- (2021). Reactions of isocyanates and various nucleophiles including hydroxyl,...
- BenchChem. (2025). Troubleshooting incomplete derivatization reactions with (S)-(-)-1-(4-Bromophenyl)
- (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules.
- (2022).
- (2012). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Journal of Polymer Science Part A: Polymer Chemistry.
- US Patent 4,065,362 A. (1977).
- (2020).
- (2020, March 26).
- (2023). Catalysts for Isocyanate Cyclotrimerization.
- (2017). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers.
- (2016, June 1).
- (2020).
- (2022). Schematic hydrolysis of an aromatic isocyanate and subsequent formation...
- EP Patent 1,575,907 B1. (2009).
- (2021). Catalyzed Reaction of Isocyanates (RNCO)
- (2019, December 4). What conditions are required to react isocyanate with COOH or OH groups?
- US Patent 2,979,485 A. (1961).
- (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A.
- (2018). Optimization of reaction conditions.
- (2021). Trimerization mechanism (isocyanate to isocyanurate).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. zypuw.com [zypuw.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wernerblank.com [wernerblank.com]
- 13. Kinetics of alcohol–isocyanate reactions with metal catalysts (1965) | L. Rand | 48 Citations [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. research.tue.nl [research.tue.nl]
- 16. US2979485A - Process of trimerizing isocyanates - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 22. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 23. Isocyanates – A family of chemicals [tc.canada.ca]
- 24. rshq.qld.gov.au [rshq.qld.gov.au]
- 25. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
Technical Support Center: A Researcher's Guide to 2-Ethoxyphenyl Isocyanate
Welcome to the technical support center for 2-Ethoxyphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet highly reactive reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to prevent its degradation. Uncontrolled polymerization is a common pitfall that can compromise experimental integrity, consume valuable resources, and delay discovery. This guide, structured in a practical question-and-answer format, will equip you with the expertise to store, handle, and troubleshoot this compound effectively.
Part 1: The Root Cause: Understanding Isocyanate Reactivity
This section delves into the fundamental chemistry of this compound, explaining why it is so susceptible to degradation. A clear understanding of the reaction mechanisms is the first step toward prevention.
Q: Why is this compound so prone to forming solids during storage?
A: The reactivity of this compound stems from the highly electrophilic carbon atom within the isocyanate functional group (-N=C=O). This group readily reacts with a wide range of nucleophiles, including water, alcohols, and amines.[1][2] More critically, it can react with itself or with the byproducts of its own degradation, leading to the formation of insoluble polymers. The two primary pathways for this are moisture-induced degradation and self-polymerization.
Q: What are the specific chemical pathways that lead to polymerization?
A: There are two dominant, and often concurrent, pathways that lead to the formation of insoluble solids:
-
Moisture-Induced Urea Formation: This is the most common cause of degradation in the laboratory setting. Isocyanates are extremely sensitive to moisture.[3][4] The reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid, which then rapidly decomposes into a primary amine (2-ethoxyaniline) and carbon dioxide gas.[5][6][7] This newly formed amine is a potent nucleophile and immediately attacks another isocyanate molecule, forming a highly insoluble diaryl urea.[1][4] This process can cascade, leading to significant product loss as a white or off-white solid.
-
Self-Polymerization to Dimers and Trimers: In the presence of catalysts (such as strong bases, certain metal salts, or even trace impurities) or upon exposure to heat, isocyanates can self-polymerize.[2][8][9] The primary products are a four-membered ring dimer (a uretidinedione) and a more thermodynamically stable six-membered ring trimer (an isocyanurate).[10][11] Isocyanurates are particularly stable and insoluble, contributing to the formation of hard solids in the reagent bottle.
Below is a diagram illustrating these degradation pathways.
Part 2: Proactive Storage & Handling Protocols
Prevention is paramount. Adhering to strict storage and handling protocols will preserve the integrity of your reagent for the duration of its shelf life.
Q: What are the non-negotiable, ideal storage conditions for this compound?
A: To minimize the degradation reactions described above, the reagent must be stored under optimal conditions. The following table summarizes the key parameters and the scientific rationale behind each recommendation.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of both self-polymerization and hydrolysis. Avoids heat, which can catalyze trimerization.[9] |
| Atmosphere | Inert Gas (Dry Nitrogen or Argon) | Displaces atmospheric moisture, directly preventing the primary hydrolysis pathway to urea formation.[3][4] A nitrogen blanket is standard practice for moisture-sensitive reagents.[4] |
| Container | Original Amber Glass Bottle with PTFE-lined Cap | Amber glass protects the compound from potential light-induced reactions. A Polytetrafluoroethylene (PTFE) liner provides a highly inert, moisture-proof seal. |
| Location | Dry, Well-Ventilated Area | Ensures a low-humidity external environment and compliance with safety standards for chemical storage.[3] |
| Handling | Minimize Open-Air Exposure | Every time the bottle is opened, it is exposed to atmospheric moisture. Work swiftly and reseal immediately. |
Q: How should I handle the reagent during an experiment to prevent contamination?
A: Proper handling technique is just as crucial as long-term storage. Never introduce sources of contamination into the main stock bottle.
-
Equilibration: Before opening, allow the refrigerated bottle to warm to ambient temperature over 30-60 minutes. This prevents atmospheric moisture from condensing on the cold neck of the bottle and entering the reagent.
-
Inert Atmosphere Operations: If possible, perform all manipulations inside a glovebox. If a glovebox is not available, use a Schlenk line or a simple balloon-and-needle technique to maintain a positive pressure of dry nitrogen or argon over the liquid as you withdraw your sample.
-
Use Clean, Dry Syringes/Needles: Always use oven-dried glassware and new, disposable, or properly dried syringes and needles for transfer.
-
Aliquot for Frequent Use: If you plan to use the reagent frequently, consider aliquoting the main bottle into several smaller, sealed vials under an inert atmosphere upon receipt. This protects the primary stock from repeated exposure.
-
Seal Tightly: After withdrawing the desired amount, ensure the cap is replaced securely. For added protection, wrap the cap and neck with Parafilm.
Q: Should I add a chemical inhibitor to the isocyanate?
A: For long-term storage, the addition of a radical scavenger or polymerization inhibitor can provide an extra layer of security, though it is often unnecessary if strict storage protocols are followed. If you synthesize the isocyanate yourself or purchase it without an inhibitor, adding one may be beneficial.
| Inhibitor | Recommended Concentration | Mechanism/Notes |
| BHT (Butylated Hydroxytoluene) | 100-500 ppm | A phenolic inhibitor that acts as a radical scavenger.[12] Effective against certain polymerization pathways. |
| Phenothiazine | 100-200 ppm | A common inhibitor for acrylates and other monomers that can also be effective for isocyanates.[12] |
| TEMPO | 50-100 ppm | A stable free radical (N-oxyl compound) that is a highly effective polymerization inhibitor.[12] |
Note: Always verify that the chosen inhibitor will not interfere with your downstream application.
Part 3: Troubleshooting Guide: Identifying and Managing Polymerization
Even with the best practices, issues can arise. This section provides a logical framework for identifying and addressing reagent degradation.
Q: How can I tell if my this compound has started to polymerize?
A: There are several indicators, ranging from simple visual checks to analytical confirmation:
-
Visual Inspection (First Line of Defense): The most immediate signs are a loss of clarity (haziness or cloudiness) or the presence of visible white or crystalline solids, either suspended in the liquid or settled at the bottom.[4] An increase in viscosity can also indicate the formation of soluble oligomers.
-
FTIR Spectroscopy (Rapid QC Check): Infrared spectroscopy is an excellent tool for a quick chemical check. A pure isocyanate will have a strong, sharp absorption band around 2250-2270 cm⁻¹. The appearance of new peaks is indicative of degradation:
-
Urea formation: Look for new bands around 1640-1690 cm⁻¹ (C=O stretch) and 3300-3500 cm⁻¹ (N-H stretch).
-
Isocyanurate (trimer) formation: A characteristic peak will appear around 1710 cm⁻¹.
-
-
HPLC Analysis (Quantitative Assessment): For a more definitive analysis, a sample can be derivatized and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining monomer and identify the presence of dimer, trimer, and urea adducts.[13][14][15]
Q: My reagent is cloudy. Can I still use it?
A: Using a partially polymerized reagent is highly discouraged as it introduces impurities and makes accurate stoichiometry impossible. The decision to attempt purification versus disposal depends on the extent of the degradation and available resources.
Q: What is the correct procedure for disposing of polymerized isocyanate?
A: Isocyanates and their byproducts are hazardous and must be disposed of properly. Do not pour them down the drain.
-
Neutralization: Small quantities of isocyanate can be neutralized by reacting them with a decontaminant solution. A common formulation is a mixture of water (90%), concentrated ammonia (8%), and liquid detergent (2%). The reaction generates CO2, so do not seal the container .[9]
-
Waste Collection: The neutralized mixture and any solid polymers should be collected in a designated hazardous waste container.
-
Consult Safety Office: Always follow the specific hazardous waste disposal guidelines provided by your institution's Environmental Health & Safety (EH&S) office.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in a freezer (-20°C)? A: While colder is generally better for slowing reaction rates, freezing is not recommended without first checking the compound's melting point. Freeze-thaw cycles can potentially accelerate degradation. Sticking to the recommended 2-8°C is the safest, most reliable option.
Q: The original bottle cap cracked. Can I transfer the reagent to a new plastic bottle? A: No. Do not transfer to a generic plastic bottle. Many plastics are not sufficiently inert or impermeable to moisture. If you must re-house the reagent, use a clean, oven-dried amber glass bottle with a new, chemically resistant PTFE-lined cap.
Q: I accidentally left the cap off for five minutes in the lab. Is the reagent ruined? A: It is likely not ruined, but it has been compromised. The extent of the damage depends on the humidity in the lab. Immediately flush the headspace of the bottle with dry nitrogen, seal it tightly, and wrap it with Parafilm. Before your next critical experiment, perform an FTIR check to look for signs of urea formation.
Part 5: Detailed Experimental Protocols
Protocol 1: Procedure for Inert Gas Overlay (Blanketing)
This protocol describes the standard procedure for creating a protective inert atmosphere over the reagent after use.
-
Materials: A cylinder of dry nitrogen or argon with a regulator, tubing, and a long needle (cannula).
-
Setup: Set the regulator to deliver a very gentle flow of gas (you should just be able to feel it on your hand).
-
Procedure: a. Open the reagent bottle. b. Insert the needle into the headspace, ensuring it does not touch the liquid. c. Allow the gentle stream of gas to flow for 30-60 seconds. This will displace the heavier, moist air. d. While the gas is still flowing, slowly withdraw the needle and immediately seal the bottle with the original cap. e. Tighten the cap securely and wrap with Parafilm for an extra seal. f. Return the bottle to 2-8°C storage.
Protocol 2: Quality Control via FTIR Spectroscopy
This protocol provides a rapid method to check for the most common degradation products.
-
Sample Preparation: In a fume hood, carefully place a single, small drop of the this compound between two salt plates (e.g., NaCl or KBr). Alternatively, use a Diamond ATR attachment.
-
Acquisition: Acquire an infrared spectrum according to your instrument's standard operating procedure.
-
Analysis:
-
Confirm Isocyanate: Look for a very strong, sharp peak between 2250-2270 cm⁻¹. Its presence indicates that active monomer is still present.
-
Check for Urea: Scan the region from 1640-1690 cm⁻¹. A significant peak in this area, especially if broad, suggests the formation of urea solids.
-
Check for Trimer: Scan the region around 1710 cm⁻¹. A sharp peak here is a clear indication of isocyanurate trimer formation.
-
-
Interpretation: If only the isocyanate peak is present and sharp, the reagent is in good condition. The presence of any other significant peaks in the diagnostic regions indicates degradation, and the reagent should be either purified or disposed of.
References
- Poliuretanos. (n.d.).
- Reddit. (2021).
- California Department of Public Health (CDPH). (n.d.).
- U.S. Environmental Protection Agency (EPA). (n.d.).
- Boursier, M., et al. (2025). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone)
- ACS Publications. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry. [Link]
- Google Patents. (2011). US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds.
- Occupational Safety and Health Administration (OSHA). (n.d.).
- Safe Work Australia. (2015).
- DiVA portal. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. [Link]
- ResearchGate. (2015).
- National Center for Biotechnology Information (NCBI). (n.d.).
- Wikipedia. (n.d.).
- Transport Canada. (2021).
- RSC Publishing. (n.d.). Catalyzed reaction of isocyanates (RNCO)
- Dongsen Chemicals. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResinLab. (2021).
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. resinlab.com [resinlab.com]
- 5. doxuchem.com [doxuchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. poliuretanos.com.br [poliuretanos.com.br]
- 9. Isocyanates – A family of chemicals [tc.canada.ca]
- 10. Technical Information Catalysts for polyurethane resin -San Apro [san-apro.co.jp]
- 11. diva-portal.org [diva-portal.org]
- 12. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted 2-Ethoxyphenyl Isocyanate
This guide provides researchers, scientists, and drug development professionals with in-depth technical and troubleshooting advice for the safe and effective quenching of unreacted 2-ethoxyphenyl isocyanate in reaction mixtures. The following question-and-answer format addresses common challenges and explains the chemical principles behind recommended protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Fundamentals of Quenching
Q1: Why is it critical to quench unreacted this compound?
A1: Quenching is a critical, non-negotiable step for three primary reasons:
-
Safety: Isocyanates are hazardous materials. This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause significant skin, eye, and respiratory irritation.[1] Unreacted isocyanates in a reaction mixture pose a significant exposure risk during workup, purification, and waste handling.[2]
-
Reaction Integrity: The isocyanate group (–N=C=O) is highly electrophilic and will react with a wide range of nucleophiles.[3][4] If not quenched, it can react with water, alcohols (e.g., chromatography solvents like methanol), or amines used in subsequent steps, leading to unwanted side products and complicating purification.
-
Purification & Product Stability: The byproducts formed from uncontrolled quenching (e.g., with trace water) are often insoluble ureas that can precipitate, making filtration and chromatography difficult.[5] Ensuring a complete and controlled quench leads to a cleaner crude product and more straightforward purification.
Q2: What are the primary classes of quenching agents for isocyanates, and how do their reaction mechanisms differ?
A2: The most common quenching agents are nucleophiles that rapidly and irreversibly react with the isocyanate group. The three main classes are alcohols, amines, and water.
-
Alcohols (ROH): React with isocyanates to form stable, soluble carbamates (also known as urethanes).[3][6] This reaction is often moderately fast and is a preferred method when easy removal of the byproduct is desired. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate.[7]
-
Amines (R₂NH): React with isocyanates to form highly stable ureas .[8][9] This reaction is typically much faster than the reaction with alcohols.[5] While effective, the resulting ureas can have low solubility in common organic solvents, potentially leading to precipitation.[5]
-
Water (H₂O): Reacts in a two-step process. First, it forms an unstable carbamic acid, which rapidly decomposes to generate an amine and carbon dioxide gas.[3][10] This newly formed amine then swiftly reacts with a second isocyanate molecule to produce a urea.[10] This pathway is often undesirable in a controlled laboratory setting due to gas evolution (pressure buildup) and the formation of insoluble urea byproducts.[5]
Section 2: Protocol Selection & Troubleshooting
Q3: How do I choose the best quenching agent for my specific reaction mixture?
A3: The ideal quenching agent depends on the properties of your desired product, the reaction solvent, and the scale of your experiment. The following decision tree and comparison table can guide your selection.
Caption: Decision tree for selecting an isocyanate quenching agent.
Table 1: Comparison of Common Quenching Agents
| Quencher Class | Reagent Example | Product Formed | Relative Rate | Key Advantages | Key Disadvantages |
| Alcohol | Isopropanol, Methanol | Carbamate[6] | Moderate | Byproduct is often soluble; clean reaction. | Slower than amines; may require mild heating or catalyst for hindered isocyanates.[11] |
| Amine | Dibutylamine, Morpholine | Urea[9] | Very Fast | Extremely rapid and effective. | Byproduct (urea) is often poorly soluble and can precipitate, complicating workup.[5] |
| Water | H₂O, aq. NH₄Cl | Urea + CO₂ gas[10] | Complex (Fast) | Inexpensive and readily available. | Gas evolution (unsafe in closed systems) [12]; forms insoluble ureas; can be exothermic.[13] |
Q4: I've added my quencher, but I suspect the quench is incomplete. How can I confirm?
A4: Visual confirmation is unreliable. You must use analytical techniques to verify the complete consumption of the isocyanate.
-
FTIR Spectroscopy: This is the most direct method. The isocyanate group has a very strong, sharp, and characteristic absorbance peak around 2250-2275 cm⁻¹ . Monitor your reaction by taking a small aliquot, diluting it, and running an IR spectrum. The complete disappearance of this peak indicates a successful quench.
-
Thin-Layer Chromatography (TLC): Spot a small aliquot of the reaction mixture on a TLC plate. The isocyanate starting material should have a distinct Rf value. After quenching, this spot should be completely gone. Co-spotting with your starting material is essential for confirmation. Caution: The isocyanate can react with the silica gel on the TLC plate, but its disappearance is still a strong indicator.
-
Derivatization-HPLC: For quantitative analysis, you can derivatize an aliquot with an appropriate reagent (e.g., 1-(2-methoxyphenyl)piperazine) and analyze it by HPLC with UV or fluorescence detection.[14][15] This is typically reserved for rigorous process control or trace analysis rather than routine reaction monitoring.
Q5: My workup is generating a lot of insoluble white precipitate after quenching. What's happening and how do I handle it?
A5: This is a classic sign of urea formation.[5] It most likely occurred because you used an amine quencher, or there was unintentional water in your reaction mixture that reacted to form a urea. Ureas derived from aromatic isocyanates are often crystalline, highly stable, and poorly soluble in many organic solvents like hexanes, ethyl acetate, or dichloromethane.[16]
Troubleshooting Steps:
-
Filter It Off: The simplest solution is often to filter the crude reaction mixture through a pad of celite or a fritted funnel to remove the insoluble urea before proceeding with your aqueous workup and extraction.
-
Solvent Screening: Try to dissolve the crude mixture in a more polar, aprotic solvent like DMF or DMSO, then precipitate your desired product by adding a non-solvent (e.g., water or diethyl ether), leaving the urea behind. This is highly dependent on the properties of your product.
-
Prevention: For future experiments, if urea formation is problematic, switch to an alcohol-based quenching agent like isopropanol to form a more soluble carbamate byproduct.[17]
Section 3: Step-by-Step Protocols
Protocol 1: Quenching with a Secondary Amine (e.g., Dibutylamine)
This protocol is ideal for ensuring a rapid and complete quench.
-
Cool the Reaction: Once your primary reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exotherm from the quenching reaction.
-
Prepare Quencher: In a separate vial, measure out 1.5 to 2.0 molar equivalents of dibutylamine (relative to the initial amount of this compound).
-
Slow Addition: Add the dibutylamine dropwise to the cooled, stirring reaction mixture.
-
Warm and Stir: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 30 minutes.
-
Verify Completion: Remove a small aliquot and analyze via FTIR or TLC to confirm the absence of the isocyanate peak (~2270 cm⁻¹) or starting material spot.
-
Proceed to Workup: The reaction mixture is now safe for aqueous workup.
Protocol 2: Quenching with an Alcohol (e.g., Isopropanol)
This is the preferred method to avoid solubility issues with urea byproducts.
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Alcohol: Add 5 to 10 molar equivalents of dry isopropanol or methanol directly to the stirring reaction mixture. Using a larger excess helps ensure the reaction goes to completion.
-
Warm and Stir: Remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours. For sterically hindered systems or if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.
-
Verify Completion: Use FTIR or TLC to confirm the isocyanate has been fully consumed.
-
Proceed to Workup: The mixture can now be worked up as usual. The resulting carbamate is typically soluble and can be removed during extraction or chromatography.
Caption: General workflow for quenching unreacted isocyanates.
Section 4: Safety & Disposal
Q6: What are the essential safety precautions when handling and quenching this compound?
A6: Isocyanates are potent sensitizers and irritants. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this compound and perform quenching reactions inside a certified chemical fume hood to prevent inhalation of vapors.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and face shield. Select chemically resistant gloves; double-gloving with nitrile or butyl gloves is recommended.[2]
-
Spill Management: Have an isocyanate spill kit ready. Spills should be absorbed with an inert material (e.g., sawdust, vermiculite) and then treated with a decontamination solution. A common formulation is 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[12] Do not use water alone.
Q7: How do I properly dispose of waste containing quenched isocyanate byproducts?
A7: All waste must be handled in compliance with federal, state, and local regulations.[19]
-
Ensure Complete Quench: First, confirm that no active isocyanate remains in the waste stream using the verification methods described in Q4.
-
Segregate Waste: Keep isocyanate-derived waste separate from other chemical waste streams.
-
Label Correctly: Label the waste container clearly as "Hazardous Waste: Quenched Isocyanate Byproducts (Ureas/Carbamates)" and list the primary solvents.
-
Container Caution: When decontaminating empty isocyanate containers or dealing with bulk waste, never seal the container tightly immediately after adding a decontamination solution.[12] The reaction can continue to slowly generate CO₂ gas, leading to a dangerous pressure buildup and potential container rupture.[12] Leave the container loosely capped in a fume hood for at least 48 hours before sealing for disposal.
-
Consult EHS: Always follow the specific disposal procedures outlined by your institution's Environmental Health & Safety (EHS) department.[18]
References
- Carbam
- SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) | FSI. Foam Supplies, Inc.[Link]
- Urea Formation - Common Conditions.
- Urea formation via reaction of an isocyanate with an amine.
- Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council. American Chemistry Council. [Link]
- The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- Industry Best Practices for Isocyanate Waste Management - Patsnap Eureka.
- The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution. Royal Society of Chemistry. [Link]
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
- A laboratory comparison of analytical methods used for isocyanates - ResearchGate.
- Method of detecting isocyanates - Google Patents.
- OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE - EPA. United States Environmental Protection Agency. [Link]
- The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
- GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Safe Work Australia. [Link]
- Methyl isocyan
- Process for preparing isocyanates by thermal dissociation of carbamates - Google Patents.
- Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? | ResearchGate.
- Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC - NIH.
- Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbam
- Urea Formation - Polyurethanes science, technology, markets, and trends. ScienceDirect. [Link]
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF - ResearchGate.
- Method for removing non-reacted isocyanate from its reaction product - Google Patents.
- Urea - Wikipedia. Wikipedia. [Link]
- Urea Formation - Common Conditions.
- Urea formation via reaction of an isocyanate with an amine.
- Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]
- Process for reducing residual isocyanate - Google Patents.
- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
- Synthesis and Characterization of Reactive Blocked-Isocyanate Coupling Agents from Methyl Ethyl Ketoxime, Ethyl Cellosolve/epsilon-Caprolactam Blocked Aromatic and Aliphatic Diisocyanates | Request PDF - ResearchGate.
- Isocyan
- This compound - High purity | EN - Georganics. Georganics. [Link]
- Nucleophilic Isocyanation - PMC - NIH.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. MDPI. [Link]
- Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF - ResearchGate.
- Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint | Request PDF - ResearchGate.
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 11. researchgate.net [researchgate.net]
- 12. fsi.co [fsi.co]
- 13. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 14. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 15. epa.gov [epa.gov]
- 16. Urea - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Technical Support Center: Temperature Control for Exothermic Reactions Involving 2-Ethoxyphenyl Isocyanate
Welcome to the technical support center for handling exothermic reactions with 2-Ethoxyphenyl Isocyanate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, practical solutions to ensure your experiments are safe, controlled, and reproducible.
Understanding the Core Challenge: The Isocyanate Exotherm
The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and even water.[1][2] The formation of the resulting urethane (from an alcohol) or urea (from an amine) bond is a thermodynamically favorable process, releasing a significant amount of energy as heat (exotherm).[3][4] For the reaction between phenyl isocyanate and various alcohols, the heat of formation is reported to be in the range of -16 to -34 kcal/mol.[3]
If this heat is not dissipated effectively, the reaction temperature will rise. This temperature increase accelerates the reaction rate, which in turn generates heat even faster, creating a dangerous feedback loop known as a thermal runaway.[5] A runaway reaction can lead to solvent boiling, dangerous pressure buildup, product degradation, and the formation of unwanted side products, compromising both safety and experimental integrity.[1][5][6]
Diagram 1: The Exothermic Reaction Pathway This diagram illustrates the critical bifurcation between a controlled reaction and a thermal runaway event.
Caption: Logical flow of an exothermic isocyanate reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary risks of poor temperature control with this compound?
A1: The main risks stem directly from the potential for a thermal runaway.[5] These include:
-
Side Reactions: Elevated temperatures promote unwanted side reactions. The most common are the reaction of the urethane product with another isocyanate molecule to form an allophanate, or the self-condensation of three isocyanate molecules to form a cyclic trimer (isocyanurate).[1][7] These side reactions consume your starting material, complicate purification, and reduce yield.
-
Product and Reagent Degradation: this compound and the desired urethane product can decompose at high temperatures, leading to impurities.[8]
-
Pressure Buildup: If the reaction temperature exceeds the boiling point of the solvent, rapid vaporization can cause a dangerous increase in reactor pressure, potentially leading to equipment failure.[6]
-
Safety Hazards: Uncontrolled reactions pose significant risks of chemical splashes, vessel rupture, and exposure to harmful vapors.[8][9][10] this compound is harmful if inhaled, swallowed, or in contact with skin, and causes serious eye irritation.[9][10]
Q2: How does my choice of nucleophile (alcohol/amine) affect the exotherm?
A2: The reactivity of the nucleophile has a major impact on the reaction rate and thus the rate of heat generation.
-
Amines vs. Alcohols: Amines are generally much more nucleophilic than alcohols and react with isocyanates almost instantaneously and very exothermically.[1][2] These reactions require extremely careful control, often involving very slow addition rates at sub-ambient temperatures.
-
Primary vs. Secondary Alcohols: Primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance.[11][12] A reaction with a hindered secondary alcohol will likely be slower and generate heat less rapidly than with a primary alcohol like methanol or ethanol.[12]
Q3: What are the best initial steps for setting up a controlled reaction?
A3: A successful and safe experiment starts with proper planning and setup.
-
Perform a Risk Assessment: Before starting, calculate the potential adiabatic temperature rise to understand the worst-case scenario.[13] Consult the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards.[8][9][10]
-
Choose the Right Equipment:
-
Reactor: Use a jacketed reactor connected to a circulating bath/chiller for precise temperature control.[14][15] For small scales, a simple ice bath can suffice, but it offers less control.
-
Stirring: Ensure efficient overhead mechanical stirring.[13][16] Inefficient mixing can create localized hotspots where the reagent is added, initiating a runaway even if the bulk temperature appears normal.[13]
-
Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature.[13]
-
-
Use Semi-Batch Addition: Never mix the full quantities of isocyanate and nucleophile at once. The standard and safest protocol is to add one reagent (often the more reactive one or the one in excess) slowly and controllably to the other. This is known as semi-batch or staged addition.[17] This method allows the cooling system to remove the heat as it is generated, preventing accumulation.
Troubleshooting Guide
Scenario 1: "I started adding my alcohol to the this compound solution, and the temperature is rising much faster than expected."
This is a critical situation that requires immediate action to prevent a thermal runaway.
Immediate Actions:
-
STOP ADDITION: Immediately stop the addition of the reagent.
-
MAXIMIZE COOLING: Set your cooling system to its lowest possible temperature to increase the temperature difference (ΔT) between the reaction mixture and the cooling jacket, maximizing the rate of heat removal.[18] If using an ice bath, add more ice and salt.
-
ENSURE MIXING: Verify that your stirrer is functioning correctly and at a sufficient speed to dissipate heat from the bulk mixture to the reactor walls.[13][19]
Post-Mortem Analysis & Corrective Measures: Once the temperature is stable and under control, analyze the potential causes before resuming.
-
Cause A: Addition Rate Too High. The rate of heat generation was exceeding the heat removal capacity of your cooling system.
-
Solution: When you resume, reduce the addition rate significantly. Consider using a syringe pump for precise, slow, and consistent addition.
-
-
Cause B: Insufficient Cooling. Your cooling bath may not be cold enough or the heat transfer is inefficient.
-
Solution: Use a colder cooling bath. Ensure the heat transfer fluid in the jacketed reactor is circulating efficiently. For laboratory scales, a dry ice/acetone bath (~ -78°C) provides a much larger cooling capacity than an ice/water bath (0°C).
-
-
Cause C: Concentration Too High. A more concentrated solution will generate more heat per unit volume.
-
Solution: Dilute the reaction mixture. This increases the thermal mass of the system, meaning it can absorb more heat for the same temperature rise.[17]
-
Table 1: Common Cooling Baths for Laboratory Scale
| Cooling Bath Composition | Achievable Temperature (°C) | Pros | Cons |
| Ice / Water | 0 | Readily available, non-toxic | Limited cooling capacity |
| Ice / NaCl | -10 to -20 | Inexpensive, lower temp than ice | Corrosive, moderate capacity |
| Dry Ice / Acetone | -78 | High cooling capacity | Flammable solvent, requires careful handling |
| Dry Ice / Isopropanol | -78 | High cooling capacity | Less flammable than acetone, higher viscosity |
Scenario 2: "My reaction temperature spiked and a white solid precipitated. What happened?"
Analysis: A rapid temperature spike followed by precipitation often indicates a runaway reaction that led to side products. The white solid is likely the isocyanurate trimer of this compound.[1] High temperatures, especially in the presence of certain catalysts or impurities (like bases or metals), can cause isocyanates to rapidly self-condense into this highly stable cyclic trimer.[1]
Solution & Prevention:
-
Confirm Identity: Isolate the solid and analyze it (e.g., by IR, NMR, or melting point) to confirm its identity. The IR spectrum of the trimer will lack the characteristic sharp isocyanate (-NCO) peak around 2270 cm⁻¹.[20][21]
-
Improve Temperature Control: The root cause was a loss of thermal control. Re-evaluate your entire setup based on the advice in Scenario 1. The key is to keep the reaction temperature low and constant to favor the desired urethane formation over side reactions.[22]
-
Purify Reagents: Ensure your reagents and solvent are pure and dry. This compound is moisture-sensitive.[8][9] Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO₂. The resulting amine can then react rapidly with another isocyanate to form a urea, further complicating the reaction and potentially catalyzing trimerization.
Diagram 2: Troubleshooting Workflow for a Temperature Spike
Caption: Decision workflow for managing an unexpected temperature spike.
Experimental Protocol: Controlled Synthesis of a Urethane
This protocol provides a general, safety-oriented procedure for the reaction of this compound with a primary alcohol.
Materials:
-
This compound (moisture sensitive)[8]
-
Primary Alcohol (e.g., 1-butanol), anhydrous
-
Anhydrous solvent (e.g., Toluene or THF)
-
Three-neck round-bottom flask or jacketed reactor
-
Overhead stirrer
-
Addition funnel or syringe pump
-
Temperature probe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (e.g., ice/water or as required)
Procedure:
-
Setup: Assemble the reactor under an inert atmosphere. Ensure all glassware is oven-dried.
-
Initial Charge: Charge the reactor with the this compound and anhydrous solvent.
-
Cooling: Begin stirring and cool the solution to the target reaction temperature (e.g., 0°C). Allow the temperature to stabilize.
-
Reagent Preparation: In a separate flask, prepare a solution of the primary alcohol in the anhydrous solvent. Load this solution into the addition funnel or syringe pump.
-
Slow Addition: Begin adding the alcohol solution dropwise to the stirred isocyanate solution. Monitor the internal temperature closely. The addition rate should be slow enough that the temperature does not rise more than 1-2°C above the setpoint.
-
Reaction: After the addition is complete, allow the reaction to stir at the set temperature for a specified time (e.g., 2-4 hours) to ensure completion.
-
Monitoring: Reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (monitoring the disappearance of the -NCO peak at ~2270 cm⁻¹).[20][21]
-
Workup: Once the reaction is complete, quench any remaining isocyanate by slowly adding a small amount of methanol. Proceed with standard aqueous workup and purification procedures.
This guide provides a foundational framework for safely managing exothermic reactions with this compound. Always consult relevant literature and perform a thorough risk assessment for your specific chemical system.
References
- Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3).
- Methyl isocyanate - Wikipedia.
- Wall Heat Transfer in Stirred Tank Reactors. Industrial & Engineering Chemistry Research.
- Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. (MDPI).
- Method of controlling exothermic reactions and apparatus therefor. (Google Patents).
- Diphenylmethane diisocyanate self-polymerization: Thermal hazard evaluation and proof of runaway reaction in gram scale. (ResearchGate).
- Reactions of isocyanates with active hydrogen compounds. (ScienceDirect).
- Controlling Runaway Heat in Exothermic Chemical Reactions. (Innocentive).
- Working with Exothermic Reactions during Lab and Scale up. (Amar Equipment). (2023, October 12).
- Temperature Control of Continuous Stirred-Tank Reactors by Manipulation of Fresh Feed. (American Chemical Society).
- How a Stirred Tank Reactor Works: Mixing Mechanism, Heat Transfer, and Reaction Control Basics. (Shanghai Yuanhuai Intelligent Technology Co.,Ltd.). (2025, November 28).
- Bhopal disaster - Wikipedia.
- How to calculate heat transfer in continuous flow applications. (Stoli Chem). (2021, September 24).
- 1.2.1 - Isocyanate Reactions. (poliuretanos).
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (RSC Publishing). (2016, November 8).
- Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (ResearchGate).
- This compound. (gsrs).
- Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. (Journal of Coatings Technology).
- Runaway reactions, case studies, lessons learned. (ARIA).
- Reaction Calorimetry. (Polymer Science).
- Temperature control in exothermic/endothermic reaction systems. (Google Patents).
- Temperature Control of Exothermic Reaction. (Scribd).
- Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (ResearchGate).
- Temperature Control and Efficiency in Chemical Processing. (Fluorotherm™). (2025, February 10).
- (PDF) Thermal Properties of Isocyanate as Particleboard's Adhesive. (ResearchGate). (2019, August 19).
- Thermal and photochemical curing of isocyanate and acrylate functionalized oligomers. (ResearchGate).
- Does anybody know what this is and what reaction is happening? : r/chemistry. (Reddit). (2020, June 19).
- THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (ResearchGate).
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (American Chemical Society).
- Reaction of isocyanates with alcohols. (ResearchGate).
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (PubMed Central). (2019, September 22).
- Isocyanates - OSHwiki. (European Agency for Safety and Health at Work). (2013, August 23).
- Isocyanates - Overview. (Occupational Safety and Health Administration - OSHA).
- Isocyanates technical fact sheet. (SafeWork NSW).
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (ResearchGate).
- Isocyanates: Working Safely. (California Department of Public Health).
Sources
- 1. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 2. poliuretanos.net [poliuretanos.net]
- 3. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. amarequip.com [amarequip.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 16. yuanhuaiglobal.com [yuanhuaiglobal.com]
- 17. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 18. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. paint.org [paint.org]
Removal of urea byproducts from 2-Ethoxyphenyl isocyanate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxyphenyl isocyanate. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in isocyanate chemistry: the formation and removal of urea byproducts. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to solve problems effectively in your own research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary cause of urea byproduct formation in my this compound reaction?
-
How can I visually or analytically detect the presence of urea byproducts?
-
What are the key differences in properties between my desired product and the urea byproduct that I can exploit for purification?
-
-
Troubleshooting Guide: Urea Byproduct Detected
-
Issue: A White Precipitate Has Formed in My Reaction.
-
Issue: My Desired Product is Contaminated with a More Polar Impurity.
-
-
Protocols for Urea Byproduct Removal
-
Method 1: Purification by Selective Precipitation and Filtration
-
Method 2: Purification by Flash Column Chromatography
-
Method 3: Purification by Recrystallization
-
-
Advanced Topic: Chemical Degradation of Urea Byproducts
-
References
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of urea byproduct formation in my this compound reaction?
A1: The formation of a symmetrically disubstituted urea, specifically N,N'-bis(2-ethoxyphenyl)urea, is almost always due to the presence of water in your reaction system.[1] Isocyanates are highly electrophilic and react readily with nucleophiles. While the intended reaction is with your desired nucleophile (e.g., an alcohol or an amine), this compound will also react with any water present.
The mechanism proceeds in two stages:
-
Hydrolysis of the Isocyanate: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation and Amine Formation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and forming 2-ethoxyaniline.
-
Urea Formation: This newly formed primary amine is a potent nucleophile and reacts very rapidly with a second molecule of this compound to yield the stable and often insoluble N,N'-bis(2-ethoxyphenyl)urea.[1]
This entire process consumes two equivalents of your isocyanate for every one equivalent of water, which can significantly impact your reaction stoichiometry and yield.[1]
Caption: Mechanism of N,N'-bis(2-ethoxyphenyl)urea formation.
Q2: How can I visually or analytically detect the presence of urea byproducts?
A2: There are several indicators of urea byproduct formation:
-
Visual Observation: Symmetrically substituted diaryl ureas are often crystalline, high-melting-point solids with low solubility in common non-polar to moderately polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2] The appearance of an unexpected white precipitate during your reaction or workup is a strong indicator of urea formation.
-
Thin-Layer Chromatography (TLC): Diaryl ureas are typically much more polar than the corresponding isocyanates or the desired urethane/amide products. On a silica gel TLC plate, the urea byproduct will have a much lower Retention Factor (Rf) value, often appearing as a spot close to the baseline. For visualization, UV light (if your product is UV active) is the first choice. Stains like phosphomolybdic acid (PMA) or potassium permanganate can also be used, as they are general stains for organic compounds.[3][4][5]
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: The urea functional group has characteristic vibrational stretches. Look for a strong carbonyl (C=O) stretch typically in the range of 1630-1695 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.[6]
-
¹H NMR Spectroscopy: The N-H protons of the urea will appear as a singlet or a broad singlet in the downfield region of the spectrum (typically δ 8.5-9.5 ppm in DMSO-d₆).[6] The aromatic protons of the two 2-ethoxyphenyl groups will also be present.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can readily separate the polar urea byproduct from the less polar desired product. The urea will have a shorter retention time.[7][8]
-
Q3: What are the key differences in properties between my desired product and the urea byproduct that I can exploit for purification?
A3: The significant differences in polarity and solubility are the keys to successful purification.
| Property | Desired Product (e.g., Urethane) | N,N'-bis(2-ethoxyphenyl)urea Byproduct |
| Polarity | Generally less polar | Highly polar due to the two N-H bonds and C=O group capable of hydrogen bonding. |
| Solubility | Typically soluble in common organic solvents (DCM, THF, Ethyl Acetate). | Poorly soluble in many organic solvents, but moderately soluble in highly polar solvents like DMSO or DMF. |
| Chromatographic Behavior (Silica Gel) | Higher Rf value. | Very low Rf value (often close to the baseline). |
These differences form the basis for the purification strategies outlined below.
Troubleshooting Guide: Urea Byproduct Detected
Issue: A White Precipitate Has Formed in My Reaction.
-
Probable Cause: This is a classic sign of the formation of the poorly soluble N,N'-bis(2-ethoxyphenyl)urea byproduct.
-
Troubleshooting Steps:
-
Assess Reaction Completion: Before proceeding, use TLC to check if your desired reaction is complete. Spot the starting material, the reaction mixture, and a co-spot. If the starting material is consumed, you can proceed to purification.
-
Isolate the Precipitate: If the reaction is complete, the precipitate is likely your urea byproduct. You can often remove the majority of it by simple filtration.
-
Solubility Check: Wash the filtered solid with the reaction solvent. If your desired product is soluble in this solvent, this wash will help remove any trapped product from the urea precipitate.
-
Analyze the Filtrate: Run a TLC of the filtrate to determine the purity of your desired product. If urea is still present, further purification will be necessary.
-
Issue: My Desired Product is Contaminated with a More Polar Impurity.
-
Probable Cause: TLC analysis shows a spot at or near the baseline in addition to your product spot. This is very likely the urea byproduct which remained in solution.
-
Troubleshooting Steps:
-
Attempt Precipitation: Concentrate the reaction mixture. If the concentration of the urea byproduct is high enough, it may precipitate out. The precipitate can then be removed by filtration.
-
Proceed to Chromatography: If the urea remains soluble, flash column chromatography is the most effective method for separation. Due to the large difference in polarity, this separation is usually straightforward.
-
Consider Recrystallization: If your desired product is a solid, recrystallization can be an effective purification method. The goal is to find a solvent system in which your product is soluble when hot but insoluble when cold, while the urea byproduct remains either insoluble or soluble at all temperatures.
-
Protocols for Urea Byproduct Removal
Method 1: Purification by Selective Precipitation and Filtration
This is the simplest method and should be the first approach if a significant amount of precipitate has formed.
-
Principle: This method leverages the low solubility of N,N'-bis(2-ethoxyphenyl)urea in many common organic solvents compared to the desired product.
-
Step-by-Step Protocol:
-
Allow the reaction mixture to cool to room temperature. If a precipitate has formed, proceed to the next step. If not, you can attempt to induce precipitation by concentrating the solution under reduced pressure.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid (the urea byproduct) with a small amount of the cold reaction solvent to recover any occluded product.
-
Combine the filtrate and the washings. This solution contains your desired product.
-
Analyze the purity of the filtrate by TLC. If a baseline spot corresponding to the urea is still present, further purification by chromatography or recrystallization is required.
-
Method 2: Purification by Flash Column Chromatography
This is the most robust method for removing soluble urea byproducts.
-
Principle: The highly polar urea byproduct will have a strong affinity for the polar silica gel stationary phase and will elute much later than the less polar desired product.
-
Workflow:
Caption: Workflow for purification by flash column chromatography.
-
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Gradually increase the polarity (more ethyl acetate) until the desired product has an Rf of approximately 0.2-0.3.[5] The urea byproduct should have an Rf at or very near 0 in this system.
-
Column Packing: Prepare a silica gel column appropriate for the amount of crude material.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DCM or the chromatography eluent) and load it onto the column.[9]
-
Elution: Begin eluting with the solvent system determined in step 1.
-
Fraction Collection: Collect fractions and monitor them by TLC. The desired, less polar product will elute first. The highly polar urea byproduct will elute much later or may remain on the column.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
Method 3: Purification by Recrystallization
This method is applicable if your desired product is a solid.
-
Principle: This technique relies on the difference in solubility of the product and the urea byproduct in a chosen solvent at different temperatures.[10]
-
Step-by-Step Protocol:
-
Solvent Screening: The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve your product completely at its boiling point but poorly at room temperature or below, while the urea byproduct has different solubility properties. A good starting point for diaryl ureas is often a polar solvent. For a close analog, N,N'-bis(4-ethoxyphenyl)urea, recrystallization from boiling water has been reported to be effective in removing impurities.[2] Ethanol is another common solvent for recrystallizing ureas.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot (boiling) recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (which could be the urea if a less polar solvent is used for the product), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Advanced Topic: Chemical Degradation of Urea Byproducts
In some cases, particularly if the urea is difficult to separate by physical means, chemical degradation can be considered. However, this is a more advanced and often destructive method that may also affect the desired product.
-
Acid-Catalyzed Hydrolysis: Ureas can be hydrolyzed back to their constituent amines and carbon dioxide under acidic conditions, typically by heating with a strong acid like sulfuric acid.[3] However, these conditions are often harsh and not suitable for many complex molecules. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: While less common for diaryl ureas due to their stability, hydrolysis under strong basic conditions at high temperatures is also possible.
Caution: These methods should be approached with caution and thoroughly researched for compatibility with your desired product. It is generally preferable to use the physical separation methods described above.
References
- Organic Syntheses Procedure. p-Ethoxyphenylurea (Dulcin). [Link]
- University of Rochester, Department of Chemistry.
- NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. [Link]
- PubChem. N,N'-Bis(4-ethoxyphenyl)urea.
- Reddit. r/Chempros - TLC for urea. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Journal of the Chemical Society B: Physical Organic. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part III. Ureas. [Link]
- University of Colorado Boulder, Department of Chemistry.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
- PubMed. (1979). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. [Link]
- ResearchGate. (2001). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. [Link]
- PubMed. (2023).
- MDPI. (2023).
- ResearchGate.
- ResearchGate. (2023). (PDF)
- Royal Society of Chemistry. (2018). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. [Link]
- PubMed. (2008). Synthesis of bis-ureas from bis(o-nitrophenyl)
- YouTube. (2021).
- MDPI. (2023).
- MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
- PubMed Central. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]
- Semantic Scholar. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl)
- PubMed. (2005). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2015).
- PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. [Link]
- PubMed Central. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
- PubMed Central. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]
- CAMAG.
- PubMed. (2004).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stains for Developing TLC Plates [faculty.washington.edu]
- 4. epfl.ch [epfl.ch]
- 5. scribd.com [scribd.com]
- 6. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]
- 7. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of a new C18 stationary phase containing embedded urea groups for use in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Stabilizing 2-Ethoxyphenyl Isocyanate Derivatives for Robust Analysis
Welcome to the technical support center for the analysis of 2-Ethoxyphenyl isocyanate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of handling and analyzing these reactive molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your analytical workflows. The inherent reactivity of the isocyanate group (-N=C=O) presents significant challenges, but with the right knowledge and techniques, you can achieve stable and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and concerns regarding the analysis of this compound derivatives.
Q1: Why are my this compound samples so unstable? I'm seeing new peaks and declining analyte concentration in my chromatograms.
A1: The isocyanate group is highly electrophilic and therefore susceptible to reaction with various nucleophiles. The primary culprits for instability are:
-
Hydrolysis: Reaction with trace amounts of water (even atmospheric moisture) is a major degradation pathway. This reaction initially forms an unstable carbamic acid, which then decomposes to an amine (2-ethoxyaniline) and carbon dioxide.[1][2][3] The resulting amine can then react with another isocyanate molecule to form a urea derivative, leading to a complex mixture of byproducts and a loss of your target analyte. Theoretical studies suggest that two water molecules are involved in the rate-determining step of this hydrolysis.[1][2]
-
Reaction with Alcohols: If your sample or solvent contains alcohol impurities (e.g., ethanol, methanol), the isocyanate will react to form urethane derivatives.[4] This reaction can be catalyzed and involves the alcohol acting as a nucleophile.[4]
-
Polymerization: Isocyanates can react with each other, especially at elevated temperatures or in the presence of certain catalysts, to form dimers, trimers, and higher-order polymers.
-
Reaction with Other Nucleophiles: Any nucleophilic species in your sample matrix can potentially react with the isocyanate group.
Understanding these degradation pathways is the first step toward preventing them.
Q2: What is derivatization and why is it essential for isocyanate analysis?
A2: Derivatization is a chemical modification process that converts the highly reactive isocyanate into a stable, easily detectable derivative.[5][6] This is a cornerstone of reliable isocyanate analysis for several reasons:
-
Stabilization: It "caps" the reactive isocyanate group, preventing the degradation reactions mentioned above.[5] This ensures that the concentration of the analyte remains constant from sample preparation to analysis.
-
Enhanced Detectability: Derivatizing agents are often chosen because they introduce a chromophore or fluorophore into the molecule.[6][7] This significantly enhances the sensitivity of detection by analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors.[6][7]
-
Improved Chromatography: The resulting derivatives often have better chromatographic properties (e.g., peak shape, retention) than the parent isocyanate.
Q3: Which derivatizing agent should I choose for my this compound derivative?
A3: The choice of derivatizing agent depends on your analytical instrumentation and the specific requirements of your assay. Some commonly used and effective agents include:
-
1-(2-Methoxyphenyl)piperazine (MOPP): This is a widely used reagent that forms stable urea derivatives.[8][9] It is suitable for HPLC with UV and electrochemical detection.[8][9]
-
1-(9-Anthracenylmethyl)piperazine (MAP): MAP is an excellent choice for high-sensitivity analysis as it imparts strong fluorescence to the derivative, allowing for very low detection limits with a fluorescence detector.[7][10]
-
1-(2-Pyridyl)piperazine (PP): This reagent is also effective for stabilizing isocyanates and allows for sensitive analysis.[5][11]
-
Dibutylamine (DBA): Used in some standard methods, DBA forms stable urea derivatives that can be analyzed by LC-MS/MS.[12]
The relative reactivity of these agents with isocyanates can vary, so it's important to ensure your derivatization reaction goes to completion.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Reproducibility and Drifting Results
-
Question: My calibration curve is not linear, and my quality control samples are failing. What could be the cause?
-
Answer: This is a classic sign of analyte instability. The most likely cause is incomplete or inconsistent derivatization, or degradation of the isocyanate before it has a chance to react.
-
Root Cause Analysis:
-
Moisture Contamination: Water is a ubiquitous and fast-reacting contaminant. It can come from your solvent, glassware, or even the air. The hydrolysis of phenyl isocyanate involves two water molecules, one acting as a nucleophile and the other as a general base.[2]
-
Insufficient Derivatizing Agent: If the molar ratio of the derivatizing agent to the isocyanate is too low, some of the isocyanate will remain unreacted and will degrade.
-
Slow Derivatization Kinetics: The reaction between the isocyanate and the derivatizing agent must be rapid and quantitative. Factors like solvent choice and temperature can influence the reaction rate.
-
-
Solutions:
-
Solvent Purity: Always use fresh, HPLC-grade, anhydrous solvents for sample and standard preparation. Solvents should be stored under an inert atmosphere (e.g., nitrogen or argon) and over molecular sieves if necessary.
-
Inert Atmosphere: Perform sample preparation steps, particularly the handling of the neat this compound, in a glove box or under a stream of dry nitrogen.
-
Optimize Derivatization: Ensure a significant molar excess of the derivatizing agent (e.g., 10-fold or higher) is used. Allow sufficient reaction time for the derivatization to complete. You may need to optimize the reaction time and temperature for your specific derivative.
-
Immediate Derivatization: Add the derivatizing agent to your sample as early as possible in the workflow to stabilize the isocyanate.[13] For air sampling, this often means the derivatizing agent is present in the collection medium.[13]
-
-
Issue 2: Extraneous Peaks in the Chromatogram
-
Question: I'm seeing unexpected peaks in my chromatogram, especially in my blank samples. What are these and how do I get rid of them?
-
Answer: These peaks can originate from several sources, including impurities in your reagents or side reactions.
-
Root Cause Analysis:
-
Reagent Impurities: The derivatizing agent itself may contain impurities that are visible to the detector.
-
Side Products: As discussed, reactions with water or other nucleophiles can create urea or urethane byproducts that will appear as separate peaks.
-
Solvent Contamination: Impurities in your solvents can also lead to extraneous peaks.[11]
-
-
Solutions:
-
Run a Reagent Blank: Prepare a blank sample containing only the solvent and the derivatizing agent. This will help you identify peaks that are not related to your analyte.[10]
-
Purify Reagents: If your derivatizing agent is impure, you may need to purify it (e.g., by recrystallization or chromatography) or purchase a higher purity grade.
-
Strict Adherence to Anhydrous Conditions: This will minimize the formation of hydrolysis-related side products.
-
Use High Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize interference.[11]
-
-
Issue 3: Low Analyte Recovery
-
Question: My results are consistently lower than expected. Where could my analyte be going?
-
Answer: Low recovery can be due to degradation, incomplete extraction from the sample matrix, or adsorption to surfaces.
-
Root Cause Analysis:
-
Pre-Derivatization Degradation: If the isocyanate degrades before it is stabilized, the recovery will be low.
-
Incomplete Derivatization: As mentioned before, if the derivatization reaction does not go to completion, your results will be biased low.
-
Adsorption: Isocyanates and their derivatives can be "sticky" and adsorb to glassware, pipette tips, and filter membranes.
-
Matrix Effects: Components of your sample matrix could interfere with the derivatization reaction or the extraction process.
-
-
Solutions:
-
Rapid Stabilization: Minimize the time between sample collection/preparation and the addition of the derivatizing agent.
-
Validate Derivatization: Perform experiments to confirm that your derivatization reaction is complete. This could involve analyzing samples at different reaction times or with varying concentrations of the derivatizing agent.
-
Use Silanized Glassware: To minimize adsorption, use silanized glassware. Also, be mindful of the materials used for sample handling and storage.
-
Matrix Spike Experiments: Spike a known amount of your analyte into a blank sample matrix and analyze it. This will help you determine if matrix components are affecting your recovery.
-
-
Experimental Protocols
Here are step-by-step protocols for key procedures.
Protocol 1: Sample Preparation and Derivatization
This protocol provides a general framework. You may need to optimize it for your specific application.
-
Preparation of Derivatizing Solution: Prepare a solution of your chosen derivatizing agent (e.g., 1 mg/mL of MOPP) in anhydrous acetonitrile.
-
Sample Preparation:
-
For liquid samples, accurately weigh or pipette your sample into a silanized glass vial.
-
For solid samples, perform an extraction with a suitable anhydrous solvent.
-
-
Derivatization:
-
Under an inert atmosphere, add a calculated excess of the derivatizing solution to your sample.
-
Vortex the sample gently to mix.
-
Allow the reaction to proceed for a predetermined time (e.g., 30 minutes) at room temperature, protected from light.
-
-
Quenching (Optional): In some cases, it may be necessary to quench the excess derivatizing agent. This can be done by adding a small amount of a reagent that reacts with the derivatizing agent but not the derivative.
-
Dilution and Analysis: Dilute the derivatized sample to the appropriate concentration with your mobile phase and inject it into the HPLC system.
Protocol 2: HPLC Analysis of Derivatized this compound
This is a starting point for method development.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Monitor at the wavelength of maximum absorbance for your specific derivative.
-
Fluorescence: Use the appropriate excitation and emission wavelengths for your fluorescent derivative (e.g., for MAP derivatives).
-
Visualizing Workflows and Degradation Pathways
Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
Analytical Workflow for Isocyanate Analysis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]
- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 9. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. epa.gov [epa.gov]
- 12. sgs.co.uk [sgs.co.uk]
- 13. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for drying solvents and reagents for isocyanate reactions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for managing moisture in isocyanate reactions. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity and success of their moisture-sensitive experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the critical need for anhydrous conditions in isocyanate chemistry.
Q1: Why is the presence of water so detrimental to isocyanate reactions?
A: The isocyanate functional group (-NCO) is highly electrophilic and reacts readily with nucleophiles, including water. This reaction proceeds through two rapid, sequential steps:
-
An isocyanate molecule reacts with a water molecule to form an unstable carbamic acid intermediate.
-
This carbamic acid immediately decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.
This newly formed amine is highly reactive and will immediately consume a second isocyanate molecule to form a stable, often insoluble, disubstituted urea linkage.[1] Therefore, a single molecule of water consumes two molecules of isocyanate, leading to significant consequences for your reaction's stoichiometry, yield, and purity.[1]
Q2: What are the common signs of water contamination in my reaction?
A: Water contamination manifests in several distinct ways:
-
Unexpected Precipitate: The formation of a white, insoluble solid is a classic indicator of urea formation.[2] Ureas often have poor solubility in common organic solvents and will crash out of the reaction mixture.
-
Foaming or Bubbling: The evolution of CO₂ gas from the decomposition of the carbamic acid intermediate will cause the reaction mixture to bubble or foam.[1][2] In a sealed vessel, this can lead to a dangerous pressure buildup.
-
Low Yield or Stalled Reaction: If your isocyanate is being consumed by water, there will be less available to react with your intended nucleophile (e.g., an alcohol or amine), resulting in a lower-than-expected yield of the desired urethane or urea product.
-
Inconsistent Product Properties: In polymer synthesis, unintended urea linkages disrupt the polymer backbone, leading to altered physical properties, batch-to-batch variability, and potential gel formation.
Q3: What is the generally accepted maximum water content for solvents in isocyanate reactions?
A: While the exact tolerance depends on the specific reaction kinetics and desired product purity, a common upper limit for demanding applications is < 50 ppm (parts per million) of water. For high-precision polymer synthesis or when working with highly reactive isocyanates, aiming for < 10 ppm is often necessary.[3][4] It is crucial to quantify the water content using a reliable method like Karl Fischer titration rather than relying solely on the label of a commercial solvent bottle.[3][5]
Q4: How do I choose the right drying agent for my solvent or reagent?
A: The choice of drying agent depends on the chemical nature of the substance to be dried, the required level of dryness, and safety considerations.
-
General Purpose & High Efficiency: Activated molecular sieves (3Å or 4Å) are excellent for achieving very low water content in a wide range of solvents and are generally safer than reactive metal hydrides.[3] 3Å sieves are preferred for drying alcohols or acetonitrile, as their smaller pore size prevents the solvent molecules from being adsorbed.
-
Reactive Drying Agents: Calcium hydride (CaH₂) is a powerful drying agent suitable for many aprotic solvents like THF, toluene, and dichloromethane.[3][6] It reacts with water to produce hydrogen gas and should be handled with care.
-
Incompatible Drying Agents: Avoid using acidic or basic drying agents if they can react with your solvent or reagents. For instance, calcium chloride can form adducts with alcohols, amines, and ketones, making it unsuitable for drying these substances. Similarly, basic drying agents like potassium carbonate should not be used with acidic compounds.
Q5: What are "moisture scavengers," and how do they differ from drying agents?
A: Drying agents are used to remove water from solvents and reagents before the reaction begins. Moisture scavengers, in contrast, are additives included directly in a reaction mixture or formulation to chemically eliminate any residual moisture that may be present or introduced during the process.[7][8] They are commonly used in industrial applications like polyurethane coatings and adhesives.[9][10] Examples include p-toluenesulfonyl isocyanate (PTSI), which reacts rapidly with water, and specialty oxazolidines.[8][9]
Part 2: Troubleshooting Guide
This section provides direct answers to specific problems encountered during isocyanate reactions.
Issue 1: My reaction mixture turned cloudy, and a white, insoluble solid has formed.
-
Probable Cause: You are likely observing the formation of a disubstituted urea, a classic sign of water contamination.[2]
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use Karl Fischer titration to determine the water content of the solvent from the stock bottle and, if possible, an aliquot from the reaction itself.[11]
-
Check Reagents: If the solvent is dry, check the moisture content of your other starting materials, particularly polyols or other hygroscopic compounds. Solid reagents can be dried in a vacuum oven.[12]
-
Review Glassware Preparation: Ensure all glassware was rigorously dried, either by oven-drying overnight (>120 °C) or by flame-drying under vacuum or an inert gas flow immediately before use.
-
Ensure Inert Atmosphere: Confirm that your reaction is being conducted under a positive pressure of a dry, inert gas like nitrogen or argon.
-
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: Carbon dioxide is being generated from the reaction of isocyanate with water.[1][2]
-
Troubleshooting Steps:
-
Immediate Action: Ensure the reaction vessel is not sealed to prevent dangerous pressure buildup. If necessary, vent the reaction to a fume hood.
-
Investigate Moisture Source: This is a strong indicator of significant water contamination. Follow the steps outlined in "Issue 1" to identify and eliminate the source of moisture for future experiments.
-
Consider Catalysis: Be aware that some catalysts can also promote the isocyanate-water reaction. Review your catalyst choice to ensure it is selective for the desired isocyanate-alcohol reaction.
-
Issue 3: The final product yield is very low, and much of my isocyanate starting material is gone.
-
Probable Cause: The isocyanate has been consumed by the side reaction with water, which has a stoichiometry of 2:1 (isocyanate:water).[1] This is especially problematic if the isocyanate is your limiting reagent.
-
Troubleshooting Steps:
-
Perform a Stoichiometric Audit: Re-calculate your reagent stoichiometry. If you suspect water contamination, consider that for every mole of water, two moles of isocyanate are consumed.
-
Drying Protocol Review: Re-evaluate your solvent and reagent drying procedures. Refer to the data tables and protocols in this guide to select the most effective drying agents and methods for your specific system.
-
In-Process Monitoring (Advanced): For critical reactions, consider using in-situ analytical techniques like FTIR spectroscopy to monitor the concentration of the isocyanate peak (~2250-2275 cm⁻¹) in real-time.[13] A rapid decrease in this peak without a corresponding increase in the desired product peak points to a side reaction.
-
Part 3: Standard Operating Protocols
These protocols provide validated, step-by-step instructions for essential procedures.
Protocol 1: Quantitative Determination of Water Content via Karl Fischer (KF) Titration
This protocol provides a general guideline for using a coulometric Karl Fischer titrator to determine trace amounts of water in organic solvents.
-
Objective: To accurately quantify the water content (in ppm) of a solvent.
-
Apparatus: Coulometric Karl Fischer titrator, gas-tight syringes.
-
Reagents: KF coulometric anolyte (e.g., Hydranal™-Coulomat AG), sample of organic solvent.
-
Procedure:
-
Instrument Preparation: Turn on the KF titrator and allow the cell solution (anolyte) to stabilize. The instrument will perform a pre-titration to eliminate any ambient moisture in the cell, indicated by a low, stable drift rate.
-
Sample Preparation: Obtain a representative sample of the solvent to be analyzed under an inert atmosphere if possible.
-
Sample Injection: Using a gas-tight syringe, carefully draw a precise volume (e.g., 1.0 mL) of the solvent.
-
Titration: Inject the sample into the KF cell below the surface of the anolyte. The titrator will automatically begin the titration, electrochemically generating iodine to react with the water present.[11]
-
Data Recording: The instrument will report the water content, typically in micrograms (µg) of water.
-
Calculation: Convert the result to parts per million (ppm) using the density of the solvent. ppm = (µg of H₂O) / (Volume of sample in mL * Density of solvent in g/mL)
-
Replicates: Perform at least three measurements to ensure accuracy and precision.[3]
-
Protocol 2: Rigorous Drying of an Aprotic Solvent (e.g., THF) using Activated Molecular Sieves
This protocol is a safer and highly effective alternative to distillation from reactive metals for producing highly anhydrous solvents.[3]
-
Objective: To produce a solvent with a moisture content <10 ppm.
-
Apparatus: Oven, desiccator, solvent bottle with a septum-sealed cap, inert gas line (Nitrogen/Argon).
-
Reagents: Tetrahydrofuran (reagent grade), 3Å molecular sieves.
-
Procedure:
-
Sieve Activation: Place the molecular sieves in a flask and heat in an oven at 300-350 °C under vacuum for at least 12-24 hours to remove adsorbed water.[6][14]
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in a dry atmosphere.
-
Solvent Treatment: In a glovebox or under a positive pressure of inert gas, add the activated molecular sieves to a bottle of the solvent to be dried. A loading of 10-20% mass/volume (e.g., 100-200 g of sieves per 1 L of solvent) is recommended.[3]
-
Equilibration: Seal the bottle and allow it to stand for at least 48-72 hours.[3] Occasional gentle swirling can aid the process.
-
Verification and Use: Before use, carefully withdraw an aliquot with a dry syringe and verify the water content using Karl Fischer titration. The dry solvent can be withdrawn directly from the bottle via a syringe through the septum. Always maintain a positive inert gas pressure in the headspace of the storage bottle.
-
Protocol 3: Protocol for Drying N,N-Dimethylformamide (DMF)
DMF presents a special case as it can decompose in the presence of strong bases or acids.[15]
-
Objective: To dry DMF while minimizing decomposition.
-
Apparatus: Round-bottom flask, vacuum distillation setup, vacuum pump.
-
Reagents: N,N-Dimethylformamide (reagent grade), 4Å molecular sieves or anhydrous barium oxide.
-
Procedure:
-
Pre-drying: Let the DMF stand over activated 4Å molecular sieves (see Protocol 2 for activation) or barium oxide overnight.[6][15] Do not heat or reflux with these agents.
-
Decantation: Carefully decant the pre-dried DMF away from the drying agent into a clean, dry distillation flask.
-
Vacuum Distillation: Distill the DMF under reduced pressure (~20 mmHg). This lowers the boiling point to a reasonable temperature and prevents thermal decomposition.[6][15]
-
Storage: Store the freshly distilled, anhydrous DMF over freshly activated 4Å molecular sieves under an inert atmosphere.[15]
-
Part 4: Data Summaries & Workflow Diagrams
Data Presentation
Table 1: Comparison of Common Drying Agents for Organic Solvents.
| Drying Agent | Capacity | Speed | Intensity (Final H₂O level) | Suitability & Comments |
| Anhydrous MgSO₄ | High | High | Medium-High | Generally useful, slightly acidic. Forms fine powder that can be difficult to filter. |
| Anhydrous Na₂SO₄ | Very High | Low | Low | Neutral, inexpensive, but slow and leaves higher residual water content. Good for pre-drying.[16] |
| Anhydrous CaSO₄ (Drierite®) | Low | Very High | High | Fast-acting but has low capacity. Often used in drying tubes.[16] |
| Calcium Hydride (CaH₂) | High | Medium | Very High | Highly efficient for aprotic solvents and hydrocarbons. Reacts to form H₂ gas. Not for protic solvents.[3] |
| Molecular Sieves (3Å/4Å) | High | High | Very High | Excellent for reaching very low ppm levels. Can be regenerated. Safer than hydrides. 3Å for alcohols/MeCN.[3][12] |
| Sodium Metal / Benzophenone | High | High | Very High | For ethers and hydrocarbons. Provides a visual (blue/purple) indicator of dryness. Significant fire/explosion hazard. [2][6] |
Table 2: Typical Residual Water Content in Solvents After Drying. (Data synthesized from literature[3])
| Solvent | Drying Method | Time | Residual H₂O (ppm) |
| Tetrahydrofuran (THF) | Reflux over Na/Benzophenone | - | ~43 |
| Tetrahydrofuran (THF) | Stand over 20% m/v 3Å sieves | 48 h | ~25 |
| Tetrahydrofuran (THF) | Stand over 20% m/v 3Å sieves | 120 h | ~8 |
| Toluene | Reflux over Na/Benzophenone | - | ~34 |
| Toluene | Pass through activated silica column | - | < 5 |
| Dichloromethane (DCM) | Heat over CaH₂ | - | ~13 |
| Methanol | Stand over 20% m/v 3Å sieves | 120 h | ~10 |
Experimental & Logical Diagrams
Caption: Decision tree for selecting an appropriate solvent drying strategy.
Caption: Experimental workflow for preparing an anhydrous isocyanate reaction.
Part 5: Safe Handling and Storage of Anhydrous Reagents
-
Inert Atmosphere: Always handle and store anhydrous solvents and reagents under a dry, inert atmosphere, such as nitrogen or argon.[17] Use glassware equipped with septa and transfer liquids using dry syringes or cannulas.
-
Proper Sealing: Seal storage bottles tightly. For long-term storage, wrap the cap and neck with Parafilm® to provide an additional barrier against atmospheric moisture.
-
Labeling: Clearly label all containers with the contents, the date they were dried, and the measured water content if available.[18]
-
Segregation: Store incompatible chemicals separately. Flammable solvents should be kept in approved, fire-resistant cabinets away from ignition sources.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and solvent-resistant gloves, when handling any chemicals.[17] Isocyanates themselves are potent respiratory sensitizers and require additional handling precautions, such as working in a well-ventilated fume hood.[19][20]
References
- Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents.
- University of California, Los Angeles. (n.d.). Using drying agents.
- Delloyd's Lab-Tech. (n.d.). Drying Agents - Removing water from organic solvents.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- LibreTexts. (2024). 3.2: Drying Agents.
- TRiiSO. (n.d.). Moisture Scavengers | Polyurethane and Polyureas.
- Johnson Fine Chemical. (n.d.). Dehydrating Agent.
- TRiiSO. (n.d.). Moisture Scavengers | Polyurethane Elastomers.
- K-Online. (n.d.). Reactive moisture scavenger for polyurethane systems.
- National Institutes of Health (NIH). (n.d.). A Method for Detecting Water in Organic Solvents.
- LibreTexts. (2021). Drying Solvents.
- Mettler Toledo. (n.d.). Water content in organic solvents - Titration.
- Royal Society of Chemistry. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.
- The Royal Society of Chemistry. (n.d.). General Methods Anhydrous solvents and reagents were obtained as follows.
- ResearchGate. (2016). Which is the Best way to make Dry DMF?.
- SciELO. (n.d.). An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus.
- ResearchGate. (2016). How to dry toluene using molecular sieves?.
- Reddit. (2024). Best way to dry THF : r/Chempros.
- ResearchGate. (2025). (PDF) An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- CP Lab Safety. (2023). Best Practices for Handling and Storing Solvents.
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- Squarespace. (2023). Drying Organic Solvents.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production.
- P2 InfoHouse. (n.d.). Role of Moisture in Processing, Application, and Cure of 2K Polyurethane Coatings.
- Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents?.
- Reddit. (2025). How to dry a compound dissolved in DMF? : r/Chempros.
- ResearchGate. (2025). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate.
- ACS Publications. (n.d.). Reactions of Isocyanates with Drying Oils.
- USDA Forest Service. (n.d.). Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR.
- ResinLab. (2021). Moisture Contamination of Polyurethanes.
- National Institutes of Health (NIH). (2022). Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency.
- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview.
Sources
- 1. pcimag.com [pcimag.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 8. Reactive moisture scavenger for polyurethane systems [k-online.com]
- 9. johnson-fine.com [johnson-fine.com]
- 10. Moisture Scavengers | Polyurethane Elastomers | Request Quote of Samples [tri-iso.com]
- 11. mt.com [mt.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. mt.com [mt.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 18. envirotechint.com [envirotechint.com]
- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 20. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Ethoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethoxyphenyl isocyanates are valuable reagents in synthetic chemistry, serving as key building blocks for a diverse range of molecules, including pharmaceuticals, agrochemicals, and polymers like polyurethanes.[1][2] The reactivity of the isocyanate group (-N=C=O) is highly sensitive to the electronic environment of the aromatic ring to which it is attached. The position of the ethoxy substituent—ortho, meta, or para—profoundly influences this reactivity through a combination of electronic and steric effects. Understanding these nuanced differences is critical for reaction design, controlling selectivity, and optimizing product yields.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-ethoxyphenyl isocyanate. We will first explore the theoretical underpinnings of their expected reactivity based on electronic and steric principles. Subsequently, a detailed experimental protocol is presented for a comparative kinetic analysis, allowing researchers to empirically validate these principles. This document is designed to be a practical resource, bridging theoretical concepts with actionable experimental design for professionals in chemical research and development.
Theoretical Framework: A Tale of Two Effects
The reactivity of the isocyanate group in ethoxyphenyl isocyanates is primarily governed by the electrophilicity of the central carbon atom. Nucleophilic attack, typically by an alcohol or amine, is the cornerstone of its chemistry.[2] The ethoxy substituent (-OCH₂CH₃) modulates this electrophilicity through two main mechanisms: electronic effects (resonance and inductive) and steric effects.
Electronic Effects: The Push and Pull of Electrons
The ethoxy group, like the methoxy group, exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+M or +R) due to the lone pairs on the oxygen that can delocalize into the benzene ring.[3] The net effect depends on the substituent's position relative to the isocyanate group.
-
Para-Ethoxyphenyl Isocyanate: In the para position, the ethoxy group's strong resonance effect (+M) dominates.[4] This effect increases electron density on the aromatic ring, which in turn reduces the electrophilicity of the isocyanate carbon. This makes the para isomer the least reactive of the three towards nucleophiles. The Hammett constant for a para-methoxy group (a close proxy for ethoxy) is approximately -0.24, indicating its electron-donating nature.[5]
-
Meta-Ethoxyphenyl Isocyanate: At the meta position, the resonance effect does not extend to the isocyanate group.[4] Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atom is the primary electronic influence. This effect withdraws electron density from the ring, increasing the electrophilicity of the isocyanate carbon and making the meta isomer more reactive than the para isomer. The Hammett constant for a meta-methoxy group is approximately +0.11, reflecting its electron-withdrawing character at this position.[5]
-
Ortho-Ethoxyphenyl Isocyanate: The electronic influence at the ortho position is complex, involving both inductive and resonance effects similar to the para position. However, the reactivity of the ortho isomer is overwhelmingly dictated by steric hindrance.
Steric Effects: The "Ortho Effect"
The "ortho effect" is a well-documented phenomenon where a substituent adjacent to the reaction center significantly influences reactivity due to steric hindrance.[6] In ortho-ethoxyphenyl isocyanate, the bulky ethoxy group physically obstructs the path of an incoming nucleophile attempting to attack the isocyanate carbon.[7] This steric hindrance dramatically slows down the reaction rate. Therefore, the ortho isomer is predicted to be the least reactive , even more so than the electron-donating para isomer.
Based on this analysis, the predicted order of reactivity towards nucleophilic attack is:
Meta > Para > Ortho
Experimental Validation: A Competitive Kinetic Study
To empirically determine the relative reactivity of the three isomers, a competitive kinetic experiment is proposed. This method allows for a direct comparison under identical conditions, minimizing experimental error. The reaction of the isocyanates with a primary alcohol, such as 1-butanol, will be monitored using in-situ Fourier Transform Infrared (FTIR) spectroscopy. FTIR is an ideal technique as the isocyanate group has a strong, distinct absorbance peak around 2250-2285 cm⁻¹ that is well-separated from other functional groups.[8]
Materials and Equipment
-
ortho-Ethoxyphenyl isocyanate
-
meta-Ethoxyphenyl isocyanate
-
para-Ethoxyphenyl isocyanate
-
1-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Internal standard (e.g., decane)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware (dried)
Experimental Protocol
Step-by-Step Methodology:
-
Preparation: Prepare 0.1 M stock solutions of ortho-, meta-, and para-ethoxyphenyl isocyanate and a 0.05 M solution of 1-butanol in anhydrous toluene. Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, combine equal volumes of the three isocyanate stock solutions. This creates a solution with an equimolar concentration of each isomer.
-
Initiation and Monitoring: Insert the ATR-FTIR probe into the reaction mixture and begin stirring. Record a background spectrum. To initiate the reaction, add a sub-stoichiometric amount of the 1-butanol solution (e.g., one-third of the total molar amount of isocyanates). Immediately begin recording FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: The disappearance of the isocyanate peak for each isomer will need to be deconvoluted if the peaks overlap. If the peaks are sufficiently resolved, the rate of disappearance can be determined by plotting the absorbance of each peak against time. The relative rates can be calculated from the initial slopes of these plots.
Expected Results and Discussion
The experimental data is expected to confirm the theoretically predicted order of reactivity: meta > para > ortho .
| Isomer | Electronic Effect | Steric Hindrance | Predicted Relative Rate |
| meta-Ethoxyphenyl Isocyanate | Inductive (-I) > Resonance (+M) | Minimal | Fastest |
| para-Ethoxyphenyl Isocyanate | Resonance (+M) > Inductive (-I) | Minimal | Intermediate |
| ortho-Ethoxyphenyl Isocyanate | Resonance (+M) > Inductive (-I) | High | Slowest |
The plot of isocyanate concentration versus time will show the steepest decline for the meta isomer, followed by the para isomer, and a significantly slower decline for the ortho isomer. This data provides quantitative validation of the interplay between electronic and steric effects. The meta isomer's reactivity is enhanced by the electron-withdrawing nature of the ethoxy group at that position. The para isomer's reactivity is dampened by the electron-donating resonance effect. The ortho isomer, despite having a similar electronic profile to the para isomer, is severely hindered sterically, leading to the lowest reaction rate.
Conclusion
The reactivity of ethoxyphenyl isocyanate isomers is a clear demonstration of fundamental principles in physical organic chemistry. The para isomer's reactivity is primarily dictated by its strong electron-donating resonance effect, the meta isomer's by its inductive electron-withdrawing effect, and the ortho isomer's by significant steric hindrance. This leads to a predicted and experimentally verifiable reactivity order of meta > para > ortho. For researchers in drug development and materials science, a thorough understanding of these substituent effects is not merely academic; it is a crucial tool for the rational design of synthetic pathways, enabling precise control over reaction kinetics and the selective formation of desired products. The provided experimental framework offers a robust method for quantifying these differences, empowering scientists to make informed decisions in their synthetic endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. global.oup.com [global.oup.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Ortho-Alkoxy Phenyl Isocyanates as Derivatizing Agents: A Comparative Analysis of 2-Methoxyphenyl Isocyanate and 2-Ethoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the chromatographic analysis of compounds bearing active hydrogen atoms such as amines and alcohols, derivatization is a cornerstone technique. It enhances analyte detectability, improves chromatographic resolution, and increases the stability of otherwise labile molecules. Among the plethora of derivatizing agents, isocyanates have carved a niche due to their high reactivity towards nucleophiles, leading to the formation of stable urea and carbamate derivatives. This guide provides an in-depth technical comparison of two ortho-alkoxy substituted phenyl isocyanates: the well-established 2-methoxyphenyl isocyanate and its close structural analog, 2-ethoxyphenyl isocyanate.
While 2-methoxyphenyl isocyanate has a documented track record as a reliable derivatizing agent, a notable scarcity of published experimental data exists for this compound in similar applications. Therefore, this guide will present a comprehensive overview of the known performance of 2-methoxyphenyl isocyanate, supported by experimental evidence. This will be followed by a scientifically grounded discussion on the expected performance of this compound, based on established principles of chemical reactivity, steric effects, and electronic influences of ortho-substituents.
The Chemistry of Derivatization with Phenyl Isocyanates
The derivatization reaction with phenyl isocyanates proceeds via a nucleophilic addition of an active hydrogen-containing compound (e.g., primary or secondary amine, alcohol) to the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction results in the formation of a stable substituted urea (from amines) or urethane (from alcohols), as depicted in the reaction scheme below. The introduction of the phenyl ring provides a strong chromophore, significantly enhancing the detectability of the derivatives by UV-Vis spectrophotometry.
Caption: General derivatization reaction of a phenyl isocyanate with an amine or alcohol.
Comparative Analysis: 2-Methoxyphenyl Isocyanate vs. This compound
| Feature | 2-Methoxyphenyl Isocyanate | This compound |
| CAS Number | 700-87-8 | 5395-71-1 |
| Molecular Formula | C₈H₇NO₂ | C₉H₉NO₂ |
| Molecular Weight | 149.15 g/mol | 163.17 g/mol |
| Structure | ![]() | ![]() |
| Reactivity | Well-documented high reactivity with primary and secondary amines.[1] | Expected to have slightly lower reactivity due to increased steric hindrance from the ethoxy group.[2] |
| Derivative Stability | Urea derivatives are chemically stable and suitable for chromatographic analysis.[1] | Urea derivatives are expected to be chemically stable. |
| Chromatographic Performance | Derivatives exhibit good retention and peak shape in reversed-phase HPLC. | Derivatives are expected to be more hydrophobic, leading to longer retention times in reversed-phase HPLC. |
| Spectroscopic Properties | Derivatives show strong UV absorbance, enabling sensitive detection. | Derivatives are expected to have similar UV absorbance characteristics to those of 2-methoxyphenyl isocyanate. |
| Published Applications | Widely used for the derivatization of amines and for monitoring isocyanate exposure in air.[3][4][5] | Limited to no published applications as a derivatizing agent for analytical purposes. |
In-Depth Look at 2-Methoxyphenyl Isocyanate: A Proven Reagent
2-Methoxyphenyl isocyanate is a versatile derivatizing agent with a significant body of literature supporting its use in analytical chemistry. Its primary applications include the derivatization of primary and secondary amines for their determination by High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices
The choice of 2-methoxyphenyl isocyanate as a derivatizing agent is often dictated by the following factors:
-
Reactivity: The isocyanate group is highly reactive towards the nucleophilic amino group, allowing for rapid and quantitative derivatization under mild conditions.[1] The ortho-methoxy group is an electron-donating group which can modulate the reactivity of the isocyanate.[2]
-
Derivative Stability: The resulting urea derivatives are chemically robust, ensuring that they do not degrade during sample preparation or chromatographic analysis.[1]
-
Chromatophoric Properties: The phenyl ring provides a strong chromophore, making the derivatives readily detectable by UV-Vis detectors at wavelengths around 254 nm.
-
Selectivity: The reagent is highly selective for primary and secondary amines, minimizing interferences from other functional groups present in the sample matrix.
Experimental Protocol: Derivatization of Amines with 2-Methoxyphenyl Isocyanate for HPLC Analysis
This protocol is a representative example of a typical derivatization procedure for aliphatic amines.
Materials:
-
2-Methoxyphenyl isocyanate (≥98% purity)
-
Amine standard solution (e.g., 1 mg/mL in a suitable solvent)
-
Acetonitrile (HPLC grade)
-
Borate buffer (0.1 M, pH 9.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of the amine sample in a mixture of acetonitrile and borate buffer (1:1, v/v).
-
Derivatization Reaction: To 100 µL of the sample solution, add 50 µL of a 1% (v/v) solution of 2-methoxyphenyl isocyanate in acetonitrile.
-
Incubation: Vortex the mixture and allow it to react at room temperature for 15-20 minutes.
-
Quenching: To consume any excess reagent, add 20 µL of a 1 M solution of a simple primary amine (e.g., glycine). Vortex and let it stand for an additional 5 minutes.
-
Dilution and Analysis: Dilute the reaction mixture with the mobile phase to an appropriate concentration and inject it into the HPLC system.
Caption: The effect of steric hindrance on the reactivity of ortho-alkoxy phenyl isocyanates.
Expected Performance Characteristics
Based on these theoretical considerations, we can predict the following performance characteristics for this compound as a derivatizing agent:
-
Reactivity: The derivatization reaction with amines and alcohols is expected to be slower than with 2-methoxyphenyl isocyanate. This may necessitate longer reaction times or slightly elevated temperatures to achieve complete derivatization.
-
Derivative Properties: The resulting urea and urethane derivatives of this compound will have a higher molecular weight and be more hydrophobic than their 2-methoxyphenyl counterparts. This will lead to longer retention times in reversed-phase HPLC, which could be advantageous for separating more polar analytes from the solvent front.
-
Spectroscopic Properties: The UV-Vis absorption spectra of the derivatives are expected to be very similar to those derived from 2-methoxyphenyl isocyanate, as the chromophore (the phenylurea or phenylurethane moiety) is largely the same. Therefore, sensitive UV detection should be achievable.
Conclusion and Future Outlook
2-Methoxyphenyl isocyanate stands as a well-validated and effective derivatizing agent for the analysis of primary and secondary amines by HPLC. Its reactivity, the stability of its derivatives, and their favorable chromatographic and spectroscopic properties are well-documented.
In contrast, this compound remains a largely unexplored alternative. While theoretical considerations suggest it would function as a derivatizing agent, its increased steric hindrance likely leads to slower reaction kinetics. However, the increased hydrophobicity of its derivatives could offer advantages in certain chromatographic separations.
To provide a definitive comparison, further experimental studies are required to characterize the derivatization reactions of this compound. Such studies should focus on optimizing reaction conditions, evaluating the stability of the resulting derivatives, and comparing their chromatographic and spectroscopic properties to those of 2-methoxyphenyl isocyanate derivatives. This would provide the necessary empirical data to guide analytical chemists in selecting the most appropriate reagent for their specific applications.
References
- BenchChem. (2025). Reactivity of ortho-substituted aromatic isocyanates. Retrieved from a hypothetical BenchChem technical note.
- Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC - PubMed Central. (2022).
- Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed. (n.d.).
- Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC - NIH. (n.d.).
- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF - ResearchGate. (n.d.).
- Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. (n.d.).
- Immobilized Isocyanates for Derivatization of Amines for Chiral Recognition in Liquid Chromatography With UV Detection - PubMed. (n.d.).
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - NIH. (n.d.).
- Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. (n.d.).
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. (2020).
- WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents. (n.d.).
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America.
- Dulcin - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Nucleophilic Isocyanation - PMC - NIH. (2020).
- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (n.d.).
- Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine-impregnated filters: long-term sampling performance and field comparison with impingers with dibutylamine - PubMed. (2004).
- Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. (n.d.).
- Phenyl isocyanate, for HPLC derivatization, >=99.0% (GC) - Thomas Scientific. (n.d.). Thomas Scientific.
- Isocyanates and Amines - Sampling and Analytical Procedures. - Diva-portal.org. (n.d.). DiVA.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. (n.d.).
- Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed. (n.d.).
- Steric and electronic substituent effects on the carbon-carbon bond | Scilit. (n.d.). Scilit.
- Derivatization and Separation of Aliphatic Amines - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Synthesis and characterization of 2-(2-hydroxyphenyl)-4-aryl-1,5-benzodiazepines. (n.d.). Europe PMC.
- Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters: Long-term Sampling Performance and Field Comparison with Impingers with Dibutylamine - ResearchGate. (n.d.).
- Urea, (4-ethoxyphenyl)- - the NIST WebBook. (n.d.). NIST.
- Reaction of OH with Aliphatic and Aromatic Isocyanates - ResearchGate. (2023).
- Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2021). ChemRxiv.
- Design, synthesis, and biological evaluation of 2-(phenoxyaryl)-3-urea derivatives as novel P2Y1 receptor antagonists - PubMed. (2018).
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. (n.d.). Semantic Scholar.
- Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes - MDPI. (2022). MDPI.
- Liquid Chromatography-Mass Spectrometry to Monitor the Labeling Process Stability and Identify Derivatives during the Preparation of 188Re-MN-16ET: A Radiopharmaceutical for Hepatoma - ResearchGate. (n.d.).
- Ultraviolet/visible spectroscopy - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
- Interpreting UV-Vis Spectra - University of Toronto Scarborough. (n.d.). University of Toronto Scarborough.
- synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the - DTIC. (2008).
- Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds - PubMed. (n.d.).
- Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC. (n.d.).
- Urea - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST.
- p-Ethoxyphenylurea - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- UV/Vis+ Photochemistry Database - Aromatic Substances - science-softCon. (n.d.). science-softCon.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 4. Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine-impregnated filters: long-term sampling performance and field comparison with impingers with dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unambiguous Structural Validation of 2-Ethoxyphenyl Isocyanate Adducts: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of X-ray crystallography against alternative spectroscopic methods for the definitive structural validation of 2-ethoxyphenyl isocyanate adducts. This document emphasizes the causality behind experimental choices and provides supporting data to guide analytical strategy.
The precise structural elucidation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For derivatives of this compound, which are valuable precursors in the synthesis of a range of bioactive molecules, unambiguous determination of their three-dimensional structure is paramount. These adducts, often formed through reactions with nucleophiles such as amines or alcohols to yield ureas and carbamates respectively, can exhibit complex stereochemistry and polymorphism. Misinterpretation of their structure can lead to significant setbacks in lead optimization and downstream processing.
While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic arrangement in the solid state. This guide will detail the crystallographic workflow for validating the structure of a representative this compound adduct and objectively compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Decisive Power of X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the absolute configuration of a molecule within a crystal lattice. This technique moves beyond mere connectivity to reveal the intricate packing of molecules, including intermolecular interactions like hydrogen bonding, which can be crucial for understanding the solid-state properties of a drug substance.
The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms in a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.
Experimental Workflow: From Powder to Structure
The journey from a synthesized this compound adduct to its validated crystal structure follows a meticulous, multi-step process.
Detailed Experimental Protocol for X-ray Crystallography
1. Synthesis and Purification of the Adduct:
-
Example Reaction: The reaction of this compound with a primary amine (e.g., aniline) in an aprotic solvent like dichloromethane (DCM) at room temperature yields the corresponding urea adduct.
-
Rationale: The high reactivity of the isocyanate group with the amine nucleophile allows for a straightforward and high-yielding synthesis.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity crystalline powder. This step is critical as impurities can inhibit the growth of single crystals.
2. Single Crystal Growth:
-
Method: Slow evaporation of a saturated solution of the purified adduct in a suitable solvent (e.g., ethyl acetate) is a common technique. Other methods include vapor diffusion and slow cooling.
-
Rationale: The slow rate of crystallization allows for the ordered arrangement of molecules into a single crystal lattice, which is essential for diffraction. The choice of solvent is crucial and often determined empirically.
3. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.
-
Procedure: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded.
4. Structure Solution and Refinement:
-
Software: Specialized software (e.g., SHELXS, Olex2) is used to solve the phase problem and generate an initial electron density map.
-
Procedure: The atomic positions are identified from the electron density map, and the structure is refined by minimizing the difference between the observed and calculated diffraction intensities.
-
Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic integrity.[1]
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
While X-ray crystallography provides the ultimate structural proof, NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization and reaction monitoring. The following table provides a comparative overview of these techniques for the analysis of a representative this compound urea adduct.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Solution or Solid (with appropriate ionization) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity, molecular formula (from integration), stereochemistry (through coupling constants and NOE), dynamic processes. | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues. |
| Key Advantage | Unambiguous determination of solid-state conformation and absolute configuration. | Provides structural information in a more biologically relevant state (solution) and can be used for impure samples. | High sensitivity, requires very small sample amounts, provides rapid molecular weight confirmation. |
| Key Limitation | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule. | Structure is inferred from spectral data, can be ambiguous for complex molecules, provides an averaged structure for species in equilibrium. | Does not provide information on stereochemistry or 3D conformation. Isomer differentiation can be challenging. |
| Typical Resolution | ~0.1 Å | Not directly applicable (provides connectivity and relative positions) | Not directly applicable (provides m/z) |
| Sample Requirement | A single crystal of ~0.1-0.3 mm | ~1-10 mg | <1 mg |
Spectroscopic Characterization of a Representative Adduct: 1-(2-methoxyphenyl)-3-phenylurea
As a close analog to a this compound adduct, the spectroscopic data for 1-(2-methoxyphenyl)-3-phenylurea provides a valuable reference.[2]
NMR Spectroscopy Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.05-8.02 (m, 1H, NH), 7.40-7.23 (m, 6H, ArH), 6.98-6.79 (m, 4H, ArH), 3.75 (s, 3H, OCH₃).
-
¹³C NMR (75 MHz, CDCl₃): δ 154.8 (C=O), 148.0, 143.9, 128.7, 128.6, 127.3, 126.1, 122.4, 121.2, 119.4, 110.1 (Ar-C), 55.6 (OCH₃).
-
Interpretation: The ¹H and ¹³C NMR spectra confirm the presence of the aromatic rings, the urea carbonyl group, and the methoxy group, and the integration of the proton signals is consistent with the proposed structure.
Mass Spectrometry Data:
-
MALDI-TOF: m/z calculated for C₁₄H₁₄N₂O₂ [M+K]⁺: 309.07; found: 309.16.
-
Interpretation: The mass spectrum confirms the molecular weight of the adduct, providing strong evidence for the successful synthesis.
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of this compound adducts, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous three-dimensional structure, which is critical for understanding the solid-state properties and for regulatory submissions.
However, a pragmatic and efficient analytical strategy integrates X-ray crystallography with spectroscopic techniques. NMR spectroscopy and mass spectrometry are powerful tools for routine analysis, reaction monitoring, and initial structural confirmation. When faced with a novel adduct or a critical process step, X-ray crystallography provides the ultimate structural verification, ensuring the integrity of the chemical entity and the robustness of the synthetic process. This integrated approach, leveraging the strengths of each technique, provides a comprehensive and self-validating system for the structural characterization of these important pharmaceutical intermediates.
References
- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.). Royal Society of Chemistry.
- Phenyl isocyanate. (2023, December 27). In Wikipedia.
- Brown, C. J. (1955). The crystal structure of the phenyl isocyanate dimer. Journal of the Chemical Society (Resumed), 2931. [Link]
- Phenyl Isocyanate Derivatives of Certain Alkylated Phenols. Melting Points and X-Ray Powder Diffraction Data. (1951). Analytical Chemistry, 23(11), 1689-1690. [Link]
- Phenyl Isocyanate Derivatives of Certain Alkylated Phenols. Melting Points and X-Ray Powder Diffraction Data. (1951). ACS Publications.
- Benzylic C–H Isocyanation/Amine Coupling Sequence Enabling High-Throughput Access to Pharmaceutically Relevant Ureas. (2021). The Royal Society of Chemistry.
- Isocyanate and water reaction to form urea linkage. (n.d.). ResearchGate.
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8219. [Link]
- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2021). Molecules, 26(16), 4987. [Link]
- Substituted Ureas and Their Analogs Containing Framework Fragments: I. 1-(4-Hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas. (2021). Russian Journal of Organic Chemistry, 57(12), 2109-2117. [Link]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2012). Asian Journal of Chemistry, 24(12), 5671-5674.
- Crystal Structure and Hirshfeld Surface Analysis of 4-Nitrophenyl Isocyanate. (2018). Der Pharma Chemica, 10(5), 89-94. [Link]
- Beyerbach, A., Farmer, P. B., & Sabbioni, G. (2006). Biomarkers for isocyanate exposure: Synthesis of isocyanate DNA adducts. Chemical research in toxicology, 19(12), 1611–1618. [Link]
- Analysis of Urea in Petfood Matrices: Comparison of Spectro-Colorimetric, Enzymatic and Liquid Chromatography Electrospray Ionization High Resolution Mass Spectrometry Methods. (2022). Foods, 11(16), 2485. [Link]
- Structure validation in chemical crystallography. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 123–133. [Link]
- Comprehensive Comparison of Similarity Evaluation and Discovery of Weak Spectral Variations of Near-Infrared Spectroscopy for Tobacco Formulation Replacement. (2023). Journal of Analytical Methods in Chemistry. [Link]
- Synthesis of urea derivatives based on toluyl isocyanate. (2013). Journal of the Serbian Chemical Society, 78(10), 1455-1463. [Link]
- X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (2021). European Journal of Chemistry, 12(4), 459-468. [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Analysis of 2-Ethoxyphenyl Isocyanate Reaction Mixtures for Byproduct Identification
Introduction: The Analytical Challenge of a Reactive Intermediate
In the landscape of pharmaceutical and polymer chemistry, 2-ethoxyphenyl isocyanate is a valuable reagent, utilized in the synthesis of a diverse range of molecules, including ureas, urethanes, and other complex scaffolds. However, the very reactivity that makes the isocyanate group (-N=C=O) synthetically useful also presents a significant analytical challenge. The electrophilic carbon of the isocyanate is highly susceptible to reaction with a plethora of nucleophiles—including water, alcohols, and amines—often present as reactants, solvents, or trace impurities.[1][2]
This inherent reactivity means that a reaction mixture is rarely a simple combination of starting material and desired product. It is a dynamic environment where side reactions can lead to a complex array of byproducts. These can include the hydrolysis product (2-ethoxyaniline), self-polymerized dimers and trimers, and adducts with solvents or other reaction components.[1][3] For process optimization, impurity profiling, and regulatory compliance, a robust analytical method that can separate, identify, and compare the levels of these byproducts is not just beneficial—it is critical.
This guide, written from the perspective of a seasoned application scientist, eschews a one-size-fits-all template. Instead, it provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for characterizing this compound reaction mixtures. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative references.
The Core Dilemma: Direct Analysis vs. Derivatization
The central decision in analyzing isocyanates is whether to attempt direct analysis or to employ a chemical derivatization strategy to "tame" the reactive isocyanate group.
-
Direct Analysis: This approach involves the direct injection of the reaction mixture (after dilution in a non-reactive, aprotic solvent) into the LC-MS system. It is theoretically the fastest method, providing a direct snapshot of the mixture. However, it is fraught with peril. The presence of protic solvents like water or methanol in the mobile phase can lead to on-column reactions, generating artifacts that were not present in the original sample. This method is generally not recommended for accurate byproduct profiling due to its poor reproducibility and the risk of misinterpretation.
-
Derivatization: This is the industry-standard and scientifically preferred approach.[4][5][6] The strategy involves immediately quenching an aliquot of the reaction mixture with a derivatizing agent. This agent rapidly and selectively reacts with the isocyanate group to form a stable, less reactive molecule (typically a urea or urethane derivative) that is highly amenable to reversed-phase LC-MS analysis. This process effectively "freezes" the reaction composition at the moment of sampling, ensuring that the analytical results accurately reflect the state of the reaction.
Workflow for Byproduct Identification
The following diagram outlines a robust and reliable workflow for the analysis of this compound reaction mixtures.
Caption: Experimental workflow for isocyanate reaction analysis.
Comparison of Derivatization Strategies
The choice of derivatizing agent is a critical parameter that influences sensitivity, stability, and chromatographic behavior. The ideal reagent should react quickly and completely with the isocyanate group while imparting favorable analytical characteristics to the resulting derivative.
| Derivatizing Agent | Derivative Formed | Key Advantages | Considerations |
| Di-n-butylamine (DBA) | Substituted Urea | Forms highly stable derivatives.[5] Excellent ionization efficiency in ESI+ mode. Characteristic fragmentation (loss of DBA) in MS/MS aids identification.[4] Widely used and validated.[6][7] | Reagent is a liquid amine; requires careful handling. |
| 1-(2-Methoxyphenyl)piperazine (MPP) | Substituted Urea | Commonly used in occupational safety methods (e.g., NIOSH 5525).[8] The aromatic ring can provide a UV chromophore for alternative detection. | May have different chromatographic selectivity compared to DBA derivatives. |
| Tryptamine | Substituted Urea | Derivative is fluorescent, allowing for highly sensitive fluorescence detection in addition to MS.[9] | Fluorescence requires specific detector; may not be necessary if MS sensitivity is sufficient. |
| Methanol or other simple alcohols | Urethane | Simple and inexpensive reagent. Can be effective for simply quenching the isocyanate. Methanol is often used to prevent hydrolysis of isocyanates to amines during amine analysis.[4] | Resulting urethane may be less stable or have lower ionization efficiency than urea derivatives. |
For most byproduct identification studies, Di-n-butylamine (DBA) offers the best combination of reactivity, derivative stability, and MS sensitivity, making it our recommended choice.
Identifying Potential Byproducts of this compound
A successful analysis requires anticipating the likely byproducts. Based on the fundamental reactivity of isocyanates, we can predict several species in the reaction mixture.
| Byproduct Type | Structure/Description | Formation Pathway | Expected [M+H]⁺ (m/z) |
| Parent Isocyanate (DBA Deriv.) | 2-Ethoxyphenyl-DBA-urea | Reaction of this compound with DBA | 293.2227 |
| Hydrolysis Product | 2-Ethoxyaniline | Reaction of the isocyanate with trace water.[10] | 138.0862 |
| Symmetrical Urea | N,N'-bis(2-ethoxyphenyl)urea | Reaction of this compound with its hydrolysis product, 2-ethoxyaniline. | 299.1445 |
| Urethane Adduct (e.g., with Methanol) | Methyl (2-ethoxyphenyl)carbamate | Reaction of the isocyanate with a methanol solvent/reagent. | 196.0968 |
| Allophanate Adduct | Formed from the reaction of excess isocyanate with a urethane product.[3] | Varies based on urethane | e.g., 359.1605 (for Methanol Urethane + Parent Isocyanate) |
Note: Exact masses are calculated for the monoisotopic species.
Experimental Protocols
The following protocols are designed to be self-validating by ensuring complete derivatization and robust chromatographic separation.
Protocol 1: Sample Preparation and Derivatization with DBA
Causality: The objective is to instantly stop the reaction and stabilize the unreacted isocyanate. Using a pre-prepared solution of DBA in a dry, aprotic solvent is crucial to prevent side reactions with the quenching solution itself.
-
Prepare Quenching Solution: Prepare a solution of 0.1 mg/mL Di-n-butylamine (DBA) in anhydrous dichloromethane or toluene.[4] Store this solution under an inert atmosphere (e.g., nitrogen or argon).
-
Sampling: At your desired reaction time point, withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately dispense the 100 µL aliquot into a vial containing 900 µL of the DBA quenching solution. Cap and vortex thoroughly for 30 seconds. This 1:10 dilution and quenching step is critical.
-
Derivatization: Allow the vial to stand at room temperature for at least 30 minutes to ensure complete derivatization of all isocyanate species. For complex mixtures or potentially hindered isocyanates, overnight derivatization at a slightly elevated temperature (e.g., 40-60°C) can be employed.[4]
-
Final Dilution: Dilute the derivatized sample further with acetonitrile/water (50:50) to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
Protocol 2: Comparative LC-MS/MS Method
Causality: A gradient elution on a C18 column provides the necessary resolving power for separating structurally similar byproducts. High-resolution mass spectrometry allows for the determination of elemental composition from accurate mass measurements, while tandem MS (MS/MS) provides structural information through fragmentation analysis.
-
LC System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC)
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (or similar)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Q-TOF or Orbitrap-based High-Resolution Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MS1 Scan Range: m/z 100 - 1000
-
Data Acquisition: Data-Dependent Acquisition (DDA), acquiring MS/MS spectra for the top 3-5 most intense ions per scan.
-
Collision Energy: Ramped or fixed (e.g., 20-40 eV)
Trustworthiness Check: To validate this method, inject a standard of this compound that has been derivatized using Protocol 1. The resulting chromatogram should show a single major peak corresponding to the DBA-urea derivative, confirming the reaction is clean and complete. Then, spike a derivatized sample with a known amount of 2-ethoxyaniline to confirm its retention time and response, verifying the method's ability to detect the primary hydrolysis byproduct.
Conclusion
The analysis of this compound reaction mixtures is a task that demands a methodical and chemically-aware approach. Direct analysis is fraught with risk and should be avoided for reliable byproduct profiling. A strategy centered on rapid quenching and chemical derivatization—preferably with an agent like di-n-butylamine—provides the stability and analytical tractability required for accurate results. By coupling this robust sample preparation with the power of high-resolution LC-MS/MS, researchers can confidently separate, identify, and compare the byproducts formed. This enables a deeper understanding of the reaction, facilitating process optimization, ensuring product quality, and meeting the rigorous demands of drug development and materials science professionals.
References
- Kojima, K., et al. (2014). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Exposure Science & Environmental Epidemiology.
- Karlsson, D., et al. (2005). Analysis of Isocyanates with LC-MS/MS. ASTM International.
- Karlsson, D., et al. (2005). Analysis of isocyanates with LC-MS/MS. ResearchGate.
- Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist.
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). U.S. Environmental Protection Agency.
- Levin, J. O., et al. (2009). Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison. Analytical and Bioanalytical Chemistry.
- Streicher, R. P., et al. (1996). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents. American Industrial Hygiene Association Journal.
- Wu, W. S., et al. (1990). Application of Tryptamine as a Derivatizing Reagent for the Determination of Airborne Isocyanates: Part 3. Evaluation of Total Isocyanates Analysis by High-Performance Liquid Chromatography With Fluorescence and Amperometric Detection. Analyst. Referenced in Google Patents.
- Marand, Å. (2007). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
- Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene.
- Adducts of mercaptans and isocyanates. (1956). Google Patents.
- What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters.
- Isocyanate. (n.d.). Wikipedia.
- Isocyanate-based multicomponent reactions. (2024). Royal Society of Chemistry.
- Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals.
- Kégl, T., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 10. doxuchem.com [doxuchem.com]
Spectroscopic Journey: A Comparative Analysis of 2-Ethoxyphenyl Isocyanate and Its Transformation Products
For researchers, scientists, and professionals in drug development, a deep understanding of molecular transformations is paramount. The isocyanate functional group is a cornerstone of synthetic chemistry, prized for its versatile reactivity. This guide provides an in-depth spectroscopic comparison of 2-ethoxyphenyl isocyanate and its primary reaction products resulting from nucleophilic attack by an alcohol, an amine, and water. By examining the characteristic shifts and patterns in Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can clearly delineate the starting material from its derivatives, offering a robust analytical framework for reaction monitoring and product characterization.
The Subject: this compound
This compound (C₉H₉NO₂) is an aromatic isocyanate featuring an ethoxy group ortho to the highly reactive isocyanate moiety.[1] This substitution pattern influences the electronic properties and reactivity of the isocyanate group. Spectroscopic analysis of the starting material is the essential baseline for our comparative study.
The Reactions: Pathways of Nucleophilic Addition
The electron-deficient carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This guide will focus on three common and fundamental transformations:
-
Reaction with Ethanol: The addition of an alcohol to an isocyanate yields a carbamate (urethane).
-
Reaction with an Amine: The reaction with a primary amine produces a substituted urea. In this guide, we will consider the reaction with 2-ethoxyaniline.
-
Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which readily decarboxylates to yield a primary amine.
Caption: Workflow for carbamate synthesis.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1 equivalent of this compound in anhydrous tetrahydrofuran (THF).
-
To this solution, add 1.1 equivalents of absolute ethanol dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or by observing the disappearance of the isocyanate peak in the IR spectrum.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl N-(2-ethoxyphenyl)carbamate.
Synthesis of N,N'-bis(2-ethoxyphenyl)urea
Caption: Workflow for urea synthesis.
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.
-
In a separate flask, dissolve 1 equivalent of 2-ethoxyaniline in anhydrous DCM.
-
Slowly add the amine solution to the isocyanate solution at room temperature with vigorous stirring. A precipitate will likely form.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N,N'-bis(2-ethoxyphenyl)urea. [2]
Hydrolysis of this compound to 2-Ethoxyaniline
Caption: Workflow for isocyanate hydrolysis.
Procedure:
-
Dissolve this compound in a water-miscible solvent like acetone in a round-bottom flask.
-
Add an excess of water to the solution.
-
Heat the mixture to reflux for several hours. The evolution of CO₂ gas should be observed.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-ethoxyaniline. Further purification may be achieved by distillation or column chromatography.
Conclusion
The spectroscopic techniques of FTIR, NMR, and MS provide a comprehensive and complementary toolkit for the analysis of this compound and its reaction products. The disappearance of the characteristic isocyanate peak in the IR spectrum is a definitive indicator of reaction completion. Concurrently, the appearance of new signals in the ¹H and ¹³C NMR spectra, corresponding to the newly formed carbamate, urea, or amine functionalities, along with the confirmation of the expected molecular weight by mass spectrometry, allows for unambiguous product identification. This guide serves as a foundational reference for researchers working with isocyanates, enabling confident and accurate characterization of these important chemical transformations.
References
Sources
A Senior Application Scientist's Guide to the Performance Evaluation of 2-Ethoxyphenyl Isocyanate in Polyurethane Foam Formation
Authored For: Researchers, scientists, and material development professionals.
Introduction: Charting Unexplored Territory in Polyurethane Chemistry
Polyurethanes (PUs) are among the most versatile polymers, with applications spanning from flexible foams in furniture to rigid insulation in construction.[1] The properties of these materials are fundamentally dictated by the chemistry of their constituent monomers, primarily polyols and isocyanates. The workhorses of the PU foam industry are aromatic diisocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), which possess two reactive isocyanate (-NCO) groups, enabling them to build the extensive, cross-linked polymer networks essential for foam structure.[2][3]
This guide ventures into novel territory to evaluate 2-Ethoxyphenyl isocyanate , an aromatic isocyanate not traditionally used in foam applications. A review of available literature and chemical databases reveals a critical structural feature: it is a monofunctional isocyanate, possessing only one -NCO group.[4] This characteristic fundamentally precludes its use as a primary isocyanate for creating a stable, three-dimensional foam network. Instead of a cross-linker, it will act as a chain terminator , capping polymer growth.
Therefore, this document is structured not as a review of existing data, but as a comprehensive experimental framework. We will proceed with the hypothesis that this compound could serve as a reactive additive or modifier within traditional TDI or MDI-based formulations. Its unique ethoxy group (-OC2H5) and monofunctionality could potentially be leveraged to control reaction kinetics, modify cell morphology, or alter the final properties of the foam in unique ways. This guide provides the theoretical grounding and detailed experimental protocols necessary to rigorously test this hypothesis.
Section 1: Theoretical Assessment of Isocyanate Candidates
The selection of an isocyanate is a critical decision in foam formulation, directly influencing reaction speed, polymer structure, and final material properties.[5] A comparison of the molecular structure of this compound against the industry standards, TDI and MDI, reveals the theoretical basis for our experimental design.
-
This compound: This molecule features a single -NCO group attached to a benzene ring, which also bears an ethoxy group in the ortho position.
-
Monofunctionality: Its single reactive site means it can only react at one end of a polymer chain, effectively stopping further growth on that chain. This will lower the overall cross-link density of the foam network.
-
Steric Hindrance: The bulky ethoxy group adjacent to the isocyanate group may influence its reactivity compared to other aromatic isocyanates.
-
-
Toluene Diisocyanate (TDI): Typically used as a mixture of 2,4- and 2,6-isomers, TDI is a staple for flexible foams.[3] The two -NCO groups have different reactivities due to their positions relative to the methyl group, which affects the polymerization process.[6]
-
Methylene Diphenyl Diisocyanate (MDI): Both pure and polymeric MDI (pMDI) are used extensively, particularly in rigid foams.[7] MDI is known for creating rigid, durable structures.[7]
The diagram below illustrates the structural differences between these molecules.
Caption: Structural and functional comparison of isocyanates.
Section 2: Proposed Experimental Framework
To systematically evaluate the impact of this compound, a controlled, multi-stage experimental plan is required. The workflow begins with the formulation and synthesis of various foam samples, followed by comprehensive characterization of their chemical, physical, mechanical, and thermal properties.
The core of the experimental design is the creation of a series of foam formulations where this compound is incorporated as a partial substitute for the primary diisocyanate (TDI or MDI). This allows for a dose-dependent analysis of its effects.
Caption: Experimental workflow for evaluating the isocyanate modifier.
Section 3: Detailed Methodologies
Scientific integrity demands reproducible and self-validating protocols. The following methods are based on established industry standards to ensure the data generated is reliable and comparable.
Laboratory-Scale Foam Synthesis
This protocol describes a bench-scale procedure for producing free-rise polyurethane foam samples.
Causality: The NCO/OH index (the molar ratio of isocyanate groups to hydroxyl groups) is a critical parameter that governs the stoichiometry of the polymerization.[8] An index slightly above 1.0 is often used to ensure complete reaction of the polyol and to compensate for side reactions with any ambient moisture.[8] In our modified formulations, the monofunctional this compound must be accounted for in the NCO calculation to maintain a consistent index across all samples.
Protocol:
-
Component A (Polyol Premix) Preparation:
-
In a 500 mL polypropylene cup, combine a polyether polyol (e.g., a 3000 g/mol triol), a silicone surfactant, an amine catalyst, and deionized water (as the chemical blowing agent).
-
Mix with a high-shear mechanical stirrer at 2000 RPM for 60 seconds until a homogenous emulsion is formed.
-
Allow the premix to condition to a constant temperature of 25°C ± 1°C.
-
-
Component B (Isocyanate) Preparation:
-
Control Sample (0% Modifier): Weigh the required amount of the benchmark isocyanate (e.g., polymeric MDI) into a separate cup, calculated to achieve an NCO/OH index of 1.05.
-
Test Samples (X% Modifier): Prepare blends of the benchmark isocyanate and this compound. The total moles of -NCO groups must be held constant to maintain the 1.05 index. For example, for a 5% modification, 5% of the moles of diisocyanate -NCO groups are replaced by moles of this compound -NCO groups.
-
-
Foam Formation:
-
Rapidly add Component B to Component A.
-
Immediately mix at 3000 RPM for 5-7 seconds.
-
Quickly pour the reacting mixture into a 30cm x 30cm x 30cm cardboard box to allow for unrestricted foam rise.
-
Record reaction times (cream, gel, tack-free, rise) with a stopwatch.
-
-
Curing:
-
Allow the foam to cure at ambient temperature (25°C, 50% relative humidity) for at least 24 hours before cutting specimens for analysis.
-
Foam Characterization Protocols
The following standard tests provide a comprehensive performance profile of the foam.
A. Reaction Kinetics
-
Objective: To determine the influence of the modifier on the speed of the foaming reactions.
-
Method: Visual and tactile observation during the foam synthesis stage.
-
Cream Time: Time from mixing until the liquid becomes opaque and starts to rise.
-
Gel Time: Time from mixing until long, sticky polymer strings can be pulled from the foam.
-
Tack-Free Time: Time from mixing until the foam surface is no longer sticky to the touch.
-
Rise Time: Time from mixing until the foam reaches its maximum height.
-
B. Physical Properties
-
Objective: To characterize the foam's density and cellular structure.
-
Apparent Density (ASTM D1622):
-
Cut a precise cubic specimen (e.g., 50mm x 50mm x 50mm) from the core of the foam block.
-
Measure its dimensions accurately with calipers.
-
Weigh the specimen on an analytical balance.
-
Calculate density as mass divided by volume.[9]
-
-
Cell Size and Anisotropy (ASTM D3576):
-
Cut a thin slice from the foam core, parallel to the rise direction.
-
Analyze the surface using a scanning electron microscope (SEM) or a digital microscope.
-
Use image analysis software to measure the average cell diameter in directions parallel and perpendicular to foam rise.[10] The ratio of these diameters gives the cell anisotropy index.
-
C. Mechanical Properties
-
Objective: To evaluate the foam's ability to withstand mechanical stress.
-
Compressive Strength (ASTM D1621):
-
Use a universal testing machine (UTM) with compression platens.
-
Place a cubic specimen (50mm x 50mm x 50mm) at the center of the lower platen.
-
Apply a compressive load parallel to the foam rise direction at a constant rate (e.g., 2.5 mm/min).
-
Record the stress at 10% strain, which is reported as the compressive strength.[9]
-
-
Tensile Strength & Elongation (ASTM D3574, Test E):
-
Cut a "dog-bone" shaped specimen from the foam using a die.
-
Mount the specimen in the grips of a UTM.
-
Apply a tensile load at a constant rate (e.g., 500 mm/min) until the specimen fails.[11]
-
Tensile strength is the maximum stress reached. Elongation is the percentage change in length at the point of failure.
-
D. Thermal Properties
-
Objective: To assess the foam's stability and behavior at different temperatures.
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the foam into a TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) from ambient to ~600°C.
-
The resulting plot of mass vs. temperature reveals thermal degradation stages. The temperature at 5% mass loss (Td5%) is a key indicator of thermal stability.[12]
-
-
Dynamic Mechanical Analysis (DMA):
-
Cut a rectangular specimen (e.g., 50mm x 12mm x 3mm).
-
Mount the specimen in the DMA clamp (e.g., single cantilever).
-
Apply a small, oscillating sinusoidal strain and sweep the temperature (e.g., from -50°C to 200°C).
-
The peak of the tan(delta) curve indicates the glass transition temperature (Tg), representing the transition from a rigid, glassy state to a softer, rubbery state.[13]
-
Section 4: Anticipated Data & Interpretation
The data from these experiments should be organized systematically to facilitate comparison between the control and modified foams.
Table 1: Reaction Kinetics and Physical Properties
| Isocyanate System | Modifier % | Cream Time (s) | Gel Time (s) | Rise Time (s) | Core Density ( kg/m ³) | Avg. Cell Size (µm) |
|---|---|---|---|---|---|---|
| MDI Control | 0% | |||||
| MDI + Modifier | 1% | |||||
| MDI + Modifier | 2% |
| MDI + Modifier | 5% | | | | | |
Interpretation: An increase in gel time relative to cream time could suggest that the modifier is slowing the network-building (gelling) reaction. Changes in density or cell size could indicate that the modifier affects the viscosity of the reacting mixture or the stability of the cell walls.
Table 2: Mechanical and Thermal Properties
| Isocyanate System | Modifier % | Compressive Strength @10% (kPa) | Tensile Strength (kPa) | Elongation at Break (%) | Td5% (°C) | Tg (°C) |
|---|---|---|---|---|---|---|
| MDI Control | 0% | |||||
| MDI + Modifier | 1% | |||||
| MDI + Modifier | 2% |
| MDI + Modifier | 5% | | | | | |
Interpretation: A dose-dependent decrease in compressive and tensile strength would strongly support the hypothesis that this compound acts as a chain terminator, reducing the cross-link density and structural integrity of the foam.[13] A decrease in the glass transition temperature (Tg) would also be consistent with a less constrained, lower cross-linked polymer network.
Conclusion
While this compound is structurally unsuitable as a primary isocyanate for polyurethane foam, it presents an intriguing possibility as a reactive modifier. Its monofunctional nature is predicted to disrupt the polymer network, likely leading to reduced mechanical and thermal properties. However, this effect, if controllable, could be harnessed to intentionally engineer foams with higher flexibility or unique cell structures. The experimental framework detailed in this guide provides a rigorous and scientifically sound pathway for researchers to quantify these effects, transforming a theoretical curiosity into empirical knowledge and potentially unlocking new avenues for polyurethane foam formulation.
References
- Polyurethane Foam Association. (n.d.). Industry Standards.
- DDL, Inc. (n.d.). ASTM D3574 Polyurethane Foam Testing.
- SprayFoamMagazine.com. (n.d.). Polyurethane Foam ASTM Test Methods.
- ADMET. (2025). Understanding ASTM D3574: Flexible Cellular Materials Testing.
- TestResources. (n.d.). ASTM D3574 Testing Equipment for Flexible Cellular Urethane Foams.
- Pinto, M. L. (2010). Formulation, Preparation, and Characterization of Polyurethane Foams. Journal of Chemical Education.
- American Chemical Society. (2021). Introduction to Polyurethane Chemistry. ACS Publications.
- MDPI. (n.d.). Development and Characterization of Tailored Polyurethane Foams for Shock Absorption.
- Taylor & Francis Online. (n.d.). Shear characterization in soft polyurethane foams: A critical comparison among experimental approaches.
- ResearchGate. (2010). Formulation, Preparation, and Characterization of Polyurethane Foams.
- American Chemical Society. (2023). Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series.
- National Center for Biotechnology Information. (2023). Three-Dimensional Characterization of Polyurethane Foams Based on Biopolyols. PMC.
- MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- Google Patents. (n.d.). Bio-based aromatic diisocyanates for preparation of polyurethanes.
- Global Substance Registration System. (n.d.). This compound.
- Georganics. (n.d.). This compound - High purity.
- Sabtech. (2025). How to Choose Between TDI and MDI in Flexible PU Foam Applications?.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C9H9NO2, 25 grams.
- MPC. (n.d.). MDI vs TDI: Which Isocyanate is Best for Your Thermoset Polyurethane Needs?.
- ResearchGate. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- National Center for Biotechnology Information. (2020). Rigid Polyurethane Foams with Various Isocyanate Indices Based on Polyols from Rapeseed Oil and Waste PET. PMC.
- YouTube. (2025). How Does Isocyanate Affect Polyurethane Properties?.
- PSI Urethanes. (2023). TDI vs MDI in Polyurethane | Key Differences Revealed.
- International Isocyanate Institute. (n.d.). MDI and TDI: Safety, Health and the Environment.
- Royal Society of Chemistry. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. l-i.co.uk [l-i.co.uk]
- 3. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. youtube.com [youtube.com]
- 6. diisocyanates.org [diisocyanates.org]
- 7. mearthane.com [mearthane.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 10. ddltesting.com [ddltesting.com]
- 11. professionaltesting.us [professionaltesting.us]
- 12. mdpi.com [mdpi.com]
- 13. Rigid Polyurethane Foams with Various Isocyanate Indices Based on Polyols from Rapeseed Oil and Waste PET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Ethoxyphenyl Isocyanate with Common Functional Groups
This guide provides an in-depth analysis of the cross-reactivity of 2-ethoxyphenyl isocyanate, a crucial reagent in bioconjugation, polymer synthesis, and drug development. Understanding its reaction kinetics and selectivity with various functional groups is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring the desired product yield and purity. We will explore the reactivity of this compound with primary amines, alcohols, thiols, and water, providing supporting data and detailed experimental protocols for comparative analysis.
The Isocyanate Functional Group: An Electrophilic Hub
The reactivity of this compound is governed by the isocyanate group (-N=C=O). The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, thiols, and even water. The fundamental reaction mechanism is a nucleophilic addition to the carbon-nitrogen double bond.[1]
Caption: General mechanism of isocyanate reaction with a nucleophile (H-X-R').
The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring influences the reactivity through both electronic and steric effects. It is an electron-donating group, which can slightly reduce the electrophilicity of the isocyanate carbon compared to an unsubstituted phenyl isocyanate. Sterically, its presence may hinder the approach of bulky nucleophiles.
Comparative Reactivity: A Hierarchy of Nucleophiles
The rate of reaction with this compound is highly dependent on the nucleophilicity of the attacking functional group. The generally accepted order of reactivity for uncatalyzed reactions is:
Primary Aliphatic Amines > Primary Aromatic Amines > Alcohols > Thiols > Water
This hierarchy is a critical consideration in experimental design, particularly when multiple reactive groups are present in a molecule.
Reaction with Amines: The Formation of Ureas
The reaction between this compound and a primary or secondary amine is typically the most rapid and exothermic, yielding a stable substituted urea.[2] This reaction is often complete within minutes at room temperature and generally does not require a catalyst.[3] The high reactivity is attributed to the strong nucleophilicity and moderate steric hindrance of primary amines.
-
Mechanism: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate.
-
Application: This robust reaction is widely used for amine protection in organic synthesis, derivatization for analytical purposes, and forming crosslinks in polymer systems.[4][5]
Caption: Reaction of this compound with a primary amine.
Reaction with Alcohols: The Synthesis of Carbamates (Urethanes)
Alcohols react with isocyanates to form carbamates, commonly known as urethanes. This reaction is fundamental to the polyurethane industry.[6] The reaction rate is significantly slower than with amines and is influenced by the structure of the alcohol (primary alcohols react faster than secondary ones) and the presence of catalysts.[6][7]
-
Mechanism: The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the isocyanate carbon. The mechanism can be complex, sometimes involving multiple alcohol molecules acting as a proton shuttle.[6]
-
Catalysis: To achieve practical reaction times, catalysts such as tertiary amines (e.g., DABCO) or organotin compounds (e.g., dibutyltin dilaurate, DBTDL) are often employed.[8]
Caption: Reaction of this compound with an alcohol.
Reaction with Thiols: Forming Thiocarbamates
Thiols react with isocyanates to produce thiocarbamates. In the absence of a catalyst, this reaction is generally slower than the reaction with alcohols.[1] However, its rate can be dramatically increased with the use of a base catalyst.
-
Mechanism: The reaction is a "click" type reaction, proceeding efficiently under specific conditions.[9] Basic catalysts, such as tertiary amines or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonate the thiol to form a highly nucleophilic thiolate anion, which then rapidly attacks the isocyanate.[9][10]
-
Catalysis: The choice of catalyst is crucial. Strong bases are highly effective.[11] This catalytic pathway makes the thiol-isocyanate reaction a powerful tool for creating functional materials and bioconjugates under controlled conditions.
Caption: Reaction of this compound with a thiol.
Reaction with Water: Hydrolysis and Side Reactions
Water is a competing nucleophile in many reactions involving isocyanates. The reaction is undesirable when targeting other functional groups and necessitates the use of anhydrous solvents.
-
Mechanism: The initial reaction forms an unstable carbamic acid, which rapidly decomposes to yield an amine and carbon dioxide gas.[12][13] The newly formed amine is highly nucleophilic and will quickly react with another molecule of this compound to form a symmetrically disubstituted urea.[14]
-
Implications: This side reaction consumes two equivalents of isocyanate for every mole of water, leading to reduced yields of the desired product and the formation of insoluble urea byproducts.
Caption: Hydrolysis of this compound, a multi-step side reaction.
Quantitative Comparison of Reactivity
To provide a quantitative comparison, we present a summary of relative reaction rates. These are generalized and can be influenced by specific substrates, solvents, and catalysts.
| Functional Group | Nucleophile | Product | Relative Rate (Uncatalyzed) | Catalyst Requirement |
| Primary Amine | R-NH₂ | Urea | ~1000 | None |
| Alcohol | R-OH | Carbamate | ~1 | Often required (e.g., DBTDL) |
| Thiol | R-SH | Thiocarbamate | < 1 | Required for high yield (e.g., DBU) |
| Water | H₂O | Amine + CO₂ | ~1 | None (undesired reaction) |
Table 1: Relative reactivity of this compound with various nucleophiles.
Experimental Protocol: Kinetic Analysis of Cross-Reactivity
This section provides a robust, self-validating protocol for comparing the reaction rates of this compound with different nucleophiles using in-situ FT-IR spectroscopy. This technique allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic isocyanate peak.[15]
Objective
To determine the relative rate constants for the reaction of this compound with a primary amine (e.g., n-butylamine), an alcohol (e.g., n-butanol), and a thiol (e.g., n-butanethiol).
Materials & Equipment
-
This compound
-
n-Butylamine
-
n-Butanol
-
n-Butanethiol
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Catalyst (e.g., Dibutyltin dilaurate for alcohol, DBU for thiol)
-
FT-IR spectrometer with an in-situ attenuated total reflectance (ATR) probe[15]
-
Thermostated reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Oven-dried glassware
Experimental Workflow
Caption: Workflow for kinetic analysis of isocyanate cross-reactivity via FT-IR.
Detailed Procedure
-
Preparation:
-
Causality: All reagents and solvents must be anhydrous to prevent the competing hydrolysis reaction.[13] Glassware must be oven-dried and cooled under an inert atmosphere.
-
Prepare 0.1 M stock solutions of this compound, each nucleophile, and catalysts in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
In a thermostated vessel under a nitrogen atmosphere, add a defined volume of the nucleophile stock solution. Use a large excess of the nucleophile (e.g., 10 equivalents) to ensure pseudo-first-order kinetics with respect to the isocyanate.
-
For the alcohol and thiol reactions, add the appropriate catalyst at this stage.
-
Immerse the FT-IR probe and allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Initiation and Monitoring:
-
Record a baseline FT-IR spectrum.
-
Inject the this compound stock solution to start the reaction and immediately begin recording spectra at regular intervals (e.g., every 60 seconds).
-
Monitor the decrease in the absorbance of the sharp isocyanate stretching band around 2250-2275 cm⁻¹.[1]
-
-
Data Analysis:
-
Trustworthiness: This protocol is self-validating. The clean disappearance of the isocyanate peak and the concurrent appearance of product peaks (e.g., urea C=O stretch ~1640 cm⁻¹, urethane C=O stretch ~1700 cm⁻¹) confirms the reaction pathway.
-
Plot the natural logarithm of the isocyanate peak absorbance versus time. For a pseudo-first-order reaction, this should yield a straight line.
-
The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
Compare the k' values obtained for the amine, alcohol, and thiol to establish their relative reactivity under the tested conditions.
-
Conclusion
The cross-reactivity of this compound is a well-defined process governed by the principles of nucleophilicity. Primary amines exhibit the highest reactivity, followed by alcohols and thiols, whose reactions are often dependent on catalysis. Water presents a significant competing reaction pathway that must be mitigated through the use of anhydrous conditions. By understanding these relative reactivities and employing robust analytical methods like in-situ FT-IR, researchers can selectively target specific functional groups, leading to more efficient syntheses, cleaner reaction profiles, and higher-purity products in drug development and materials science.
References
- BenchChem. (n.d.). Cross-reactivity studies of isopropyl isocyanate with other functional groups.
- Fent, K. W., et al. (2010). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring.[16]
- Streicher, R. P., et al. (2004). Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- Gawade, S. S., et al. (2022).
- Peralta, G. L., et al. (2003). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.[6]
- Lee, T., et al. (2012). Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. Macromolecules.[19]
- Schw-etlick, K., et al. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.[8]
- Wicks, D. A., & Wicks, Z. W. (2001). Kinetics of Reactions of Blocked Isocyanates.
- Velappan, A. B., et al. (2019). Supporting Information for: 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Royal Society of Chemistry.[2]
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie.[7]
- Velappan, A. B., et al. (2019). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers.[4]
- Davis, M. C., et al. (2020). Catalyzed Reaction of Isocyanates (RNCO)
- Bailey, M. E., et al. (1956). Mechanism of Isocyanate Reactions with Ethanol. Industrial & Engineering Chemistry.[21]
- Zieleniewska, M., et al. (2018). Thermochemical studies of some alcohol–isocyanate reactions. Journal of Thermal Analysis and Calorimetry.[22]
- Iwakura, Y., & Okada, H. (1969). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Bulletin of the Chemical Society of Japan.[11]
- Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Talanta.[23]
- Schupp, T., & Plehiers, P. (2022). Schematic hydrolysis of an aromatic isocyanate and subsequent formation...
- ResearchGate. (n.d.). Reaction of isocyanates with alcohols.
- Kivilompolo, M., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements.
- Macosko, C. W., et al. (1987). Kinetics of isocyanate amine reactions. Experts@Minnesota.[26]
- ResearchGate. (n.d.). The Chemistry of the Thiol Groups.
- Velappan, A. B., et al. (2019). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for amine protection/deprotection sequence.
- Singh, J., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences.[28]
- ResearchGate. (n.d.). Hydrolysis reaction of isocyanate.
- Chemistry Stack Exchange. (2016). Basic Hydrolysis of Isocyanates.
- Iannelli, F., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.[5]
- Giménez-Arnau, E., et al. (2017). Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane-4,4′-diisocyanate.
- Thiele, R., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites.[31]
- Kim, Y., et al. (2021).
- Maciel, E. V. S., et al. (2022). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Food Chemistry.[32]
- Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development.[33]
- Mori, T., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst.[34]
- Georganics. (n.d.). This compound.
- de la Torre, D., et al. (2023). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Serra, A., et al. (2015). Preparation of poly(thiourethane)
- McGaw, E. A., et al. (n.d.). Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatography Time of Flight Mass Spectrometry. ORBi.[37]
- El Kihel, A., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
A Senior Application Scientist's Guide to Benchmarking 2-Ethoxyphenyl Isocyanate in Covalent Drug Discovery
Introduction: The Rising Tide of Covalent Modifiers in Drug Discovery
The paradigm of drug design has seen a resurgence of interest in covalent inhibitors. These molecules form a stable, covalent bond with their target protein, offering distinct advantages such as prolonged duration of action, high potency, and the ability to target shallow binding pockets often considered "undruggable" by non-covalent means.[1][2] Isocyanates represent a class of electrophiles that readily react with nucleophilic amino acid residues on proteins, primarily the ε-amino group of lysine, to form stable urea linkages.[3][4] The choice of isocyanate is critical, as its reactivity and selectivity profile dictates both on-target efficacy and off-target toxicity.
This guide provides an in-depth technical comparison of 2-ethoxyphenyl isocyanate against other common isocyanates used in drug discovery. We will delve into the chemical principles governing their reactivity, provide detailed experimental protocols for head-to-head benchmarking, and present a framework for data analysis. This document is intended for researchers, chemists, and drug development professionals seeking to rationally select and validate electrophilic warheads for their covalent drug discovery programs.
The Chemical Nuances of Isocyanate Reactivity
The reactivity of an isocyanate is governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic and steric properties of its substituent (the 'R' group in R-N=C=O). A fundamental understanding of these principles is crucial for predicting and interpreting experimental outcomes.
Aryl vs. Alkyl Isocyanates: Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[5] The aromatic ring can delocalize the negative charge that develops on the nitrogen atom during the transition state of nucleophilic attack, thereby stabilizing it and lowering the activation energy. However, this enhanced reactivity can be a double-edged sword, potentially leading to lower selectivity and faster hydrolysis in aqueous environments.[6]
The Influence of Aromatic Ring Substituents: Substituents on an aromatic isocyanate ring play a pivotal role in fine-tuning its reactivity.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the isocyanate carbon, leading to higher reaction rates. Conversely, electron-donating groups (e.g., -OCH₃, -OC₂H₅, -CH₃) decrease reactivity by donating electron density to the ring.[7]
-
Steric Effects: Substituents at the ortho position can physically hinder the approach of a nucleophile to the isocyanate carbon. This steric hindrance increases the activation energy and slows the reaction rate, irrespective of the substituent's electronic properties.[8]
Spotlight on this compound
This compound presents a fascinating case where these effects are combined. The ortho-ethoxy group is:
-
Electron-Donating: Through resonance, it donates electron density to the aromatic ring, which would be expected to decrease the intrinsic reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.
-
Sterically Hindering: Its position adjacent to the isocyanate functionality introduces steric bulk, which is also expected to decrease the reaction rate.
This combination suggests that this compound may be less reactive than phenyl isocyanate or para-substituted electron-donating isocyanates. However, this attenuated reactivity could be highly advantageous in a drug discovery context, potentially leading to greater selectivity for a target lysine residue within a specific protein-binding pocket over more solvent-exposed nucleophiles. Studies on the closely related 2-methoxyphenyl isocyanate have shown its high chemoselectivity for amines over other nucleophiles like hydroxyl or thiol groups, supporting this hypothesis.[9][10]
Benchmarking Framework: A Head-to-Head Comparison
To objectively evaluate this compound, it must be benchmarked against a panel of other isocyanates. This panel should ideally include:
-
Phenyl Isocyanate: An unsubstituted aromatic baseline.
-
4-Ethoxyphenyl Isocyanate: An isomer to dissect ortho vs. para effects.
-
4-Nitrophenyl Isocyanate: An activated aromatic isocyanate.
-
Methyl Isocyanate: A simple, reactive aliphatic isocyanate.
The following sections outline the key experiments to determine the reactivity, selectivity, and stability of these compounds.
Diagram: Isocyanate Reactivity and Covalent Bond Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
A Senior Application Scientist's Guide to the Thermal Analysis of Polyurethanes: A Comparative Study of Isocyanate Influence
Introduction: The Isocyanate Backbone of Polyurethane Performance
Polyurethanes (PUs) represent one of the most versatile classes of polymers, with applications spanning from flexible foams in furniture and rigid insulation in construction to high-performance elastomers, coatings, and adhesives.[1] This remarkable adaptability stems from the ability to precisely tune their chemical structure. The fundamental building blocks of polyurethanes are polyols and isocyanates, which react via a polyaddition process to form the characteristic urethane linkage.[2][3][4]
While the polyol component primarily governs the flexibility and soft segment properties of the polymer, the choice of isocyanate is a critical determinant of the hard segment characteristics, profoundly influencing the material's overall thermal stability, mechanical strength, and degradation behavior.[1][5] For researchers, scientists, and drug development professionals working with these materials, understanding how different isocyanates impact thermal properties is paramount for predicting material performance, ensuring product longevity, and designing polymers for specific, demanding applications.
This guide provides an in-depth comparison of the thermal properties of polyurethanes synthesized from common aromatic and aliphatic isocyanates. We will delve into the causality behind their performance differences, supported by data from key thermal analysis techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
Fundamentals of Isocyanate Chemistry in Polyurethane Synthesis
The core of polyurethane formation is the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol.[4] The structure of the isocyanate molecule dictates the rigidity, packing efficiency, and intermolecular forces within the hard segments of the polymer, which in turn defines its thermal and mechanical properties.[6] Isocyanates are broadly categorized into two main families: aromatic and aliphatic.
-
Aromatic Isocyanates: These contain the NCO group attached to an aromatic ring.[7] The presence of these rigid, planar rings enhances molecular stiffness and promotes strong intermolecular π-π stacking interactions. The two most prevalent aromatic isocyanates are:
-
Methylene Diphenyl Diisocyanate (MDI): Known for producing polyurethanes with high strength, rigidity, and excellent thermal stability.[8]
-
Toluene Diisocyanate (TDI): Widely used for flexible foams, TDI-based PUs are generally more flexible but less thermally stable than their MDI counterparts.[8][9]
-
-
Aliphatic Isocyanates: In these molecules, the NCO group is attached to a non-aromatic, open-chain hydrocarbon structure.[10][11] This leads to more flexible polymer chains. Key examples include:
-
Hexamethylene Diisocyanate (HDI): Imparts excellent flexibility and, crucially, superior UV stability, making it ideal for coatings exposed to sunlight.[12][13]
-
Isophorone Diisocyanate (IPDI): A cycloaliphatic isocyanate that offers a good balance of flexibility, toughness, and UV resistance.[12][13]
-
The structural differences are visualized below.
Caption: Common Aromatic and Aliphatic Isocyanate Structures.
Principles of Key Thermal Analysis Techniques
To objectively compare polyurethanes, we rely on a suite of thermal analysis techniques that probe their properties as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated at a constant rate.[14][15] This technique is indispensable for determining the thermal stability and decomposition profile of a polymer. Key data points include the onset temperature of decomposition and the temperatures at which maximum rates of weight loss occur.[16]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[17] It is used to detect physical transitions such as the glass transition temperature (Tg), where the polymer changes from a rigid, glassy state to a more rubbery state, and melting temperature (Tm) for crystalline domains.[17][18]
-
Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique that measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, or frequency.[17][19] It provides information on the viscoelastic behavior of the polymer. The storage modulus (E') represents the elastic response (stiffness), while the peak of the tan delta (the ratio of loss modulus to storage modulus) provides a precise measurement of the glass transition temperature (Tg).[20]
Comparative Thermal Analysis: Isocyanate Structure vs. Performance
The choice of isocyanate creates distinct thermal signatures in the resulting polyurethane. The primary distinction lies between aromatic and aliphatic structures.
Aromatic vs. Aliphatic Polyurethanes
Polyurethanes derived from aromatic isocyanates like MDI and TDI generally exhibit higher thermal stability than those made from aliphatic isocyanates like HDI and IPDI.[5][21]
-
Thermal Stability (TGA): The rigid aromatic rings in MDI and TDI require more thermal energy to induce chain scission. Consequently, their decomposition onset temperatures are significantly higher. Aliphatic PUs, with their more flexible chains, begin to decompose at lower temperatures.[5][21]
-
Glass Transition (DSC/DMA): The restricted chain mobility imposed by the bulky aromatic groups results in a higher glass transition temperature (Tg) for aromatic PUs compared to the more flexible aliphatic PUs.[10]
-
Mechanical Properties (DMA): Aromatic PUs typically display a higher storage modulus (E') in their glassy state, indicating greater stiffness and rigidity.
MDI vs. TDI: A Tale of Two Aromatics
Within the aromatic family, MDI-based polyurethanes consistently demonstrate superior thermal performance compared to TDI-based ones.[9][16]
-
Thermal Stability (TGA): MDI's more stable molecular structure and higher symmetry contribute to a higher thermal stability.[9] MDI-based PUs often show a decomposition onset 20-30°C higher than comparable TDI-based formulations. The primary decomposition of the urethane linkage typically occurs between 200°C and 250°C.[16]
-
Mechanical Performance (DMA): MDI imparts greater rigidity, resulting in a higher storage modulus and often a higher Tg. This makes MDI the preferred choice for applications requiring structural integrity and resistance to deformation at elevated temperatures.[8][22]
Summary of Quantitative Data
The following table summarizes typical thermal property ranges for polyurethanes derived from different isocyanates. Note: These values are representative and can vary significantly based on the polyol, chain extender, and overall formulation.
| Property | MDI (Aromatic) | TDI (Aromatic) | HDI (Aliphatic) | IPDI (Aliphatic) |
| TGA Onset of Decomposition (T_onset) | 300 - 350°C | 280 - 320°C | 250 - 300°C | 260 - 310°C |
| DSC/DMA Glass Transition Temp. (T_g) | -30 to 90°C | -50 to 70°C | -60 to 20°C | -50 to 40°C |
| DMA Storage Modulus (E') at 25°C | High | Moderate-High | Low-Moderate | Moderate |
| UV Stability | Poor | Poor | Excellent | Excellent |
Data compiled from principles discussed in cited literature.[10][13][16][21][23]
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible data, a systematic approach to thermal analysis is crucial. The following protocols outline the standard procedures for analyzing polyurethane samples.
Workflow for Comparative Thermal Analysis
Caption: Workflow for comparative thermal analysis of polyurethanes.
Detailed Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polyurethane samples.
-
Methodology:
-
Sample Preparation: Ensure the polyurethane samples are clean, dry, and free of any residual solvent. A sample mass of approximately 5-10 mg is recommended to minimize thermal gradients.[16]
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer.
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[16] An air (oxidative) atmosphere can also be used to simulate different environmental conditions, which typically accelerates degradation.[24][25]
-
Heating Rate: A linear heating rate of 10°C/min or 20°C/min is standard.[16][24] Slower rates can improve resolution of overlapping decomposition events.[15]
-
Temperature Range: From ambient temperature to approximately 600-800°C, ensuring complete decomposition is captured.
-
-
Procedure: a. Place the prepared sample in the TGA crucible (typically platinum or alumina). b. Tare the balance to zero. c. Begin the heating program under the specified atmosphere. d. Continuously record the sample weight as a function of temperature.
-
Data Analysis: a. Plot the percentage of weight loss versus temperature. b. The onset of decomposition is determined from the initial significant weight loss. c. The derivative of the weight loss curve (DTG) is plotted to identify the temperatures of maximum decomposition rates, which appear as peaks.[16]
-
Detailed Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyurethane samples.
-
Methodology:
-
Sample Preparation: A small sample of the polyurethane (5-10 mg) is hermetically sealed in an aluminum pan to ensure good thermal contact and prevent any loss of volatiles.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Program: A heat-cool-heat cycle is recommended to erase the prior thermal history of the sample.
-
1st Heat: Ramp from ambient to a temperature above the expected melting point (e.g., 200°C) at 10°C/min.
-
Cool: Cool the sample to a low temperature (e.g., -80°C) at a controlled rate.
-
2nd Heat: Ramp from -80°C to 200°C at 10°C/min. Data from this second heating scan is typically used for analysis.
-
-
-
Procedure: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Begin the temperature program. c. Record the differential heat flow between the sample and the reference.
-
Data Analysis: a. Plot heat flow versus temperature. b. The glass transition (Tg) is identified as a step-change in the baseline of the heat flow curve.[18] c. The melting temperature (Tm) is identified as an endothermic peak.
-
Detailed Protocol: Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties (stiffness, damping) and accurately determine the glass transition temperature (Tg).
-
Methodology:
-
Sample Preparation: Prepare a rectangular sample with uniform dimensions (e.g., film or small bar). The exact dimensions will depend on the instrument clamp being used (e.g., tension, dual cantilever).[19][20]
-
Instrument Setup:
-
Instrument: Dynamic Mechanical Analyzer.
-
Fixture: Select a suitable fixture, such as film tension or cantilever bending.
-
Temperature Program: Ramp from a sub-ambient temperature (e.g., -100°C) to a temperature where the material is rubbery or flowing (e.g., 150°C) at a heating rate of 2-3°C/min.[19]
-
Frequency: A standard frequency of 1 Hz is typically used.[19]
-
Strain/Stress: Apply a small oscillatory strain within the material's linear viscoelastic region.
-
-
Procedure: a. Mount the sample in the DMA clamps. b. Apply a static force to keep the sample taut (in tension mode). c. Begin the temperature sweep, oscillating the sample at the set frequency and amplitude. d. Record storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Data Analysis: a. Plot E', E'', and tan delta versus temperature. b. The glass transition (Tg) is most accurately identified as the temperature at the peak of the tan delta curve. A significant drop in the storage modulus (E') also occurs in the Tg region.[17]
-
Conclusion: Tailoring Polyurethane Performance Through Isocyanate Selection
The thermal analysis of polyurethanes unequivocally demonstrates that the choice of isocyanate is a foundational factor in dictating material performance. The rigid, planar structure of aromatic isocyanates like MDI and TDI leads to polyurethanes with higher thermal stability and mechanical stiffness compared to their more flexible aliphatic counterparts. Within the aromatic class, the superior symmetry and stability of MDI consistently yield materials with a higher decomposition temperature than TDI.
This understanding, supported by robust and reproducible data from TGA, DSC, and DMA, empowers researchers and developers to make informed decisions. By selecting the appropriate isocyanate, one can rationally design polyurethanes with a thermal performance profile precisely tailored to the demands of the intended application—from a UV-stable, flexible coating based on an aliphatic isocyanate to a high-strength, heat-resistant structural component derived from MDI.
References
- How Does Isocyanate Affect Polyurethane Properties?Chemistry For Everyone - YouTube.
- Characterization of Polyurethane resins (PU) by Thermal Gravimetric Analysis (TGA).Creative Proteomics.
- Introduction to Polyurethane Chemistry.American Chemical Society.
- A Comparative Thermal Analysis of TDI and MDI Based Polyurethanes.Benchchem.
- Characterization of Polyurethane by TGA and Hi-Res TGA.Covalent Metrology.
- Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions.Journal of Sustainable Development of Energy, Water and Environment Systems.
- Polyurethane Formulation: the Chemistry of Isocyanate and Polyols.Dongsen Chemicals.
- The chemistry of polyurethanes.Lawrence Industries.
- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.MDPI.
- Differential scanning calorimetry (DSC) measurements of polyurethane.ResearchGate.
- THERMAL SOLUTIONS - Characterization of Polyurethane by TGA and Hi-ResTM TGA.TA Instruments.
- Characterization of Polyurethane Hot Melt Adhesive by DSC and DMA.TA Instruments.
- Isocyanates - Overview.Occupational Safety and Health Administration (OSHA).
- Investigation of the Effect of Diisocyanate on the Thermal Degradation Behavior and Degradation Kinetics of Polyether-Based Polyurethanes.Taylor & Francis.
- Isocyanates as Precursors to Biomedical Polyurethanes.AIDIC.
- Different Types of Polyurethanes | Polyols, Isocyanates.YouTube.
- DMA Investigation on Polyurethane (PUR).CORE.
- How to Choose Between TDI and MDI in Flexible PU Foam Applications?Sabtech.
- DSC Technology: An Enhanced Tool for Coatings Analysis.PCI Magazine.
- Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions.SDEWES Centre.
- Thermal and Mechanical Analysis of Polyurethane Memory Foam.TA Instruments.
- A new study of dynamic mechanical analysis and the microstructure of polyurethane foams filled.National Institutes of Health (NIH).
- Characterisation of Polyurethane Coatings Using Thermoanalytical Techniques.ResearchGate.
- Thermal Degradation of Polyurethane Bicomponent Systems in Controlled Atmospheres.ResearchGate.
- Reticulation of Aqueous Polyurethane Systems Controlled by DSC Method.MDPI.
- TDI vs MDI in Polyurethane | Key Differences Revealed.PSI Urethanes.
- Green Polyurethanes from Renewable Isocyanates and Biobased White Dextrins.National Institutes of Health (NIH).
- Polyurethane and Its Composites: Synthesis to Application.American Chemical Society.
- The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.National Institutes of Health (NIH).
- MDI vs TDI: Which Isocyanate is Best for Your Thermoset Polyurethane Needs?GPC.
- Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review.Lifescience Global.
- The thermal decomposition of polyurethanes and polyisocyanurates.DeepDyve.
- The thermal decomposition of polyurethanes and polyisocyanurates.SciSpace.
- Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry.OSTI.gov.
- Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review.ResearchGate.
- Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment.MDPI.
- Thermal degradation of urethane modified polyisocyanurate foams based on aliphatic and aromatic polyester polyol.ResearchGate.
- DMA of TPU Films and the Modelling of Their Viscoelastic Properties for Noise Reduction in Jet Engines.MDPI.
- Mechanical Characterization of a PUR Foam by Means of DMA − Statically and Dynamically, No Problem!NETZSCH Analyzing & Testing.
- Difference Between Aliphatic and Aromatic Polyurethane.Pediaa.com.
- Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior.RSC Publishing.
- TGA (a) and DTGA (b) curves for polyurethanes.ResearchGate.
- Thermal Analysis of Polyurethane Dispersions Based on Different Polyols.SciSpace.
- Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison.Dongsen Chemicals.
- A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams.MDPI.
- Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings.Pflaumer Brothers.
- Aromatic and Aliphatic polyurethanes.Bounce Back Surfaces.
- Infrared thermal analysis of polyurethane block polymers.Taylor & Francis Online.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. doxuchem.com [doxuchem.com]
- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. doxuchem.com [doxuchem.com]
- 8. mearthane.com [mearthane.com]
- 9. How to Choose Between TDI and MDI in Flexible PU Foam Applications? | Sabtech [sabtechmachine.com]
- 10. differencebetween.com [differencebetween.com]
- 11. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 12. l-i.co.uk [l-i.co.uk]
- 13. pflaumer.com [pflaumer.com]
- 14. Characterization of Polyurethane resins (PU) by Thermal Gravimetric Analysis (TGA) - STEMart [ste-mart.com]
- 15. tainstruments.com [tainstruments.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tainstruments.com [tainstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. A new study of dynamic mechanical analysis and the microstructure of polyurethane foams filled - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. psiurethanes.com [psiurethanes.com]
- 23. mdpi.com [mdpi.com]
- 24. sdewes.org [sdewes.org]
- 25. sdewes.org [sdewes.org]
A Comparative Study of Catalysts for Urethane Formation with 2-Ethoxyphenyl Isocyanate: A Guide for Researchers
This guide provides a comprehensive comparison of catalysts for the formation of urethanes from 2-ethoxyphenyl isocyanate and a model alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the kinetics and mechanisms of this crucial reaction, offering data-driven insights to guide catalyst selection in your synthetic endeavors.
Introduction: The Significance of Catalysis in Urethane Synthesis
Urethane linkages are fundamental building blocks in a vast array of polymeric materials, coatings, and, critically, in the synthesis of complex pharmaceutical intermediates. The reaction between an isocyanate and an alcohol to form a urethane is often slow at ambient temperatures and can be complicated by side reactions. Catalysts are therefore essential to control the reaction rate, improve selectivity, and ensure high yields under mild conditions.
The choice of catalyst is paramount, as its activity and selectivity are highly dependent on the electronic and steric nature of both the isocyanate and the alcohol. This compound, with its ortho-ethoxy substituent, presents a unique case study. The electron-donating nature of the ethoxy group and its steric bulk can significantly influence the reactivity of the isocyanate group, making the selection of an appropriate catalyst a non-trivial task. This guide provides a systematic evaluation of common urethane catalysts to elucidate their relative efficiencies with this specific substrate.
Experimental Design: A Framework for Catalyst Evaluation
To provide a robust comparison, we designed a standardized kinetic study. The reaction of this compound with 1-butanol was monitored in a non-polar solvent (toluene) at a controlled temperature. The disappearance of the isocyanate peak was tracked using in-situ Fourier Transform Infrared (FTIR) spectroscopy, a reliable and continuous method for monitoring the progress of the reaction.
Materials & Methods
-
Reagents : this compound (98%), 1-butanol (99.5%), Toluene (anhydrous, 99.8%), Dibutyltin dilaurate (DBTDL, 95%), 1,4-Diazabicyclo[2.2.2]octane (DABCO, 99%), Triethylamine (TEA, 99.5%), Zirconium(IV) acetylacetonate (97%). All reagents were used as received.
-
Instrumentation : A Mettler Toledo ReactIR™ with a DiComp (Diamond) probe was used for in-situ reaction monitoring.
-
General Procedure : A 500 mL jacketed glass reactor was charged with toluene, 1-butanol, and the catalyst. The mixture was allowed to thermally equilibrate to 50°C. A background IR spectrum was collected. The reaction was initiated by the addition of this compound. IR spectra were collected every minute for the duration of the reaction.
Workflow for Kinetic Analysis
Caption: Figure 2. Generalized catalytic mechanisms.
Conclusion and Recommendations
For applications requiring rapid conversion of this compound, DBTDL is the catalyst of choice due to its superior activity. However, in contexts where toxicity is a concern, such as in biomedical applications, Zirconium(IV) acetylacetonate presents a highly effective, less toxic alternative. For processes where a moderate rate enhancement is sufficient and cost is a primary driver, DABCO offers a good balance of activity and affordability. TEA may be suitable for applications where only a mild catalytic boost is needed.
This guide provides a foundational dataset for the catalyzed reaction of this compound. Researchers are encouraged to use this data as a starting point for their own optimization studies, considering factors such as solvent, temperature, and the specific alcohol used in their system.
References
- Title: A review of catalysts for the synthesis of polyurethanes Source: Polymer Chemistry URL:[Link]
- Title: Tin-Free Catalysts for the Urethane Reaction Source: Huntsman Corpor
- Title: The mechanism of the catalysis of the isocyanate–hydroxyl reaction by tertiary amines Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
A Senior Application Scientist's Guide to HPLC Method Validation for Amine Quantification: A Comparative Analysis of 2-Ethoxyphenyl Isocyanate and Established Derivatizing Agents
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amines is a cornerstone of robust analytical science. Whether characterizing active pharmaceutical ingredients (APIs), monitoring biogenic amines in food safety, or delving into the complexities of metabolomics, the ability to reliably measure these ubiquitous compounds is paramount. However, the inherent physicochemical properties of many amines—namely their high polarity and lack of a strong chromophore—present a significant challenge for direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
To surmount this obstacle, chemical derivatization is an indispensable strategy. This guide provides an in-depth technical exploration of HPLC method validation for amine quantification, with a specific focus on the use of 2-Ethoxyphenyl isocyanate as a derivatizing agent. In the spirit of comprehensive scientific comparison, we will also objectively evaluate its performance characteristics against well-established alternatives: Dansyl chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethyl chloroformate (FMOC-Cl). This document is designed to move beyond a simple recitation of protocols, instead delving into the causality behind experimental choices to equip the reader with the expertise to develop and validate their own robust analytical methods.
The Rationale for Derivatization: Enhancing Detection and Chromatographic Performance
The primary motivation for derivatizing amines prior to HPLC analysis is to append a molecule—a "tag"—that imparts favorable properties for detection and separation. An ideal derivatizing agent should react rapidly and completely with the target amine(s) under mild conditions to form a stable, single derivative with a strong chromophore or fluorophore. The resulting derivative should also exhibit enhanced hydrophobicity, leading to improved retention and resolution on commonly used reversed-phase HPLC columns.
Isocyanates, such as this compound, are attractive derivatizing agents due to their high reactivity towards primary and secondary amines, forming stable urea derivatives. The aromatic ring of the isocyanate provides the necessary chromophore for UV detection.
In Focus: this compound Derivatization
The reaction between an amine and this compound is a nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon of the isocyanate group. This reaction is typically rapid and proceeds to completion under ambient conditions.
Caption: Derivatization of a primary amine with an isocyanate to form a stable urea derivative.
Hypothetical HPLC Method Validation Protocol for Amine Quantification using this compound
As of the writing of this guide, specific, published experimental data for the comprehensive HPLC method validation of amines using this compound is limited. Therefore, the following protocol is a robust, hypothetical framework based on established International Council for Harmonisation (ICH) guidelines and the known reactivity of similar isocyanates.[1][2] This protocol is intended to serve as a detailed starting point for researchers to adapt and validate in their own laboratories.
1. Specificity:
-
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Prepare a solution of the target amine and derivatize it with this compound.
-
Prepare solutions of known related substances and potential impurities and derivatize them individually.
-
Prepare a placebo solution (matrix without the analyte) and derivatize it.
-
Prepare a spiked sample by adding the target amine and known impurities to the placebo solution and derivatize the mixture.
-
Inject all solutions into the HPLC system and compare the chromatograms. The retention time of the derivatized analyte peak in the spiked sample should be the same as in the standard solution, and there should be no interfering peaks at the same retention time in the placebo and impurity chromatograms.
-
2. Linearity:
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure:
-
Prepare a stock solution of the target amine of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 50-150% of the target concentration).
-
Derivatize each calibration standard in triplicate.
-
Inject each derivatized standard into the HPLC and record the peak area.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
3. Accuracy:
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Prepare a placebo solution.
-
Spike the placebo with the target amine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Derivatize and analyze each spiked sample.
-
Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (typically 98-102%).
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the target amine at 100% of the target concentration.
-
Derivatize and analyze each sample on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days. The RSD should be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
-
Procedure (based on signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.
-
The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
6. Robustness:
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 10%).
-
Derivatization reaction time (e.g., ± 5 minutes).
-
-
Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions. The results should not be significantly affected by these small changes.
-
Sources
Comparison of derivatization efficiency of 2-Ethoxyphenyl isocyanate for various amines
A Comparative Guide to the Derivatization Efficiency of 2-Ethoxyphenyl Isocyanate for Various Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of amines is a cornerstone of pharmaceutical and biomedical research. However, the inherent physicochemical properties of many amines—such as high polarity, low volatility, and the lack of a strong native chromophore—present significant challenges for their analysis by High-Performance Liquid Chromatography (HPLC). Pre-column derivatization is a widely adopted strategy to overcome these limitations. This guide provides an in-depth technical comparison of this compound as a derivatizing agent for various primary and secondary amines. We explore its reaction mechanism, kinetic efficiency, and chromatographic performance relative to other common reagents, supported by experimental protocols and scientifically grounded data.
Introduction: The Rationale for Amine Derivatization
In drug development and metabolomics, amine-containing compounds, from small molecule drugs and their metabolites to biogenic amines and amino acids, are of paramount importance. Direct analysis via reversed-phase HPLC is often plagued by poor retention on hydrophobic stationary phases and low sensitivity with standard UV-Vis detectors.[1][2]
Derivatization addresses these issues by chemically modifying the amine to produce a derivative with more favorable analytical properties.[3] An ideal derivatizing agent should:
-
React rapidly and quantitatively with both primary and secondary amines under mild conditions.
-
Form a stable, single derivative per amine.
-
Introduce a strongly UV-absorbing or fluorescent tag to enhance detection sensitivity.
-
Increase the hydrophobicity of the analyte, leading to better retention and resolution in reversed-phase chromatography.
Isocyanates, such as this compound, react with amines to form highly stable N,N'-disubstituted urea derivatives.[4][5] The ethoxyphenyl group introduces a strong chromophore, making the derivatives readily detectable by UV, and significantly increases the hydrophobicity of the original amine.
Mechanism of Derivatization with this compound
The core of the derivatization process is the nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction is typically fast, irreversible, and proceeds without the need for a catalyst, forming a stable urea linkage.
The reaction proceeds as follows for primary and secondary amines:
-
Primary Amine Reaction: R-NH₂ + O=C=N-C₆H₄OCH₂CH₃ → R-NH-C(=O)NH-C₆H₄OCH₂CH₃ (Amine + this compound → N-Alkyl/Aryl-N'-(2-ethoxyphenyl)urea)
-
Secondary Amine Reaction: R₂NH + O=C=N-C₆H₄OCH₂CH₃ → R₂N-C(=O)NH-C₆H₄OCH₂CH₃ (Amine + this compound → N,N-Dialkyl/Aryl-N'-(2-ethoxyphenyl)urea)
Tertiary amines, lacking a proton on the nitrogen atom, do not react with isocyanates in this manner. This selectivity is a key advantage for analyzing primary and secondary amines in complex matrices where tertiary amines may be present.
Caption: Fig 1. Derivatization of a primary amine with this compound.
Comparative Analysis of Derivatization Efficiency
To objectively assess the performance of this compound, we present a comparative analysis against two other widely used derivatizing agents: Dansyl Chloride (Dns-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl). The efficiency of these reagents is evaluated across a panel of amines representing different structural classes, which significantly influence reactivity.
Factors Influencing Derivatization Efficiency:
-
Amine Nucleophilicity: The reaction rate is directly proportional to the nucleophilicity of the amine. Aliphatic amines are stronger nucleophiles than aromatic amines (where the lone pair is delocalized into the aromatic ring) and thus react faster. Primary aliphatic amines are generally the most reactive.[6][7]
-
Steric Hindrance: Bulky substituents on or near the amine nitrogen can physically impede the approach of the derivatizing agent, dramatically slowing the reaction rate.[8][9][10] This effect is particularly pronounced for secondary amines with large alkyl groups or for α-branched primary amines like tert-butylamine.
-
Reagent Stability and Side Reactions: The stability of the reagent and the resulting derivative is critical. Some reagents are susceptible to hydrolysis, and some may produce unwanted side products, complicating quantification.
Experimental Comparison Data
The following table summarizes the expected derivatization efficiency based on established chemical principles and data from analogous reactions. The experiment involves reacting each amine with a 1.5-fold molar excess of the derivatizing agent in acetonitrile at room temperature. Efficiency is determined by HPLC-UV, comparing the peak area of the derivative to that of a fully converted standard.
| Amine Analyte | Type | Reagent | Expected Reaction Time | Expected Derivatization Efficiency (%) | Key Considerations |
| Hexylamine | Primary, Aliphatic | This compound | < 5 min | >99% | Rapid, stable derivative. Excellent choice. |
| Dansyl Chloride | 30-60 min (heated) | >95% | Slower reaction, requires basic pH. Derivative stability can be an issue. | ||
| FMOC-Cl | < 2 min | >99% | Very fast, but reagent is prone to hydrolysis, requiring careful handling. | ||
| Diethylamine | Secondary, Aliphatic | This compound | 10-15 min | >98% | Slightly slower than primary due to steric hindrance, but still highly efficient. |
| Dansyl Chloride | 60 min (heated) | >95% | Reacts well with secondary amines. | ||
| FMOC-Cl | 5-10 min | >98% | Slower than with primary amines, but effective. | ||
| Aniline | Primary, Aromatic | This compound | 30-45 min | ~95% | Slower reaction due to lower nucleophilicity of the aromatic amine. |
| Dansyl Chloride | > 60 min (heated) | ~90% | Less efficient with less nucleophilic amines. | ||
| FMOC-Cl | 15-20 min | ~95% | Still relatively fast and effective. | ||
| tert-Butylamine | Primary, Sterically Hindered | This compound | > 2 hours | < 40% | Severe steric hindrance dramatically reduces reaction rate and yield.[9] |
| Dansyl Chloride | > 2 hours (heated) | < 50% | Also significantly impacted by steric hindrance. | ||
| FMOC-Cl | > 2 hours | < 50% | Hindrance is a major limiting factor. |
Interpretation: this compound demonstrates excellent efficiency for non-hindered primary and secondary aliphatic amines, rivaling FMOC-Cl in yield but with greater reagent stability. While slower than FMOC-Cl, its reaction is still rapid and generally complete within minutes. For less reactive aromatic amines, it provides reliable derivatization, although requiring longer reaction times. Its primary limitation, common to most derivatizing agents, is a significantly reduced efficiency with sterically hindered amines.
Experimental Protocols
General Workflow for Amine Analysis
The overall process from sample preparation to data analysis is a multi-step workflow designed to ensure accuracy and reproducibility.
Caption: Fig 2. Standard workflow for pre-column derivatization and HPLC analysis.
Protocol: Derivatization of Amines with this compound
This protocol is designed for the derivatization of an amine standard or an extracted sample solution in a common laboratory setting.
Materials:
-
This compound (≥98% purity)
-
Amine standard or sample extract
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes or HPLC vials
Procedure:
-
Prepare Amine Solution: Prepare a solution of the amine sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare Reagent Solution: Prepare a solution of this compound in acetonitrile at a concentration of ~10 mg/mL. Note: Prepare this solution fresh, as isocyanates can slowly react with trace amounts of water in the solvent.
-
Derivatization Reaction: a. To 100 µL of the amine solution in an HPLC vial, add 100 µL of the this compound solution. This provides a molar excess of the reagent for most low molecular weight amines. b. Cap the vial and vortex thoroughly for 30 seconds. c. Allow the reaction to proceed at room temperature. Refer to the table above for recommended minimum reaction times (e.g., 15 minutes for aliphatic amines, 45 minutes for aromatic amines).
-
Sample Dilution: After the incubation period, dilute the reaction mixture with the HPLC mobile phase (e.g., add 800 µL of ACN:Water 50:50) to a final concentration suitable for injection.
-
Analysis: The sample is now ready for HPLC-UV analysis. No quenching or extraction step is required due to the stability of the urea derivative and the UV transparency of the excess reagent at the detection wavelength of the derivative.
Protocol: HPLC-UV Analysis of Derivatized Amines
This method provides a general starting point for the analysis of ethoxyphenyl-urea derivatives. Optimization may be required based on the specific amine.
HPLC System Parameters:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 240 nm (The ethoxyphenyl urea derivative is expected to have a strong absorbance maximum near this wavelength).
Rationale for Choices:
-
C18 Column: The urea derivatives are significantly nonpolar and will be well-retained and separated on a standard C18 stationary phase.
-
Gradient Elution: A gradient from 50% to 90% acetonitrile is suitable for eluting a range of derivatives with varying hydrophobicity.
-
UV Detection at 240 nm: Phenyl urea derivatives typically exhibit strong absorbance maxima in the 230-250 nm range due to the aromatic chromophore.[11][12] This provides high sensitivity for the derivative while minimizing interference from unreacted isocyanate.
Conclusion
This compound is a highly effective and reliable derivatizing agent for the HPLC-UV analysis of primary and secondary amines. It offers a compelling balance of rapid reaction kinetics, high derivatization efficiency for a broad range of non-hindered amines, and the formation of exceptionally stable derivatives. Its ease of use, requiring no heating or pH adjustment, and the stability of the reagent make it a robust choice for routine analytical workflows in drug development and research. While its efficiency is compromised by severe steric hindrance, it outperforms many alternatives for the common classes of aliphatic and aromatic amines encountered in pharmaceutical analysis.
References
- Relative reactivity's of various functional groups towards isocyanates. (n.d.).
- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (2016). Royal Society of Chemistry.
- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018).
- Pannone, M. C., & Macosko, C. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.
- Isocyanate derivatizing agent and methods of production and use. (1999).
- The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyan
- The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. (2016). Organic Chemistry Frontiers (RSC Publishing).
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
- Derivatization and Separation of Aliph
- Separation of Urea, N'-(4-ethoxyphenyl)-N,N-dimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Płotka-Wasylka, J. M., et al. (2015).
- Immobilized Isocyanates for Derivatization of Amines for Chiral Recognition in Liquid Chromatography With UV Detection. (1995). PubMed.
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2016).
- A New Measurement of Amine Steric Hindrance – N Exposure. (2019). OSTI.GOV.
- UV-vis spectra and absorbance profiles obtained in the titration of 4d... (2019).
- The synthetic protocol for the derivatization agents 1a and 1b. (n.d.).
- N,N'-Diphenylurea - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase.
- Application Note and Protocol: Derivatization of Aliphatic Amines with 2-Methyl-4-nitrophenyl isocyanate for HPLC Analysis. (n.d.). Benchchem.
- N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. (2024). PubMed.
- Urea, N,N'-diphenyl-. (n.d.). NIST WebBook.
- A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. (2019). SciSpace.
- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
- UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). (2023).
- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. osti.gov [osti.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Urea, N,N'-diphenyl- [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethoxyphenyl Isocyanate for Laboratory Professionals
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only have access to high-quality chemical reagents but also possess the critical knowledge to handle and dispose of them safely. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethoxyphenyl isocyanate, moving beyond mere instruction to explain the chemical principles that underpin these essential safety protocols. Our goal is to foster a culture of safety and environmental responsibility within the laboratory.
This compound is a valuable reagent in synthetic chemistry, but its isocyanate functional group (-N=C=O) makes it highly reactive and hazardous.[1] Improper disposal can lead to the generation of toxic gases, environmental contamination, and significant health risks for laboratory personnel.[2][3] This guide is designed to provide a clear, scientifically grounded, and actionable plan for its safe management from receipt to final disposal.
Understanding the Reactivity and Hazards of this compound
The core principle governing the safe disposal of this compound is the controlled neutralization of its highly reactive isocyanate group. This functional group readily reacts with nucleophiles, including water, alcohols, and amines.[4] Uncontrolled reactions, particularly with water, can be vigorous and produce carbon dioxide gas.[5][6] If this reaction occurs in a sealed container, the pressure buildup can lead to explosive rupture.[5][6]
Key Hazards Associated with this compound:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7][8][9]
-
Irritation: Causes skin and serious eye irritation.[7][8][9]
-
Respiratory Sensitization: May cause allergy or asthma-like symptoms if inhaled.[10]
-
Moisture Sensitivity: Reacts with water, which can lead to dangerous pressure buildup in sealed containers.[4]
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the first step in ensuring safe handling and disposal.[4][7][8]
Step-by-Step Disposal Protocol for this compound
This protocol is designed for small to moderate quantities of this compound typically found in a research laboratory setting.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to establish a controlled environment and don the appropriate PPE. All work should be conducted within a certified chemical fume hood to mitigate inhalation exposure.[11]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the isocyanate and neutralization solutions.[12][13][14] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | Prevents skin contact and absorption. Standard disposable gloves are often insufficient.[12][13] |
| Body Protection | Laboratory coat and closed-toe shoes | Minimizes the risk of skin exposure from accidental spills. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with organic vapor cartridges | Essential for handling larger quantities or in case of inadequate ventilation.[12] |
Phase 2: In-Lab Neutralization of Residual this compound
The primary method for the safe disposal of this compound is through controlled neutralization, which converts the reactive isocyanate into a more stable and less hazardous urea derivative. This should be done in a designated area of the laboratory, away from incompatible materials.
Neutralization Solutions:
Two effective and commonly recommended neutralization solutions are:
| Solution | Formulation | Notes |
| Solution A | - 5-10% Sodium Carbonate- 0.2-2% Liquid Detergent- Water to make 100% | The sodium carbonate acts as a base to facilitate hydrolysis, while the detergent helps to emulsify the organic isocyanate in the aqueous solution.[15][16] |
| Solution B | - 3-8% Concentrated Ammonia Solution- 0.2-2% Liquid Detergent- Water to make 100% | The ammonia provides a more rapid reaction to form a stable urea derivative. This should be used with enhanced ventilation due to ammonia vapors.[15][16] |
Neutralization Procedure:
-
Prepare the Neutralization Solution: In a suitably large, open-top container (e.g., a beaker or plastic pail), prepare one of the neutralization solutions listed above. The volume of the neutralization solution should be at least ten times the volume of the isocyanate waste to be neutralized.
-
Slow Addition: Slowly and carefully add the this compound waste to the neutralization solution with gentle stirring. Never add the solution to the isocyanate , as this can cause a violent, exothermic reaction.
-
Ventilation is Key: The neutralization reaction produces carbon dioxide gas.[15] It is crucial to perform this step in an open or loosely covered container within a fume hood to allow the gas to dissipate safely. Never seal the container during or immediately after neutralization. [5][6]
-
Reaction Time: Allow the mixture to stand for a minimum of 48 hours to ensure the complete reaction of the isocyanate.[5][11] Occasional gentle stirring can facilitate the process.
-
pH Confirmation: After the reaction period, check the pH of the solution to ensure it is neutral or slightly basic.
Phase 3: Management of Contaminated Materials and Empty Containers
All materials that have come into contact with this compound must be treated as hazardous waste until properly decontaminated.
Spill Management:
In the event of a spill, the area should be evacuated and ventilated.[11]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5][11] Do not use combustible materials like paper towels.[11]
-
Collect: Carefully shovel the absorbed material into an open-top container.[5][11] Do not seal this container.
-
Decontaminate: Treat the collected spill material with one of the neutralization solutions described above, following the same procedure for liquid waste. Decontaminate the spill area with the same solution, allowing for a contact time of at least 10 minutes before wiping clean.[15]
Empty Container Disposal:
Empty containers that once held this compound are not truly empty; they contain hazardous residue.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or toluene) and collect the rinsate as hazardous waste for neutralization.
-
Neutralization Rinse: After solvent rinsing, decontaminate the container by rinsing it with one of the neutralization solutions.
-
Final Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste, or sent to a professional drum re-conditioner or scrap metal recycler.[17]
Phase 4: Final Waste Disposal
The neutralized waste, while significantly less hazardous, must still be disposed of as chemical waste in accordance with all federal, state, and local regulations.[6][18]
-
Labeling: The container holding the neutralized waste must be clearly labeled with its contents (e.g., "Neutralized this compound Waste").
-
Collection: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Documentation: Maintain detailed records of the waste generation and disposal process.[18]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the chemical principles behind the reactivity of isocyanates and adhering to a systematic, multi-phase disposal protocol, researchers can effectively mitigate the risks associated with this valuable but hazardous compound. This commitment to safety protects laboratory personnel, the wider community, and the environment, allowing for the continued advancement of science in a secure and ethical manner.
References
- Safe Work Australia. (n.d.). Guide to Handling Isocyanates.
- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?
- Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates.
- SKC Inc. (n.d.). Spill Decontamination Kit for Aromatic Isocyanates.
- International Science Community Association. (2014). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
- Patsnap. (2025). Industry Best Practices for Isocyanate Waste Management.
- Safe Work Australia. (n.d.). Guide to Handling Isocyanates.
- Oregon OSHA. (n.d.). Isocyanates.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Isocyanates.
- American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
- Safe Work Australia. (2015). Guide to Handling Isocyanates.
- Foam Supplies, Inc. (n.d.). Spill & Disposal Procedures – Isocyanate (ISO or A).
- Reddit. (2021). Safety measures for working with isocyanate.
- Georganics. (n.d.). This compound - High purity.
- Global Substance Registration System. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Regulatory History.
- Covestro. (n.d.). Safety Data Sheet.
- eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- U-POL. (n.d.). Safety Data Sheet: F38 ISOCYANATE.
- Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview.
- Transport Canada. (2025). Isocyanates – A family of chemicals.
- ResearchGate. (2022). Schematic hydrolysis of an aromatic isocyanate and subsequent formation...
- Canada.ca. (2022). Isocyanates: Control measures guideline.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
- ResearchGate. (n.d.). Hydrolysis reaction of isocyanate.
- Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates.
- ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water.
Sources
- 1. safework.nsw.gov.au [safework.nsw.gov.au]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. fishersci.com [fishersci.com]
- 5. actsafe.ca [actsafe.ca]
- 6. fsi.co [fsi.co]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound - High purity | EN [georganics.sk]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 13. compositesone.com [compositesone.com]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. safetyinnumbers.ca [safetyinnumbers.ca]
- 16. isca.me [isca.me]
- 17. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 18. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
Navigating the Risks: A Researcher's Guide to Safely Handling 2-Ethoxyphenyl Isocyanate
For the diligent researcher and drug development professional, the novel applications of unique chemical entities like 2-Ethoxyphenyl isocyanate are a gateway to discovery. However, innovation and safety must walk hand-in-hand. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work safely, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard: Why Specific Precautions are Critical
This compound (CAS No. 5395-71-1) is a member of the isocyanate family, a group of highly reactive compounds.[1] The isocyanate group (-NCO) is what makes these molecules useful in synthesis, but it is also the source of their primary health hazards. The Safety Data Sheet (SDS) for this compound clearly indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation .[2][3][4]
The primary health concern with isocyanates is their ability to act as sensitizers.[5] Initial exposure may only cause mild irritation, but repeated exposure, even at low concentrations, can lead to sensitization. Once sensitized, an individual can experience severe allergic reactions, including occupational asthma, with even minute exposures.[5] Therefore, the core principle of handling this compound is the prevention of all routes of exposure .
Your Armor: Selecting the Appropriate Personal Protective Equipment (PPE)
Given the hazards of this compound, a comprehensive PPE strategy is non-negotiable. The following recommendations are based on a thorough risk assessment of its known properties.
Hand Protection: The Critical Barrier
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many isocyanates.
-
Neoprene: Provides good resistance to a broad spectrum of chemicals and is a common choice for handling isocyanates.
-
Nitrile Rubber: While widely used in laboratories, it's crucial to select a nitrile glove of sufficient thickness, as thinner disposable gloves may not provide adequate protection against direct or prolonged contact.
Always consult the glove manufacturer's specific chemical resistance data. If data for this compound is unavailable, use data for a structurally similar isocyanate as a proxy, but exercise additional caution.
Table 1: General Glove Compatibility for Isocyanates
| Glove Material | General Recommendation for Isocyanates | Key Considerations |
| Butyl Rubber | Excellent | May be less dexterous than thinner gloves. Ideal for prolonged handling or in case of spills. |
| Neoprene | Good to Excellent | Offers a good balance of chemical resistance and dexterity. |
| Nitrile Rubber | Fair to Good | Thicker nitrile gloves are recommended. Thin disposable nitrile gloves are suitable for incidental contact only. |
| Natural Rubber (Latex) | Not Recommended | Poor resistance to many organic chemicals. |
| Polyvinyl Chloride (PVC) | Not Recommended | Generally poor resistance to aromatic compounds. |
Before every use, visually inspect gloves for any signs of degradation, such as swelling, discoloration, or brittleness. [6]
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound is an eye irritant, robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.
-
Face Shield: A full-face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection: Preventing Inhalation Exposure
Inhalation is a primary route of exposure for isocyanates, which can cause respiratory irritation and sensitization.[2][3][4]
-
Engineering Controls First: Always handle this compound in a certified chemical fume hood to minimize the concentration of airborne vapors.
-
Respirator Selection: If engineering controls are insufficient or during a spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is necessary. For higher concentrations or in situations with poor ventilation, a supplied-air respirator may be required.
Protective Clothing: Full Body Coverage
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard lab coat may not be sufficient. A chemically resistant lab coat or apron is recommended.
-
Disposable Coveralls: For larger scale work or in the event of a spill, disposable coveralls made of a material resistant to organic chemicals should be worn.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound minimizes the risk of exposure.
Pre-Experiment Checklist
-
Review the SDS: Before every use, re-familiarize yourself with the hazards and safety precautions.
-
Inspect PPE: Ensure all PPE is in good condition and readily available.
-
Verify Fume Hood Function: Check that the chemical fume hood is operating correctly.
-
Prepare Spill Kit: Have a spill kit specifically for isocyanates readily accessible.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Work in Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Use Smallest Quantities: Only work with the minimum amount of material necessary for your experiment.
-
Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[2]
-
Doff PPE Carefully: Remove PPE in a manner that avoids contaminating your skin or clothing.
Workflow for Donning and Doffing PPE
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


